molecular formula C7H16O B156742 2,3-Dimethyl-1-pentanol CAS No. 10143-23-4

2,3-Dimethyl-1-pentanol

Cat. No.: B156742
CAS No.: 10143-23-4
M. Wt: 116.2 g/mol
InChI Key: MIBBFRQOCRYDDB-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1-pentanol is a branched-chain seven-carbon alcohol that presents significant interest in advanced chemical and energy research. Its structural properties make it a subject of study in the development of next-generation biofuels, as higher alcohols demonstrate improved energy density and blending capabilities compared to shorter-chain alternatives . The compound's branched structure and hydroxyl functional group make it a valuable intermediate in organic synthesis, where it can undergo characteristic alcohol reactions, including esterification and oxidation, to produce specialized chemicals . Research into branched alcohols like this compound explores their mechanism of action as oxygenated fuel additives, which can improve combustion efficiency and reduce particulate matter emissions in engine studies by promoting more complete oxidation of the fuel mixture . The compound serves as a versatile building block in synthetic organic chemistry for the construction of more complex molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylpentan-1-ol
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InChI

InChI=1S/C7H16O/c1-4-6(2)7(3)5-8/h6-8H,4-5H2,1-3H3
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InChI Key

MIBBFRQOCRYDDB-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)C(C)CO
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Molecular Formula

C7H16O
Record name 2,3-DIMETHYL-1-PENTANOL
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DSSTOX Substance ID

DTXSID1025142
Record name 2,3-Dimethyl-1-pentanol
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Molecular Weight

116.20 g/mol
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Physical Description

2,3-dimethyl-1-pentanol is a clear colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO]
Record name 2,3-DIMETHYL-1-PENTANOL
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Boiling Point

311 to 313 °F at 760 mmHg (NTP, 1992)
Record name 2,3-DIMETHYL-1-PENTANOL
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Flash Point

142 °F (NTP, 1992), 61 °C
Record name 2,3-DIMETHYL-1-PENTANOL
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Solubility

1 to 5 mg/mL at 72.5 °F (NTP, 1992)
Record name 2,3-DIMETHYL-1-PENTANOL
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Density

0.839 at 73.9 °F (NTP, 1992) - Less dense than water; will float
Record name 2,3-DIMETHYL-1-PENTANOL
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Vapor Pressure

1 mmHg at 122 °F ; 20 mmHg at 158 °F; 60 mmHg at 203 °F (NTP, 1992)
Record name 2,3-DIMETHYL-1-PENTANOL
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CAS No.

10143-23-4
Record name 2,3-DIMETHYL-1-PENTANOL
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-Dimethyl-1-pentanol from 2,3-dimethylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for the reduction of 2,3-dimethylpentanal to 2,3-Dimethyl-1-pentanol. The document details three primary methodologies: reduction by sodium borohydride, reduction by lithium aluminum hydride, and catalytic hydrogenation. Each section includes detailed experimental protocols, comparative data, and workflow visualizations to assist researchers in the selection and implementation of the most suitable synthetic strategy.

Introduction

The conversion of aldehydes to primary alcohols is a fundamental transformation in organic synthesis, crucial for the generation of valuable intermediates in the pharmaceutical and fine chemical industries. This compound, a branched-chain primary alcohol, serves as a versatile building block, and its efficient synthesis from the corresponding aldehyde, 2,3-dimethylpentanal, is of significant interest.[1] This guide explores the practical application of common and robust reduction methods for this specific transformation.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented in Table 1. This data is essential for reaction monitoring, purification, and characterization.

Table 1: Physicochemical Properties of 2,3-dimethylpentanal and this compound

Property2,3-dimethylpentanalThis compound
Molecular Formula C₇H₁₄OC₇H₁₆O
Molecular Weight 114.19 g/mol 116.20 g/mol [2]
Boiling Point Not available155-156 °C at 760 mmHg[2]
Density Not available0.839 g/mL at 23.3 °C[2]
Solubility in Water Not available1 to 5 mg/mL at 22.5 °C[2]
Flash Point Not available142 °F[2]

Synthetic Pathways

The reduction of 2,3-dimethylpentanal to this compound can be effectively achieved through several established methods. The choice of reagent and reaction conditions can influence the yield, purity, and scalability of the synthesis. The general transformation is depicted below:

Reaction_Pathway 2_3_dimethylpentanal 2,3-dimethylpentanal Reducing_Agent [H] 2_3_dimethylpentanal->Reducing_Agent 2_3_Dimethyl_1_pentanol This compound Reducing_Agent->2_3_Dimethyl_1_pentanol

Figure 1: General reaction pathway for the reduction of 2,3-dimethylpentanal.
Reduction using Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent, well-suited for the reduction of aldehydes and ketones.[3] Its ease of handling and compatibility with protic solvents like ethanol and methanol make it a convenient choice for laboratory-scale synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dimethylpentanal (1 equivalent) in methanol or ethanol (10 volumes).

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (1.2 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic, or by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with diethyl ether or dichloromethane (3 x 10 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation.[4]

Reduction using Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful and non-selective reducing agent capable of reducing a wide range of functional groups, including aldehydes.[5] Due to its high reactivity with protic solvents, this reaction must be carried out under anhydrous conditions using aprotic solvents like diethyl ether or tetrahydrofuran (THF).

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

  • Addition of Aldehyde: Cool the LiAlH₄ suspension to 0 °C. Add a solution of 2,3-dimethylpentanal (1 equivalent) in the same anhydrous solvent dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous sodium hydroxide (x mL), and then water (3x mL), where x is the mass of LiAlH₄ in grams.[6]

  • Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with diethyl ether or THF.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.[7]

Catalytic Hydrogenation

Catalytic hydrogenation is an effective and scalable method for the reduction of aldehydes, often employed in industrial settings.[1] This process involves the use of hydrogen gas and a metal catalyst, such as palladium, platinum, or nickel.

  • Reaction Setup: In a high-pressure hydrogenation vessel, add 2,3-dimethylpentanal (1 equivalent) and a suitable solvent such as ethanol or ethyl acetate. Add the hydrogenation catalyst (e.g., 5% Palladium on Carbon, 1-5 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 10-50 bar) and heat to the reaction temperature (e.g., 25-80 °C).

  • Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by observing the hydrogen uptake or by analyzing aliquots via GC or TLC.

  • Work-up: After the reaction is complete, cool the vessel, and carefully vent the hydrogen gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude this compound can be purified by vacuum distillation.[8]

Comparative Data of Reduction Methods

The selection of a reduction method often depends on factors such as scale, available equipment, and desired selectivity. Table 2 provides a qualitative comparison of the three discussed methods.

Table 2: Comparison of Reduction Methods for Aldehydes

FeatureSodium BorohydrideLithium Aluminum HydrideCatalytic Hydrogenation
Reactivity Mild, selective for aldehydes/ketones[3]Strong, non-selective[5]Variable, depends on catalyst and conditions
Solvent Protic (e.g., EtOH, MeOH)Aprotic (e.g., Et₂O, THF)Various (e.g., EtOH, EtOAc)
Conditions Ambient temperature and pressure0 °C to room temperature, anhydrousElevated temperature and pressure
Work-up Simple acidic or aqueous quenchCareful multi-step quench[6]Filtration of catalyst
Safety Relatively safePyrophoric, reacts violently with waterFlammable H₂ gas under pressure
Scalability Good for lab scaleSuitable for lab scale, requires cautionExcellent for industrial scale[1]

Experimental Workflow Visualization

A generalized workflow for the synthesis and purification of this compound is illustrated below.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Setup Reaction Setup (Dissolve Aldehyde) Addition Add Reducing Agent Setup->Addition Monitoring Monitor by TLC/GC Addition->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract with Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Distill Vacuum Distillation Concentrate->Distill Characterize Characterization (NMR, IR, MS) Distill->Characterize

Figure 2: Generalized experimental workflow for the synthesis of this compound.

Characterization Data

The structure of the final product, this compound, can be confirmed by various spectroscopic methods.

Table 3: Spectroscopic Data for this compound

TechniqueKey Data Points
¹H NMR Spectral data available.[9][10]
¹³C NMR Spectral data available.[9]
IR Spectroscopy Spectral data available.[9]
Mass Spectrometry Spectral data available.[9]

Conclusion

The synthesis of this compound from 2,3-dimethylpentanal can be accomplished through various reliable reduction methods. Sodium borohydride offers a safe and convenient option for laboratory-scale synthesis. Lithium aluminum hydride provides a more powerful alternative, albeit with more stringent handling requirements. For large-scale industrial production, catalytic hydrogenation is often the most efficient and economical choice. The detailed protocols and comparative data presented in this guide are intended to aid researchers in selecting the optimal synthetic route and successfully executing the transformation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-Dimethyl-1-pentanol (CAS No. 10143-23-4). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields. This document details the compound's structural characteristics, physicochemical data, and key chemical reactions, including detailed experimental protocols. Furthermore, it includes spectral data and visualizations to facilitate a thorough understanding of this branched-chain primary alcohol.

Introduction

This compound is a seven-carbon branched-chain primary alcohol. Its structure, featuring two methyl groups on the pentyl backbone, imparts specific physical and chemical characteristics that are of interest in various chemical applications. As an alcohol, it undergoes typical reactions such as oxidation and esterification, making it a potential intermediate in organic synthesis. This guide aims to consolidate available data on its properties and reaction protocols to support its application in research and development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in reactions, and for analytical characterization.

General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₇H₁₆O[1][2]
Molecular Weight 116.20 g/mol [1]
Appearance Clear, colorless liquid[1][2]
Boiling Point 155-156 °C (311-313 °F) at 760 mmHg[1]
Melting Point -30.45 °C (estimate)[3]
Density 0.839 g/mL at 23.3 °C (73.9 °F)[1]
Solubility 1 to 5 mg/mL in water at 22.5 °C (72.5 °F)[1][2]
Flash Point 61 °C (142 °F)[1]
Vapor Pressure 1 mmHg at 50 °C (122 °F)[1]
Spectroscopic Data

Spectroscopic data is essential for the identification and structural elucidation of this compound.

SpectroscopyKey FeaturesReference(s)
¹H NMR Spectra available.[4]
¹³C NMR Spectra available.[5]
Infrared (IR) Spectra available, showing characteristic O-H and C-O stretching.[6]
Mass Spectrometry (MS) Mass spectra available.[5]

Experimental Protocols

This section provides detailed experimental methodologies for key reactions involving this compound.

Synthesis of this compound

The synthesis of this compound can be achieved via the catalytic hydrogenation of its corresponding aldehyde, 2,3-dimethylpentanal.

Reaction:

Experimental Workflow for Synthesis:

G cluster_synthesis Synthesis of this compound start Start: 2,3-Dimethylpentanal dissolve Dissolve in Ethanol start->dissolve add_catalyst Add Catalyst (e.g., Pd/C) dissolve->add_catalyst hydrogenate Hydrogenate (H₂ gas, pressure) add_catalyst->hydrogenate filter Filter to remove catalyst hydrogenate->filter concentrate Concentrate under reduced pressure filter->concentrate purify Purify by distillation concentrate->purify end End: this compound purify->end G cluster_pcc PCC Oxidation to Aldehyde start Start: this compound dissolve Dissolve in Dichloromethane start->dissolve add_pcc Add PCC and Celite dissolve->add_pcc stir Stir at room temperature add_pcc->stir filter Filter through Celite stir->filter wash Wash with ether filter->wash concentrate Concentrate the filtrate wash->concentrate end End: 2,3-Dimethylpentanal concentrate->end G cluster_jones Jones Oxidation to Carboxylic Acid start Start: this compound dissolve Dissolve in Acetone start->dissolve cool Cool in an ice bath dissolve->cool add_jones Add Jones reagent dropwise cool->add_jones stir Stir at room temperature add_jones->stir quench Quench with isopropanol stir->quench extract Extract with ether quench->extract dry Dry organic layer extract->dry concentrate Concentrate dry->concentrate end End: 2,3-Dimethylpentanoic Acid concentrate->end G cluster_ester Fischer Esterification start Start: this compound + Carboxylic Acid add_catalyst Add Acid Catalyst (e.g., H₂SO₄) start->add_catalyst reflux Heat to reflux add_catalyst->reflux cool Cool to room temperature reflux->cool wash_bicarb Wash with NaHCO₃ (aq) cool->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry organic layer wash_brine->dry concentrate Concentrate dry->concentrate end End: Ester concentrate->end

References

An In-depth Technical Guide to 2,3-Dimethyl-1-pentanol (CAS: 10143-23-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-1-pentanol is a branched-chain primary alcohol with the chemical formula C7H16O.[1] It is a clear, colorless liquid with a characteristic alcohol odor.[1][2] This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, synthesis and purification methods, spectroscopic data, safety information, and its potential role in metabolic studies.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in synthesis, and for analytical method development.

PropertyValueSource
Molecular Formula C7H16O[1]
Molecular Weight 116.20 g/mol [1]
CAS Number 10143-23-4[1]
Appearance Clear, colorless liquid[1][2]
Boiling Point 155-156 °C (311-313 °F) at 760 mmHg[1]
Density 0.839 g/cm³ at 23.3 °C (73.9 °F)[1]
Solubility in Water Slightly soluble (1 to 5 mg/mL at 22.5 °C)[1]
Flash Point 61 °C (142 °F)[1]
Vapor Pressure 1 mmHg at 50 °C (122 °F)[1]

Synthesis and Purification

The primary industrial route for the synthesis of this compound is the catalytic hydrogenation of 2,3-dimethylpentanal.[3] This process involves the reduction of the aldehyde functional group to a primary alcohol.

Experimental Protocol: Catalytic Hydrogenation (General Procedure)

This protocol describes a general procedure for the catalytic hydrogenation of an aldehyde to a primary alcohol.

Materials:

  • 2,3-dimethylpentanal

  • Hydrogen gas (H₂)

  • Catalyst (e.g., Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel)

  • Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, and pressure gauge

Procedure:

  • The autoclave is charged with 2,3-dimethylpentanal and the chosen solvent.

  • The catalyst is carefully added to the mixture. The catalyst loading is typically between 1-5% by weight of the aldehyde.

  • The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.

  • The reactor is pressurized with hydrogen gas to the desired pressure (typically ranging from 10 to 50 atm).

  • The reaction mixture is heated to the desired temperature (typically ranging from 50 to 150 °C) and stirred vigorously to ensure good contact between the reactants and the catalyst.

  • The reaction progress is monitored by taking aliquots and analyzing them by Gas Chromatography (GC) until the starting material is consumed.

  • Upon completion, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully released.

  • The reaction mixture is filtered to remove the catalyst.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

Purification: Fractional Distillation (General Procedure)

Due to the volatile nature of this compound, fractional distillation is an effective method for its purification.

Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

Procedure:

  • The crude this compound is placed in the round-bottom flask with a few boiling chips.

  • The fractional distillation apparatus is assembled. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • The mixture is heated gently. As the temperature rises, the vapor will begin to move up the fractionating column.

  • The temperature should be monitored closely. The fraction that distills at a constant temperature corresponding to the boiling point of this compound (155-156 °C) is collected in the receiving flask.

  • Fractions collected at lower or higher temperatures are discarded as impurities.

Analytical Methods

Gas chromatography is the most common and effective method for the analysis of this compound due to its volatility.[3]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) (General Parameters)

This provides a general set of parameters for the GC-MS analysis of a C7 alcohol.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer detector.

GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is typically suitable.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Hold: Hold at 200 °C for 5 minutes.

  • Injection Mode: Split or splitless, depending on the sample concentration.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

Spectroscopic Data Description
¹H NMR Spectra available, shows characteristic peaks for the alkyl and hydroxyl protons.
¹³C NMR Spectra available, shows distinct signals for each of the seven carbon atoms.
Mass Spectrometry (MS) Electron ionization mass spectra are available, showing fragmentation patterns useful for identification.
Infrared (IR) Spectroscopy Spectra available, displays a broad absorption band characteristic of the O-H stretching of an alcohol.

Note: Detailed spectra can be found in public databases such as SpectraBase and the NIST WebBook.

Biological Activity and Metabolism

This compound serves as a model compound for studying the metabolism of branched-chain alcohols.[3] The primary metabolic pathway is believed to involve oxidation to the corresponding aldehyde and then to a carboxylic acid, a process catalyzed by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), respectively.[3]

Proposed Metabolic Pathway of this compound

Metabolic_Pathway 2_3_Dimethyl_1_pentanol This compound Aldehyde 2,3-Dimethylpentanal 2_3_Dimethyl_1_pentanol->Aldehyde Oxidation Carboxylic_Acid 2,3-Dimethylpentanoic Acid Aldehyde->Carboxylic_Acid Oxidation ADH Alcohol Dehydrogenase (ADH) ADH->2_3_Dimethyl_1_pentanol ALDH Aldehyde Dehydrogenase (ALDH) ALDH->Aldehyde

Proposed metabolic pathway of this compound.
Experimental Protocol: Alcohol Dehydrogenase (ADH) Activity Assay (General)

This protocol provides a general method for assaying ADH activity, which can be adapted for this compound.

Principle: The activity of ADH is determined by monitoring the reduction of NAD⁺ to NADH, which is accompanied by an increase in absorbance at 340 nm.

Materials:

  • Spectrophotometer

  • Cuvettes

  • Buffer solution (e.g., 50 mM sodium pyrophosphate, pH 8.8)

  • NAD⁺ solution

  • Alcohol dehydrogenase (ADH) enzyme

  • Substrate solution (this compound in buffer)

Procedure:

  • Prepare a reaction mixture in a cuvette containing the buffer, NAD⁺ solution, and the substrate solution.

  • Initiate the reaction by adding the ADH enzyme solution.

  • Immediately mix the contents of the cuvette by inversion.

  • Place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm over time.

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

Safety and Handling

This compound is a combustible liquid and may cause skin irritation.[1] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Keep away from heat, sparks, and open flames.[3] In case of a spill, remove all sources of ignition and absorb the liquid with an inert material.[3]

Experimental Workflow Overview

The following diagram illustrates a general workflow for the synthesis, purification, and analysis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start 2,3-Dimethylpentanal Hydrogenation Catalytic Hydrogenation Start->Hydrogenation Crude_Product Crude this compound Hydrogenation->Crude_Product Distillation Fractional Distillation Crude_Product->Distillation Pure_Product Pure this compound Distillation->Pure_Product GCMS GC-MS Analysis Pure_Product->GCMS NMR NMR Spectroscopy Pure_Product->NMR FTIR FTIR Spectroscopy Pure_Product->FTIR Data Characterization Data GCMS->Data NMR->Data FTIR->Data

References

An In-depth Technical Guide to the Stereoisomers of 2,3-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2,3-dimethyl-1-pentanol, a branched-chain primary alcohol with significant applications in organic synthesis and as a potential biofuel.[1] The presence of two chiral centers at the C2 and C3 positions gives rise to four distinct stereoisomers.[1] This document details the structural relationships between these isomers, their physical and chemical properties, and methodologies for their synthesis and separation. Detailed experimental protocols, adapted from established methodologies for similar chiral alcohols, are provided to guide laboratory synthesis. Furthermore, this guide employs structured data presentation and visual diagrams to facilitate a deeper understanding of the core concepts.

Introduction to the Stereoisomerism of this compound

This compound (C7H16O) is a chiral alcohol possessing two stereogenic centers at carbons 2 and 3 of the pentane chain.[1] A stereogenic center is a carbon atom bonded to four different substituents, resulting in chirality. The presence of 'n' stereogenic centers in a molecule can lead to a maximum of 2^n stereoisomers. For this compound, with two such centers, there are 2^2 = 4 possible stereoisomers.[1]

These four stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.[1] The relationships are as follows:

  • (2R,3R)-2,3-dimethyl-1-pentanol and (2S,3S)-2,3-dimethyl-1-pentanol are a pair of enantiomers.

  • (2R,3S)-2,3-dimethyl-1-pentanol and (2S,3R)-2,3-dimethyl-1-pentanol are the second pair of enantiomers.

  • The relationship between a member of one enantiomeric pair and a member of the other is diastereomeric (e.g., (2R,3R) is a diastereomer of (2R,3S) and (2S,3R)).[1]

The precise three-dimensional arrangement, or absolute configuration, of each stereoisomer is critical in fields such as pharmaceuticals and fragrance, where chirality dictates biological activity and sensory properties.[1]

Stereoisomer Relationship Diagram

The logical relationships between the four stereoisomers of this compound are depicted in the diagram below. Enantiomeric pairs are shown as mirror images, while diastereomeric relationships connect non-mirror-image stereoisomers.

stereoisomers cluster_pair1 Enantiomeric Pair 1 cluster_pair2 Enantiomeric Pair 2 r_r (2R,3R) r_s (2R,3S) r_r->r_s Diastereomers s_r (2S,3R) r_r->s_r Diastereomers mirror Mirror Plane r_r->mirror s_s (2S,3S) s_s->r_s Diastereomers s_s->s_r Diastereomers mirror2 Mirror Plane r_s->mirror2 mirror->s_s mirror2->s_r

Caption: Relationships between the stereoisomers of this compound.

Data Presentation: Physical and Chemical Properties

Enantiomers possess identical physical properties such as boiling point, melting point, and density, differing only in their interaction with plane-polarized light (optical activity). Diastereomers, however, have distinct physical properties.[2]

The following table summarizes the known physical and chemical properties for the racemic mixture of this compound.

PropertyValueReference(s)
Molecular Formula C₇H₁₆O[3]
Molecular Weight 116.20 g/mol [3]
CAS Number 10143-23-4[3]
Appearance Clear, colorless liquid[3]
Boiling Point 155-156 °C (311-313 °F) at 760 mmHg[3][4]
Density 0.839 g/mL at 23.3 °C (73.9 °F)[3][4]
Solubility in Water 1 to 5 mg/mL at 22.5 °C (72.5 °F)[3][4]
Flash Point 61 °C (142 °F)[3][4]
Specific Rotation [α] Not available in the reviewed literature for individual stereoisomers. See note below.

Synthesis and Separation Strategies

The preparation of enantiomerically pure this compound requires stereoselective synthesis or the resolution of a racemic mixture.

Synthesis

A common route to this compound is the reduction of the corresponding aldehyde, 2,3-dimethylpentanal.

  • Racemic Synthesis: Catalytic hydrogenation of 2,3-dimethylpentanal using catalysts like palladium, platinum, or nickel yields a racemic mixture of the alcohol.[1]

  • Stereoselective Synthesis: Asymmetric reduction of 2,3-dimethylpentanal using chiral catalysts or enzymes can produce an excess of one desired stereoisomer. This approach is crucial for obtaining specific enantiomers directly.

Separation (Resolution)

When a racemic mixture is synthesized, separation of the stereoisomers is necessary.

  • Enzymatic Kinetic Resolution: This is a powerful technique that utilizes the stereoselectivity of enzymes, often lipases, to preferentially acylate one enantiomer in a racemic mixture.[1] The acylated ester can then be separated from the unreacted alcohol enantiomer, and subsequent hydrolysis of the ester yields the other enantiomer in high purity.

  • Chromatographic Separation: Diastereomers can be separated using standard chromatographic techniques like column chromatography or HPLC due to their different physical properties. To separate enantiomers, they are often first converted into a mixture of diastereomers by reacting them with a chiral resolving agent.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis of a racemic mixture of this compound followed by the separation of its four stereoisomers.

workflow start 2,3-Dimethylpentanal (Mixture of Stereoisomers) reduction Catalytic Hydrogenation (e.g., H₂, Pd/C) start->reduction racemate Racemic Mixture of This compound ((2R,3R), (2S,3S), (2R,3S), (2S,3R)) reduction->racemate separation1 Diastereomeric Separation (e.g., Column Chromatography) racemate->separation1 pair1 Enantiomeric Pair 1 ((2R,3R) + (2S,3S)) separation1->pair1 Fraction 1 pair2 Enantiomeric Pair 2 ((2R,3S) + (2S,3R)) separation1->pair2 Fraction 2 resolution1 Enantiomeric Resolution (e.g., Kinetic Resolution) pair1->resolution1 resolution2 Enantiomeric Resolution (e.g., Kinetic Resolution) pair2->resolution2 isomer1 (2R,3R) resolution1->isomer1 isomer2 (2S,3S) resolution1->isomer2 isomer3 (2R,3S) resolution2->isomer3 isomer4 (2S,3R) resolution2->isomer4

Caption: General workflow for the synthesis and separation of stereoisomers.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and resolution of this compound stereoisomers. These protocols are adapted from established, peer-reviewed methodologies for analogous compounds and should be performed with appropriate safety precautions in a laboratory setting.

Protocol 1: Synthesis of Racemic this compound via Reduction

This protocol describes the reduction of 2,3-dimethylpentanal to produce a racemic mixture of this compound.

Materials:

  • 2,3-Dimethylpentanal (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Deionized water

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dimethylpentanal (e.g., 10.0 g) in methanol (100 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride in small portions over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of deionized water (50 mL).

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • To the remaining aqueous solution, add saturated aqueous NH₄Cl (50 mL) and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude alcohol by fractional distillation or column chromatography on silica gel to obtain pure, racemic this compound.

Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound

This protocol describes the separation of a pair of enantiomers from the racemic mixture using a lipase-catalyzed acylation.

Materials:

  • Racemic this compound (1.0 eq)

  • Lipase (e.g., Candida antarctica lipase B, CAL-B), immobilized

  • Acyl donor (e.g., vinyl acetate) (0.6 eq)

  • Anhydrous solvent (e.g., toluene or hexane)

  • Molecular sieves (4 Å)

  • Round-bottom flask, magnetic stirrer, temperature-controlled bath

Procedure:

  • To a flame-dried 100 mL round-bottom flask containing a magnetic stirrer and activated 4 Å molecular sieves (1 g), add racemic this compound (e.g., 5.0 g) and anhydrous toluene (50 mL).

  • Add the immobilized lipase (e.g., 500 mg).

  • Add vinyl acetate (0.6 eq) to the mixture.

  • Stir the reaction at a constant temperature (e.g., 30 °C).

  • Monitor the reaction progress by taking aliquots and analyzing them by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

  • Stop the reaction at approximately 50% conversion (typically when the ee of the unreacted alcohol is >98%). This may take several hours to days.

  • Filter off the immobilized enzyme and molecular sieves. The enzyme can often be washed and reused.

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting ester from the unreacted alcohol using column chromatography on silica gel.

  • The unreacted, enantiomerically enriched this compound is one of the desired products.

  • The separated ester can be hydrolyzed (e.g., using NaOH in methanol/water) to yield the other enantiomer of this compound, which can then be purified.

Conclusion

The four stereoisomers of this compound provide a clear example of the structural complexity arising from multiple stereogenic centers. While the physical properties of the racemic mixture are well-documented, a notable gap exists in the literature regarding the specific optical rotation of the individual stereoisomers. The synthesis and separation of these isomers rely on established principles of stereoselective chemistry, including asymmetric reduction and enzymatic kinetic resolution. The protocols and diagrams provided in this guide offer a robust framework for researchers engaged in the synthesis, analysis, and application of these and other chiral molecules, underscoring the importance of stereochemical control in modern chemistry and drug development.

References

A Technical Guide to the Chiral Centers in 2,3-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the stereochemical features of 2,3-Dimethyl-1-pentanol, a branched-chain alcohol with applications in organic synthesis and as a potential biofuel additive.[1] A thorough understanding of its chiral centers is critical for professionals in chemical research and drug development, where stereoisomerism can significantly impact molecular properties and biological activity.

Identification of Chiral Centers

A chiral center, or stereocenter, is a carbon atom that is bonded to four different substituents.[2] Such a configuration results in a molecule that is non-superimposable on its mirror image, a property known as chirality. To identify the chiral centers in this compound, a systematic examination of its carbon backbone is required.

The structure of this compound is as follows:

Upon analysis, two carbon atoms, C2 and C3, are identified as chiral centers.[1]

  • Carbon-2 (C2): This carbon is bonded to:

    • A hydrogen atom (-H)

    • A methyl group (-CH3)

    • A hydroxymethyl group (-CH2OH)

    • A sec-butyl group (-CH(CH3)CH2CH3)

  • Carbon-3 (C3): This carbon is bonded to:

    • A hydrogen atom (-H)

    • A methyl group (-CH3)

    • An ethyl group (-CH2CH3)

    • A 1-hydroxy-2-methylpropyl group (-CH(CH3)CH2OH)

Since both C2 and C3 are bonded to four distinct groups, this compound possesses two chiral centers. This gives rise to a total of 2n = 22 = 4 possible stereoisomers.[1] These stereoisomers exist as two pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).[1] The four stereoisomers are (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[1]

Experimental Protocols: Assigning Absolute Configuration

The absolute configuration (R or S) of each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.

Methodology for Cahn-Ingold-Prelog (CIP) Priority Assignment

The CIP rules provide a standardized method for ranking the substituents attached to a stereocenter.[3]

  • Atomic Number Priority: Priority is assigned to the atoms directly bonded to the chiral center based on their atomic number. The atom with the higher atomic number receives higher priority.[4][5]

  • First Point of Difference: If two or more atoms directly bonded to the chiral center are identical, the priority is determined by comparing the atoms attached to them, moving outwards from the stereocenter until a "first point of difference" is established.[6] The group with the atom of higher atomic number at this point receives higher priority.

  • Multiple Bonds: Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms.[4]

  • Determining R/S Configuration: Once priorities (1-4) are assigned, the molecule is oriented in space so that the lowest priority group (4) is pointing away from the observer. The sequence from priority 1 to 2 to 3 is then observed.[5]

    • If the sequence is clockwise , the configuration is designated R (from the Latin rectus, meaning right).[3]

    • If the sequence is counter-clockwise , the configuration is designated S (from the Latin sinister, meaning left).[3]

Data Presentation: Priority Assignments for Chiral Centers

The following tables summarize the CIP priority assignments for the substituents on the chiral centers of this compound.

Table 1: CIP Priority Assignments for Carbon-2 (C2)

PrioritySubstituent GroupRationale for Assignment
1-CH(CH3)CH2CH3The first carbon is attached to another carbon, a methyl group, and an ethyl group.
2-CH2OHThe first carbon is attached to an oxygen, which has a higher atomic number than carbon.
3-CH3The first carbon is attached to three hydrogens.
4-HHydrogen has the lowest atomic number.

Table 2: CIP Priority Assignments for Carbon-3 (C3)

PrioritySubstituent GroupRationale for Assignment
1-CH(CH3)CH2OHThe first carbon is attached to another carbon, a methyl group, and a hydroxymethyl group.
2-CH2CH3The first carbon is attached to another carbon and two hydrogens.
3-CH3The first carbon is attached to three hydrogens.
4-HHydrogen has the lowest atomic number.

Visualization of Molecular Structure and Chiral Centers

The following diagram, generated using Graphviz, illustrates the molecular structure of this compound and highlights the identified chiral centers.

Figure 1: Molecular structure of this compound with chiral centers (C*) highlighted.

References

Spectroscopic Analysis of 2,3-Dimethyl-1-pentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 2,3-Dimethyl-1-pentanol, targeting researchers, scientists, and professionals in drug development. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationTentative Assignment
~3.4-3.6m2H-CH₂OH
~1.6-1.7m1H-CH(CH₃)-
~1.2-1.5m3H-CH(CH₃)CH₂- & -OH
~0.8-0.9m12H-CH(CH₃), -CH₂CH₃, -C(CH₃)H-

Note: The ¹H NMR spectrum of this compound can be complex due to the presence of stereoisomers, leading to overlapping multiplets. The assignments are based on general chemical shift ranges for similar aliphatic alcohols.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmTentative Assignment
~65-68-CH₂OH
~40-45-CH(CH₃)CH₂OH
~30-35-CH(CH₃)CH₂CH₃
~20-25-CH₂CH₃
~10-20-CH₃ (all methyl groups)

Note: Specific assignments for each of the seven carbon atoms require more detailed 2D NMR analysis. The provided ranges are typical for the carbon environments present in the molecule.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Vibrational ModeDescription
~3340 (broad)O-H stretchStrong and broad, indicative of hydrogen-bonded hydroxyl group.
~2960, ~2870C-H stretchStrong, characteristic of sp³ C-H bonds in alkyl groups.
~1460C-H bendMethylene (-CH₂-) and methyl (-CH₃) scissoring.
~1380C-H bendMethyl (-CH₃) umbrella mode.
~1040C-O stretchStrong, characteristic of a primary alcohol.
Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

m/zRelative IntensityProposed Fragment
116Low[M]⁺ (Molecular Ion)
101Moderate[M - CH₃]⁺
87Moderate[M - C₂H₅]⁺
83High[M - H₂O - CH₃]⁺
70High[M - H₂O - C₂H₄]⁺ (from dehydration and rearrangement)
57High[C₄H₉]⁺
43Base Peak[C₃H₇]⁺

Note: The fragmentation of alcohols in EI-MS is complex and often involves rearrangements. The molecular ion peak is typically weak or absent.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ in a small vial.

    • For ¹³C NMR, a more concentrated sample is preferred; dissolve 50-100 mg of this compound in approximately 0.6-0.7 mL of CDCl₃.

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube. The liquid height should be approximately 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

    • Place the sample into the NMR spectrometer.

  • Data Acquisition:

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

    • For ¹³C NMR, acquire the spectrum using proton decoupling. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of liquid this compound.

Materials:

  • This compound

  • FT-IR spectrometer with a liquid sample holder (e.g., salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory)

  • Pipette

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lens tissue

Procedure (using salt plates):

  • Background Spectrum:

    • Ensure the salt plates are clean and dry.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

  • Sample Preparation:

    • Place one drop of this compound onto the center of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin film.

  • Data Acquisition:

    • Place the salt plate assembly into the spectrometer's sample holder.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning:

    • Disassemble the salt plates and clean them thoroughly with a suitable solvent and lens tissue. Store them in a desiccator.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

  • This compound

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system

  • Appropriate GC column (e.g., a nonpolar or medium-polarity column)

  • Microsyringe

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or hexane.

  • Instrument Setup:

    • Set the GC oven temperature program to ensure good separation of the analyte from the solvent and any impurities. A typical program might start at 50°C, hold for 1-2 minutes, then ramp at 10°C/min to 250°C.

    • Set the injector temperature to a value that ensures rapid volatilization (e.g., 250°C).

    • Set the MS ion source temperature to approximately 200-250°C.

    • Set the ionization energy to the standard 70 eV.

    • Set the mass analyzer to scan a suitable m/z range (e.g., 35-200 amu).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • Start the data acquisition.

  • Data Analysis:

    • Identify the GC peak corresponding to this compound.

    • Extract the mass spectrum from this peak.

    • Identify the molecular ion (if present) and major fragment ions.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Compound This compound (Pure Sample) NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry (GC-MS) Compound->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight, Elemental Formula, Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

A Technical Guide to the Solubility of 2,3-Dimethyl-1-pentanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dimethyl-1-pentanol. Due to a scarcity of specific quantitative data in publicly available literature, this document focuses on the theoretical principles governing its solubility, presents the available data, and offers a standardized experimental protocol for determining its solubility in various organic solvents.

Introduction to this compound

This compound is a branched-chain alcohol with the chemical formula C7H16O. Its structure, featuring a hydroxyl group and a seven-carbon branched alkyl chain, dictates its physicochemical properties, including its solubility. It is recognized for its use as a solvent and as an intermediate in organic synthesis.[1][2] Understanding its solubility is crucial for its application in chemical reactions, formulations, and purification processes.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in scientific literature. The primary available data point is its solubility in water.

SolventTemperature (°C)Solubility
Water22.51 to 5 mg/mL[3][4]

Note: 72.5 °F is approximately 22.5 °C.

Theoretical Solubility Profile

The principle of "like dissolves like" is the foundation for predicting the solubility of this compound in various organic solvents. Its molecular structure has both a polar hydroxyl (-OH) group capable of hydrogen bonding and a nonpolar hydrocarbon tail.

  • Polar Protic Solvents (e.g., ethanol, methanol): Due to the presence of the hydroxyl group, this compound is expected to be miscible with other low-molecular-weight alcohols through hydrogen bonding.

  • Polar Aprotic Solvents (e.g., acetone, DMSO): Good solubility is anticipated due to dipole-dipole interactions between the solvent and the hydroxyl group of the alcohol.

  • Nonpolar Solvents (e.g., hexane, toluene): The relatively large nonpolar alkyl chain of this compound suggests it will be soluble in nonpolar solvents through London dispersion forces.

Experimental Protocol for Determining Solubility

The following is a general methodology for determining the solubility of a liquid, such as this compound, in an organic solvent. This can be adapted for both qualitative screening and quantitative determination.

Objective: To determine the miscibility or quantitative solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., hexane, ethanol, acetone)

  • Calibrated pipettes and burettes

  • Vials or test tubes with closures

  • Vortex mixer or magnetic stirrer

  • Constant temperature bath or water bath

  • Analytical balance (for quantitative analysis)

  • Gas chromatograph (GC) or other suitable analytical instrument (for quantitative analysis)

Qualitative Miscibility Testing:

  • Add 1 mL of the chosen organic solvent to a clear vial.

  • Incrementally add this compound to the solvent, starting with a small volume (e.g., 0.1 mL).

  • After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

  • Visually inspect the mixture for homogeneity. The formation of a single clear phase indicates miscibility. If two distinct layers form, the substances are immiscible. If the solution becomes cloudy, they are partially miscible.

Quantitative Solubility Determination (Shake-Flask Method):

  • Prepare a series of vials with a known volume of the organic solvent.

  • Add an excess amount of this compound to each vial to create a saturated solution.

  • Seal the vials and place them in a constant temperature bath.

  • Agitate the vials using a shaker or stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the vials to stand undisturbed in the temperature bath for a sufficient time to allow any undissolved solute to separate.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.

  • Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Analyze the diluted sample using a pre-calibrated Gas Chromatograph (GC) or another appropriate analytical method to determine the concentration of this compound.

  • The solubility is then calculated and expressed in units such as mg/mL or g/100g of solvent.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result A Select Solvent and Solute (this compound) B Prepare a series of solvent volumes A->B C Add excess solute to create a saturated solution B->C D Equilibrate at constant temperature with agitation C->D E Allow phases to separate D->E F Extract a known volume of the supernatant E->F G Dilute the sample F->G H Analyze concentration (e.g., by GC) G->H I Calculate Solubility H->I

Caption: Experimental workflow for quantitative solubility determination.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of this compound Polarity_Solute Polar -OH group Solubility->Polarity_Solute NonPolarity_Solute Nonpolar C7H15 alkyl chain Solubility->NonPolarity_Solute H_Bonding Hydrogen Bonding Capability Solubility->H_Bonding Polarity_Solvent Polarity (Polar/Nonpolar) Solubility->Polarity_Solvent H_Bonding_Solvent Hydrogen Bonding (Protic/Aprotic) Solubility->H_Bonding_Solvent Temperature Temperature Solubility->Temperature Pressure Pressure (minor effect for liquids) Solubility->Pressure

Caption: Factors influencing the solubility of this compound.

References

A Technical Guide to the Thermodynamic Properties of 2,3-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic properties of 2,3-Dimethyl-1-pentanol (CAS No: 10143-23-4), a C7 aliphatic alcohol. The information contained herein is intended to be a valuable resource for professionals in research, science, and drug development who require accurate and reliable data for this compound. This document summarizes key quantitative data, outlines general experimental protocols for the determination of thermodynamic properties, and provides a visual representation of a standard purification workflow.

Core Thermodynamic and Physical Properties

The following tables summarize the essential thermodynamic and physical properties of this compound. The data has been compiled from various sources, including the National Toxicology Program (NTP) and other chemical databases.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₆O[1]
Molecular Weight116.20 g/mol [1]
AppearanceClear colorless liquid[1][2]
Boiling Point155 - 156 °C (311 to 313 °F) at 760 mmHg[1][3]
Flash Point61.1 °C (142 °F)[1][3]
Density0.839 g/cm³ at 23.3 °C (73.9 °F)[1][3]
Solubility in Water1 to 5 mg/mL at 22.5 °C (72.5 °F)[1][3]

Table 2: Thermodynamic Properties of this compound

PropertyValueConditionsSource
Vapor Pressure1 mmHg50 °C (122 °F)[1][3]
20 mmHg70 °C (158 °F)[1][3]
60 mmHg95 °C (203 °F)[1][3]

Experimental Protocols

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Objective: To determine the specific heat capacity of this compound as a function of temperature.

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is of high purity. If necessary, purify the sample by fractional distillation.

    • Accurately weigh a small amount of the liquid (typically 5-15 mg) into a hermetically sealed aluminum DSC pan. An empty, hermetically sealed pan is used as a reference.

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium, sapphire) across the desired temperature range.

  • Measurement Procedure (Three-Step Method):

    • Baseline Run: Perform a scan with two empty, sealed pans to obtain the baseline heat flow.

    • Sapphire Run: Replace the sample pan with a pan containing a sapphire standard of known mass and perform a scan under the same conditions.

    • Sample Run: Replace the sapphire pan with the pan containing the this compound sample and perform the final scan.

  • DSC Program:

    • Equilibrate the sample at the starting temperature.

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) over the desired temperature range.

    • Hold the sample at the final temperature for a short period.

    • Cool the sample back to the starting temperature.

  • Data Analysis:

    • The heat flow is measured continuously as a function of temperature.

    • The specific heat capacity (Cp) is calculated using the following equation: Cp_sample = (Q_sample - Q_empty) / (m_sample * β) * (m_sapphire / (Q_sapphire - Q_empty)) * Cp_sapphire where:

      • Cp is the specific heat capacity

      • Q is the heat flow

      • m is the mass

      • β is the heating rate

Determination of Vapor Pressure by the Static Method

Objective: To measure the vapor pressure of this compound at different temperatures.

Methodology:

  • Apparatus Setup:

    • A thermostated vessel equipped with a pressure transducer and a temperature sensor is used. The vessel is connected to a vacuum pump.

  • Sample Preparation:

    • A small, degassed sample of high-purity this compound is introduced into the vessel. Degassing is crucial to remove dissolved gases that would contribute to the total pressure. This can be achieved by several freeze-pump-thaw cycles.

  • Measurement Procedure:

    • The vessel containing the sample is immersed in a constant-temperature bath.

    • The system is allowed to reach thermal and phase equilibrium, at which point the pressure reading stabilizes. This stabilized pressure is the vapor pressure of the liquid at that temperature.

    • The temperature of the bath is then changed to a new setpoint, and the process is repeated to obtain vapor pressure data at various temperatures.

  • Data Analysis:

    • The vapor pressure is recorded directly from the pressure transducer at each corresponding temperature.

    • The data can be fitted to the Clausius-Clapeyron equation or a more complex Antoine equation to model the vapor pressure-temperature relationship and to determine the enthalpy of vaporization.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the purification of a liquid alcohol, such as this compound, using fractional distillation.

experimental_workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_completion Process Completion start Start setup_flask Assemble Distillation Flask with Fractionating Column start->setup_flask 1. add_sample Add Impure Alcohol and Boiling Chips setup_flask->add_sample 2. connect_condenser Connect Condenser and Receiving Flask add_sample->connect_condenser 3. heat_flask Gently Heat the Flask connect_condenser->heat_flask 4. monitor_temp Monitor Temperature at the Top of the Column heat_flask->monitor_temp 5. collect_forerun Collect and Discard Forerun (low-boiling impurities) monitor_temp->collect_forerun 6. collect_product Collect Product Fraction at Constant Temperature collect_forerun->collect_product 7. stop_heating Stop Heating When Temperature Drops or Rises Sharply collect_product->stop_heating 8. cool_apparatus Allow Apparatus to Cool stop_heating->cool_apparatus 9. analyze_purity Analyze Purity of Collected Fractions (e.g., by GC) cool_apparatus->analyze_purity 10. end End analyze_purity->end 11.

Caption: Generalized workflow for the purification of an alcohol by fractional distillation.

References

The Reactivity of the Hydroxyl Group in 2,3-Dimethyl-1-pentanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the hydroxyl group in 2,3-Dimethyl-1-pentanol. This branched-chain primary alcohol is a valuable intermediate in organic synthesis. Its reactivity is centered around the hydroxyl (-OH) group, which can undergo a variety of transformations, including oxidation, esterification, etherification, and conversion to alkyl halides. The steric hindrance imparted by the methyl groups at the C2 and C3 positions plays a significant role in influencing the kinetics and outcomes of these reactions.

Oxidation of the Hydroxyl Group

The primary alcohol functionality of this compound can be oxidized to form either an aldehyde (2,3-dimethylpentanal) or a carboxylic acid (2,3-dimethylpentanoic acid), depending on the choice of oxidizing agent and reaction conditions.

Oxidation to 2,3-Dimethylpentanal

The selective oxidation of this compound to its corresponding aldehyde, 2,3-dimethylpentanal, requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

Table 1: Summary of Quantitative Data for the Oxidation of Analogous Primary Alcohols

ReactionOxidizing AgentSolventTemperature (°C)Approx. Time (h)Typical Yield (%)Citation
Swern Oxidation of 3,3-Dimethyl-1-butanolDMSO, Oxalyl Chloride, TEADichloromethane-781-285-95
PCC Oxidation of 3,3-Dimethyl-1-butanolPyridinium Chlorochromate (PCC)DichloromethaneRoom Temp.2-470-85

Note: Data presented is for structurally similar, sterically hindered primary alcohols and should be considered representative.

Experimental Protocol: Swern Oxidation (Adapted for this compound)

This procedure is adapted from protocols for other sterically hindered primary alcohols.

Materials:

  • This compound

  • Oxalyl chloride

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Prepare a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM in one of the dropping funnels. Add this solution dropwise to the stirred oxalyl chloride solution, ensuring the internal temperature does not exceed -65 °C. Stir for an additional 15 minutes after addition.

  • Prepare a solution of this compound (1.0 eq) in anhydrous DCM in the second dropping funnel. Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at -78 °C. Stir for 45 minutes.

  • Add anhydrous triethylamine (5.0 eq) dropwise to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction by the addition of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-dimethylpentanal.

  • The crude product can be purified by distillation or flash column chromatography.

Experimental Workflow: Swern Oxidation

Swern_Oxidation_Workflow reagents Prepare Reagents (DCM, Oxalyl Chloride, DMSO) activation Activate DMSO (-78 °C) reagents->activation alcohol_addition Add this compound (-78 °C) activation->alcohol_addition oxidation Add Triethylamine (Warm to RT) alcohol_addition->oxidation workup Aqueous Work-up & Extraction oxidation->workup purification Purification (Distillation/Chromatography) workup->purification product 2,3-Dimethylpentanal purification->product

Caption: Workflow for the Swern oxidation of this compound.

Esterification of the Hydroxyl Group

This compound reacts with carboxylic acids or their derivatives to form esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method.

Table 2: Summary of Quantitative Data for Fischer Esterification

ReactantsCatalystTemperature (°C)Approx. Time (h)Typical Yield (%)Citation
Isopentyl alcohol + Acetic acidSulfuric AcidReflux180-90

Note: Data presented is for a structurally similar primary alcohol and should be considered representative.

Experimental Protocol: Fischer Esterification (Adapted for this compound)

This protocol describes the synthesis of 2,3-dimethylpentyl acetate.

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

  • Diethyl ether

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and an excess of glacial acetic acid (e.g., 2.0 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer successively with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the 2,3-dimethylpentyl acetate by distillation.

Reaction Mechanism: Fischer Esterification

Fischer_Esterification start Carboxylic Acid + Alcohol protonation Protonation of Carbonyl start->protonation H+ nucleophilic_attack Nucleophilic Attack by Alcohol protonation->nucleophilic_attack proton_transfer Proton Transfer nucleophilic_attack->proton_transfer elimination Elimination of Water proton_transfer->elimination deprotonation Deprotonation elimination->deprotonation product Ester + Water deprotonation->product -H+

Caption: Mechanism of Fischer Esterification.

Etherification of the Hydroxyl Group

The Williamson ether synthesis is a versatile method for preparing ethers from this compound. This S(_N)2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide.

Table 3: Summary of Quantitative Data for Williamson Ether Synthesis

| Reaction Type | Base | Alkyl Halide | Solvent | Temperature (°C) | Typical Yield (%) | Citation | |---|---|---|---|---|---| | General Williamson Synthesis | NaH or Na | Primary Alkyl Halide | THF or DMF | 50-100 | 50-95 |[1] |

Experimental Protocol: Williamson Ether Synthesis (Adapted for this compound)

This protocol describes the synthesis of a generic alkyl 2,3-dimethylpentyl ether.

Materials:

  • This compound

  • Sodium Hydride (NaH) or Sodium metal (Na)

  • A primary alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in the chosen anhydrous solvent.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the solution at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Add the primary alkyl halide (1.0-1.2 eq) dropwise to the solution.

  • Heat the reaction mixture to 50-100 °C and monitor by TLC. The reaction time can vary from 1 to 8 hours.[1]

  • After completion, cool the reaction to room temperature and quench by the slow addition of water or a saturated ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ether by distillation or column chromatography.

Reaction Mechanism: Williamson Ether Synthesis

Williamson_Ether_Synthesis alcohol This compound deprotonation Deprotonation alcohol->deprotonation NaH alkoxide 2,3-Dimethylpentoxide deprotonation->alkoxide sn2 SN2 Attack on Alkyl Halide alkoxide->sn2 product Alkyl 2,3-Dimethylpentyl Ether sn2->product

Caption: Mechanism of the Williamson Ether Synthesis.

Conversion to Alkyl Halides

The hydroxyl group of this compound can be substituted by a halogen atom to form an alkyl halide. Reagents such as phosphorus tribromide (PBr(_3)) are effective for converting primary alcohols to alkyl bromides via an S(_N)2 mechanism.

Experimental Protocol: Conversion to 1-bromo-2,3-dimethylpentane with PBr(_3)

Materials:

  • This compound

  • Phosphorus tribromide (PBr(_3))

  • Anhydrous diethyl ether or pyridine

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether or pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add PBr(_3) (0.33-0.40 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion is indicated by TLC.

  • Carefully pour the reaction mixture over ice water to quench the excess PBr(_3).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 1-bromo-2,3-dimethylpentane by distillation.

Reaction Mechanism: Reaction with PBr(_3)

PBr3_Reaction alcohol This compound activation Activation of -OH with PBr3 alcohol->activation PBr3 intermediate Bromophosphite Intermediate activation->intermediate sn2 SN2 Attack by Br- intermediate->sn2 product 1-Bromo-2,3-dimethylpentane sn2->product

Caption: Mechanism for the conversion of an alcohol to an alkyl bromide using PBr(_3).

References

Potential Industrial Applications of 2,3-Dimethyl-1-pentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethyl-1-pentanol, a branched-chain alcohol, presents a versatile platform for a range of industrial applications. Its unique physicochemical properties, including its role as a solvent and its potential as a biofuel additive, make it a compound of significant interest. This technical guide provides a comprehensive overview of the chemical and physical characteristics of this compound, detailed synthesis methodologies, and an in-depth exploration of its current and potential industrial uses. Particular attention is given to its application in coatings and as a chemical intermediate. Furthermore, this guide explores the broader biological activities of branched-chain alcohols, offering insights into their interactions with cellular systems that may be pertinent to drug development research.

Physicochemical Properties

This compound (CAS No: 10143-23-4) is a clear, colorless liquid. Its branched structure influences its physical and chemical behaviors, distinguishing it from its linear isomers. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC7H16O
Molecular Weight116.20 g/mol
Boiling Point155 - 156 °C (311 to 313 °F) at 760 mmHg
Melting Point-30.45 °C (estimate)
Density0.839 g/cm³ at 23.3 °C (73.9 °F)
Flash Point61 °C (142 °F)
Water Solubility1 to 5 mg/mL at 22.5 °C (72.5 °F)
Vapor Pressure1 mmHg at 50 °C (122 °F); 20 mmHg at 70 °C (158 °F); 60 mmHg at 95 °C (203 °F)
LogP (Octanol-Water Partition Coefficient)2.2

Synthesis of this compound

The primary industrial synthesis route for this compound is the catalytic hydrogenation of its corresponding aldehyde, 2,3-dimethylpentanal.

Catalytic Hydrogenation of 2,3-Dimethylpentanal

This process involves the reduction of the aldehyde functional group to a primary alcohol using hydrogen gas in the presence of a metal catalyst.

Experimental Protocol:

  • Reactants: 2,3-dimethylpentanal, Hydrogen gas (H₂).

  • Catalyst: Typically a heterogeneous catalyst such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel.

  • Solvent: An alcohol such as ethanol or methanol is commonly used.

  • Procedure:

    • The 2,3-dimethylpentanal is dissolved in the chosen solvent in a high-pressure reactor (autoclave).

    • The catalyst is added to the mixture.

    • The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) to remove air.

    • The reactor is then pressurized with hydrogen gas to the desired pressure.

    • The reaction mixture is heated to the target temperature and stirred vigorously to ensure good contact between the reactants, catalyst, and hydrogen.

    • The reaction is monitored for hydrogen uptake to determine completion.

    • Upon completion, the reactor is cooled, and the excess hydrogen pressure is carefully released.

    • The reaction mixture is filtered to remove the catalyst.

    • The solvent is removed by distillation.

    • The crude this compound is then purified by fractional distillation.

Logical Workflow for Catalytic Hydrogenation:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 2,3-Dimethylpentanal + Solvent Reactor High-Pressure Autoclave Reactants->Reactor Catalyst Pd/C, Pt/C, or Raney Ni Catalyst->Reactor Pressurize Pressurize with H₂ Reactor->Pressurize Heat_Stir Heat and Stir Pressurize->Heat_Stir Filter Filter Catalyst Heat_Stir->Filter Distill_Solvent Remove Solvent Filter->Distill_Solvent Purify Fractional Distillation Distill_Solvent->Purify Product Pure this compound Purify->Product

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Industrial Applications

Solvents and Coalescing Agents in Coatings

Due to its favorable boiling point and solvency characteristics, this compound is a potential candidate for use as a specialty solvent and coalescing agent in the paint and coatings industry. Coalescing agents are crucial additives in latex paints, as they facilitate the formation of a continuous film as the paint dries. They temporarily plasticize the polymer particles, allowing them to fuse together.

Chemical Intermediate

This compound serves as a valuable building block in organic synthesis. The primary alcohol group can be readily converted to other functional groups, making it a precursor for a variety of specialty chemicals.

  • Esterification: Reaction with carboxylic acids or their derivatives yields esters, which are widely used as fragrances, flavorings, plasticizers, and solvents.

  • Oxidation: Controlled oxidation can produce the corresponding aldehyde (2,3-dimethylpentanal) or carboxylic acid (2,3-dimethylpentanoic acid), which are also important chemical intermediates.

Reaction Pathways of this compound as a Chemical Intermediate:

G cluster_products Potential Products This compound This compound Ester Esters (Fragrances, Plasticizers) This compound->Ester Esterification (Carboxylic Acid) Aldehyde 2,3-Dimethylpentanal This compound->Aldehyde Oxidation (PCC, Swern) Carboxylic_Acid 2,3-Dimethylpentanoic Acid Aldehyde->Carboxylic_Acid Further Oxidation (KMnO₄, Jones)

Caption: Key reaction pathways for this compound as a chemical intermediate.

Potential as a Biofuel Additive

Branched-chain higher alcohols are of interest as potential biofuel components or additives. Compared to ethanol, they offer several advantages, including higher energy density, lower volatility, and better compatibility with existing fuel infrastructure. While specific engine performance and emission data for this compound are not extensively documented, studies on "pentanol" and other branched-chain alcohols as gasoline and diesel additives have shown promising results, including reduced emissions of particulate matter and hydrocarbons. Further research is needed to quantify the specific benefits of this compound in this application.

Fragrance Industry

The structural characteristics of this compound, specifically its branched nature, suggest its potential use or the use of its derivatives in the fragrance industry. Branched-chain alcohols and their esters often contribute to unique and desirable scent profiles. While direct evidence of its use in commercial fragrances is limited, its potential as a precursor to fragrance esters is significant. The analysis of fragrance compositions often involves techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile compounds, including various alcohols and esters.

Biological Activity and Relevance to Drug Development

While this compound itself is not a therapeutic agent, understanding the biological effects of short- and branched-chain alcohols can provide valuable context for researchers in drug development. The primary mechanism by which these molecules are thought to exert biological effects is through their interaction with cell membranes.

Interaction with Cell Membranes

Short- and branched-chain alcohols are known to partition into the lipid bilayers of cell membranes. This intercalation can alter the physical properties of the membrane, including its fluidity, thickness, and permeability. These changes, in turn, can modulate the function of membrane-bound proteins, such as receptors, ion channels, and enzymes, which are critical targets in drug discovery.

Signaling Pathway: Postulated Mechanism of Alcohol-Membrane Interaction and Downstream Effects

G Branched-Chain_Alcohol Branched-Chain Alcohol (e.g., this compound) Cell_Membrane Cellular Lipid Bilayer Branched-Chain_Alcohol->Cell_Membrane Partitioning Membrane_Properties Altered Membrane Properties (Fluidity, Thickness, Permeability) Cell_Membrane->Membrane_Properties Membrane_Proteins Modulation of Membrane Protein Function (Receptors, Ion Channels, Enzymes) Membrane_Properties->Membrane_Proteins Cellular_Response Altered Cellular Signaling and Response Membrane_Proteins->Cellular_Response

Caption: Postulated mechanism of branched-chain alcohol interaction with cell membranes.

The study of how simple molecules like this compound affect membrane dynamics can serve as a model for understanding the membrane-mediated effects of more complex drug molecules. Furthermore, its properties as a solvent may be relevant in the formulation of drug delivery systems.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. It is reported to be a skin irritant. Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended. Store in a cool, well-ventilated area away from sources of ignition.

Conclusion

This compound is a branched-chain alcohol with a compelling profile for various industrial applications. Its utility as a solvent and coalescing agent in the coatings industry, and as a versatile intermediate for the synthesis of specialty chemicals, is noteworthy. While its potential as a biofuel additive and in the fragrance industry requires further specific research and data, the existing knowledge on similar compounds is promising. For professionals in drug development, the study of this compound and related molecules offers a valuable model for understanding the fundamental interactions between small molecules and biological membranes, which can inform the design and formulation of new therapeutic agents. Further research into the quantitative performance of this compound in its various applications will be crucial for its broader industrial adoption.

Biocatalytic Synthesis of 2,3-Dimethyl-1-pentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethyl-1-pentanol is a chiral alcohol with potential applications as a biofuel and a building block in the synthesis of pharmaceuticals and other specialty chemicals. While chemical synthesis routes are established, biocatalytic methods offer the promise of greener, more selective, and sustainable production. This technical guide provides an in-depth overview of plausible biocatalytic synthesis routes for this compound. As no direct established biocatalytic pathway has been reported, this document outlines a proposed de novo biosynthesis pathway in a microbial host, drawing parallels from successful metabolic engineering strategies for other branched-chain higher alcohols. Additionally, a single-step enzymatic conversion of the corresponding aldehyde is discussed. Detailed hypothetical experimental protocols, key enzymatic considerations, and quantitative data from analogous syntheses are presented to guide future research in this area.

Introduction

The development of sustainable and environmentally benign methods for chemical synthesis is a paramount objective in modern chemistry and biotechnology. Biocatalysis, leveraging the high selectivity and efficiency of enzymes, presents a powerful alternative to traditional chemical processes. This compound, a seven-carbon branched-chain alcohol, is a molecule of interest for its potential as an advanced biofuel and as a chiral synthon. Its structural complexity, featuring two stereogenic centers, makes enantioselective synthesis a key challenge that biocatalysis is well-suited to address.

This guide explores theoretical and extrapolated biocatalytic strategies for the synthesis of this compound. The primary focus is on a proposed de novo biosynthetic pathway engineered into a microbial host such as Escherichia coli. This approach is based on the extension of native amino acid biosynthesis pathways, a strategy that has been successfully employed for the production of other non-natural, long-chain alcohols.[1] A secondary, simpler biocatalytic route involving the enzymatic reduction of 2,3-dimethylpentanal is also considered.

Proposed De Novo Biosynthesis Pathway

The proposed de novo synthesis of this compound is a multi-step enzymatic pathway engineered into a microbial host. This pathway extends the natural isoleucine biosynthesis pathway by an additional carbon chain elongation cycle. The core of this strategy involves the iterative use of a chain elongation module, followed by decarboxylation and reduction steps to yield the final alcohol product.

The key enzymatic steps are as follows:

  • Chain Elongation: The pathway begins with an intermediate from the isoleucine biosynthesis pathway, 2-keto-3-methylvalerate (KMV). A promiscuous or engineered 2-isopropylmalate synthase (LeuA) catalyzes the condensation of acetyl-CoA with KMV. The resulting product is then acted upon by an isopropylmalate isomerase (LeuCD) and a 3-isopropylmalate dehydrogenase (LeuB) to yield a C7 α-ketoacid, 2-keto-3,4-dimethylhexanoate.

  • Decarboxylation: A broad-substrate-range α-ketoacid decarboxylase (KDC) converts 2-keto-3,4-dimethylhexanoate into 2,3-dimethylpentanal. The KDC from Lactococcus lactis (KivD) is a promising candidate for this step due to its known activity on various branched-chain α-keto acids.[2][3]

  • Reduction: Finally, an alcohol dehydrogenase (ADH) reduces 2,3-dimethylpentanal to this compound. A variety of native or heterologously expressed ADHs could potentially catalyze this final step.

Visualized Pathway and Workflow

de_novo_synthesis cluster_host Engineered E. coli Host Isoleucine_Pathway Isoleucine Biosynthesis Pathway KMV 2-Keto-3-methylvalerate (KMV) Isoleucine_Pathway->KMV Native enzymes C7_Ketoacid 2-Keto-3,4-dimethylhexanoate KMV->C7_Ketoacid Engineered LeuA, LeuCD, LeuB Acetyl_CoA Acetyl-CoA Acetyl_CoA->C7_Ketoacid Engineered LeuA, LeuCD, LeuB Aldehyde 2,3-Dimethylpentanal C7_Ketoacid->Aldehyde Broad-substrate KDC (e.g., KivD) Alcohol This compound Aldehyde->Alcohol Alcohol Dehydrogenase (ADH)

Caption: Proposed de novo biosynthesis of this compound.

Key Enzymes and Considerations
Enzyme ClassExample(s)Source Organism(s)Key Considerations
2-Isopropylmalate Synthase LeuAEscherichia coli, Mycobacterium tuberculosisWild-type LeuA may have low activity towards KMV. Protein engineering may be required to enhance substrate specificity and catalytic efficiency for this non-natural substrate.[1]
Isopropylmalate Isomerase LeuCDEscherichia coliThe promiscuity of this enzyme complex towards the elongated substrate needs to be verified.
3-Isopropylmalate Dehydrogenase LeuBEscherichia coliSimilar to LeuCD, substrate acceptance is a key factor.
α-Ketoacid Decarboxylase KivDLactococcus lactisKnown for its broad substrate range, making it a strong candidate.[2][3] Directed evolution could further improve its activity on the C7 ketoacid.
Alcohol Dehydrogenase AdhA, YqhD, Adh2Lactococcus lactis, Escherichia coli, Saccharomyces cerevisiaeA wide variety of ADHs exist. The chosen enzyme should have high activity towards branched-chain aldehydes and be compatible with the host's metabolism.
Hypothetical Experimental Protocol: De Novo Synthesis in E. coli**
  • Strain Engineering:

    • Construct expression plasmids for the key enzymes: an engineered LeuA, LeuCD, LeuB, a broad-substrate KDC (e.g., L. lactis KivD), and a suitable ADH.

    • Transform a suitable E. coli host strain (e.g., BL21(DE3)) with the expression plasmids.

    • Consider chromosomal integration of the pathway genes for improved stability.

    • Knock out competing pathways to redirect metabolic flux towards the desired product.

  • Culture Conditions:

    • Grow the engineered E. coli strain in a defined medium (e.g., M9 minimal medium) supplemented with a carbon source (e.g., glucose).

    • Induce protein expression at an appropriate cell density (e.g., OD600 of 0.6-0.8) with an inducer (e.g., IPTG).

    • Incubate the culture at a suitable temperature (e.g., 30°C) with shaking for a defined period (e.g., 48-72 hours).

  • Product Extraction and Analysis:

    • Separate the cells from the culture medium by centrifugation.

    • Extract the this compound from the supernatant using an organic solvent (e.g., ethyl acetate).

    • Analyze the extracted product by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

    • Determine the enantiomeric excess using chiral GC analysis.

Biocatalytic Reduction of 2,3-Dimethylpentanal

A simpler, single-step biocatalytic approach involves the reduction of the precursor aldehyde, 2,3-dimethylpentanal, to this compound using an isolated alcohol dehydrogenase or a whole-cell biocatalyst expressing a suitable ADH. This method is a biotransformation rather than a de novo synthesis.

Visualized Workflow

biocatalytic_reduction cluster_reaction Biocatalytic Reduction Aldehyde 2,3-Dimethylpentanal Alcohol This compound Aldehyde->Alcohol Reduction ADH Alcohol Dehydrogenase (ADH) Cofactor_regeneration Cofactor Regeneration System (e.g., GDH/glucose) ADH->Cofactor_regeneration NAD(P)+ Cofactor_regeneration->ADH NAD(P)H

Caption: Workflow for the biocatalytic reduction of 2,3-dimethylpentanal.

Key Considerations for Biotransformation
ParameterConsideration
Enzyme Selection Alcohol dehydrogenases with high activity and stereoselectivity towards branched-chain aldehydes are required. Ketoreductases (KREDs) can also be employed.
Cofactor Regeneration An efficient in situ cofactor regeneration system is crucial for economic viability. Common systems include glucose dehydrogenase (GDH) with glucose or formate dehydrogenase (FDH) with formate.
Substrate/Product Inhibition High concentrations of the aldehyde substrate or the alcohol product may inhibit the enzyme. A two-phase system or in situ product removal can mitigate these effects.
Reaction Conditions Optimization of pH, temperature, buffer composition, and co-solvent concentration is necessary to maximize enzyme activity and stability.
Hypothetical Experimental Protocol: Enzymatic Reduction
  • Reaction Setup:

    • Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.0).

    • Add the substrate, 2,3-dimethylpentanal, to the desired concentration. A co-solvent (e.g., DMSO) may be needed to improve solubility.

    • Add the alcohol dehydrogenase and the components of the cofactor regeneration system (e.g., NADP+, glucose, and glucose dehydrogenase).

    • Incubate the reaction mixture at an optimal temperature with stirring.

  • Monitoring and Analysis:

    • Monitor the progress of the reaction by taking samples at regular intervals.

    • Analyze the samples by GC or HPLC to determine the conversion of the aldehyde and the yield of the alcohol.

    • Determine the enantiomeric excess of the product using chiral chromatography.

Quantitative Data from Analogous Systems

While specific data for this compound is not available, the following table summarizes representative data from the biocatalytic synthesis of other branched-chain alcohols, which can serve as a benchmark for future studies.

ProductHost OrganismKey EnzymesTiter (g/L)Yield (g/g glucose)Reference
IsobutanolE. coliAlsS, IlvC, IlvD, KivD, AdhA220.36Atsumi et al., 2008
2-Methyl-1-butanolE. coliilvA, KivD, AdhA1.40.17Cann & Liao, 2008
3-Methyl-1-butanolE. coliLeuABCD, KivD, AdhA1.20.13Cann & Liao, 2008
(S)-3-Methyl-1-pentanolE. coliEngineered LeuA, KivD, ADH6~0.5N/AZhang et al., 2008[1]

Conclusion and Future Outlook

The biocatalytic synthesis of this compound is a promising area for research and development. While no established pathway currently exists, the principles of metabolic engineering and biocatalysis provide a clear roadmap for its realization. The proposed de novo biosynthesis pathway, by extending the isoleucine pathway, offers a route to produce this C7 alcohol from simple carbon sources. Key challenges in this approach will be the engineering of the chain elongation enzymes for efficient activity on non-natural substrates and the overall optimization of the metabolic flux. The single-step biocatalytic reduction of 2,3-dimethylpentanal represents a more immediate, albeit less integrated, approach. Future work should focus on the discovery and engineering of novel enzymes with desired activities and selectivities, as well as the optimization of host strains and bioprocess conditions to achieve industrially relevant titers, rates, and yields. The successful development of such biocatalytic routes will contribute to the growing portfolio of sustainable methods for the production of valuable chemicals.

References

2,3-Dimethyl-1-pentanol: A Technical Guide for a Novel Branched-Chain Biofuel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-1-pentanol, a branched-chain seven-carbon alcohol, is an emerging candidate in the field of advanced biofuels.[1] Its molecular structure suggests the potential for favorable combustion properties, including improved energy density and blending characteristics compared to shorter-chain alcohols.[1] As the global imperative for sustainable energy sources intensifies, the exploration of novel biofuels like this compound is critical. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential as a biofuel, alongside detailed experimental protocols and theoretical metabolic pathways to guide further research and development. While specific engine performance data for this particular isomer is limited, this guide consolidates available information and draws comparisons with related compounds to project its viability as a next-generation biofuel.

Physicochemical and Biofuel Properties

The inherent properties of this compound dictate its behavior as a fuel. A summary of its key physicochemical characteristics is presented in Table 1. For context, Table 2 provides a comparison with other relevant alcohols, highlighting the potential advantages of a branched C7 structure.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₇H₁₆O[2][3][4]
Molecular Weight116.20 g/mol [2][5]
IUPAC Name2,3-dimethylpentan-1-ol[2]
CAS Number10143-23-4[2][3][4]
AppearanceClear, colorless liquid[4][5]
Boiling Point155-156 °C (311-313 °F) at 760 mmHg[5]
Density0.839 g/mL at 23.3 °C (73.9 °F)[5]
Flash Point61 °C (142 °F)[5]
Solubility in Water1 to 5 mg/mL at 22.5 °C (72.5 °F)[4][5]
Vapor Pressure1 mmHg at 50 °C (122 °F)[5]

Table 2: Comparative Biofuel Properties of Selected Alcohols

PropertyThis compoundn-Pentanoln-HeptanolEthanol
Molecular FormulaC₇H₁₆OC₅H₁₂OC₇H₁₆OC₂H₆O
Molecular Weight ( g/mol )116.2088.15116.2046.07
Boiling Point (°C)155-156137-139175-17778
Density (g/mL at 20°C)~0.839~0.817~0.822~0.789
Heat of Combustion (kJ/mol)~4640 (estimated)-3329-4637-1367
Cetane Number (CN)Estimated < 40~18~35~8

Note: Data for this compound is a combination of experimental values and estimations based on trends for branched-chain alcohols. Data for other alcohols are from various literature sources for comparative purposes.

Synthesis and Purification: Experimental Protocols

The primary route for the synthesis of this compound is the catalytic hydrogenation of its corresponding aldehyde, 2,3-dimethylpentanal.[1] Purification is typically achieved through fractional distillation.

Protocol 1: Synthesis via Catalytic Hydrogenation of 2,3-Dimethylpentanal

Objective: To synthesize this compound by the reduction of 2,3-dimethylpentanal using a palladium catalyst.

Materials:

  • 2,3-dimethylpentanal

  • Palladium on activated carbon (10 wt. %)

  • Anhydrous ethanol (solvent)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • High-pressure autoclave reactor with magnetic stirring

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and dry. Purge the reactor with nitrogen gas for 10-15 minutes to create an inert atmosphere.

  • Charging the Reactor: Under the nitrogen atmosphere, add 10 wt. % palladium on activated carbon to the reactor. Add anhydrous ethanol to create a slurry.

  • Add 2,3-dimethylpentanal to the reactor. The typical substrate-to-catalyst ratio is 100:1 by weight.

  • Reaction: Seal the autoclave. Purge the system with hydrogen gas three times to remove the nitrogen. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20-50 bar).

  • Begin stirring and heat the reactor to the target temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen gas.

  • Filter the reaction mixture through a pad of celite or a suitable filter to remove the palladium catalyst.

  • Wash the filter cake with a small amount of anhydrous ethanol to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrate and washings. Remove the ethanol using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification by Fractional Distillation

Objective: To purify crude this compound from lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with magnetic stirrer

  • Boiling chips or magnetic stir bar

  • Insulating material (glass wool or aluminum foil)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.

  • Charging the Flask: Add the crude this compound to the round-bottom flask, filling it to no more than two-thirds of its capacity. Add boiling chips or a magnetic stir bar.

  • Insulation: Insulate the fractionating column and distillation head with glass wool or aluminum foil to maintain an efficient temperature gradient.

  • Heating: Begin gently heating the flask. If using a stir bar, start stirring.

  • Fraction Collection:

    • Forerun: Collect the initial distillate, which will contain low-boiling impurities, at a lower temperature than the boiling point of the product.

    • Main Fraction: As the temperature rises and stabilizes at the boiling point of this compound (approx. 155-156 °C at atmospheric pressure), switch to a clean receiving flask to collect the purified product.

    • Final Fraction: As the distillation nears completion, the temperature may rise again, indicating the presence of higher-boiling impurities. Stop the distillation before these are collected with the main product.

  • Analysis: Analyze the purity of the main fraction using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 3: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of the synthesized this compound and identify any impurities.

Instrumentation and Parameters:

  • Gas Chromatograph:

    • Column: A mid-polarity column, such as a DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness), is suitable for alcohol analysis.[5]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 220 °C at a rate of 10 °C/min.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Procedure:

  • Sample Preparation: Dilute a small amount of the purified this compound in a suitable solvent (e.g., ethanol or dichloromethane).

  • Injection: Inject the sample into the GC-MS system.

  • Data Acquisition: Acquire the data according to the specified parameters.

  • Data Analysis: Integrate the peaks in the chromatogram to determine the relative area percentages, which correspond to the purity of the sample. Identify the main peak as this compound and any impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).

Visualizations: Pathways and Workflows

Theoretical Biosynthetic Pathway

While a natural biosynthetic pathway for this compound has not been identified, a theoretical pathway can be proposed by leveraging known metabolic engineering strategies for other branched-chain higher alcohols.[1][6][7][8] This proposed pathway starts from the common amino acid precursor, L-isoleucine.

Biosynthetic_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate alphaAceto_alphaHydroxyButyrate α-Aceto-α-hydroxybutyrate Pyruvate->alphaAceto_alphaHydroxyButyrate Threonine Threonine alphaKetoButyrate α-Ketobutyrate Threonine->alphaKetoButyrate alphaKetoButyrate->alphaAceto_alphaHydroxyButyrate alpha_beta_dihydroxy_beta_methylvalerate α,β-Dihydroxy-β-methylvalerate alphaAceto_alphaHydroxyButyrate->alpha_beta_dihydroxy_beta_methylvalerate alphaKeto_beta_methylvalerate α-Keto-β-methylvalerate (KMV) alpha_beta_dihydroxy_beta_methylvalerate->alphaKeto_beta_methylvalerate L_Isoleucine L-Isoleucine alphaKeto_beta_methylvalerate->L_Isoleucine alphaKeto_2_3_dimethylvalerate α-Keto-2,3-dimethylvalerate alphaKeto_beta_methylvalerate->alphaKeto_2_3_dimethylvalerate [Proposed] C-Methyltransferase two_three_dimethylpentanal 2,3-Dimethylpentanal alphaKeto_2_3_dimethylvalerate->two_three_dimethylpentanal Keto-acid Decarboxylase (KDC) two_three_dimethyl_one_pentanol This compound two_three_dimethylpentanal->two_three_dimethyl_one_pentanol Alcohol Dehydrogenase (ADH)

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow for Biofuel Evaluation

The evaluation of a novel biofuel candidate follows a logical progression from synthesis and characterization to engine performance and emissions testing.

Biofuel_Evaluation_Workflow Synthesis Chemical Synthesis (e.g., Hydrogenation) Purification Purification (e.g., Fractional Distillation) Synthesis->Purification Analysis Purity and Structural Analysis (GC-MS, NMR) Purification->Analysis Properties Physicochemical Property Characterization (Density, Viscosity, Flash Point) Analysis->Properties Combustion_Properties Combustion Property Determination (Cetane Number, Heat of Combustion) Properties->Combustion_Properties Blending Fuel Blending with Conventional Diesel Combustion_Properties->Blending Engine_Testing Engine Performance Testing (Power, Torque, Efficiency) Blending->Engine_Testing Emissions_Analysis Exhaust Emissions Analysis (NOx, CO, HC, Particulates) Engine_Testing->Emissions_Analysis Evaluation Comprehensive Evaluation and Comparison to Baseline Fuels Emissions_Analysis->Evaluation

Caption: Experimental workflow for the evaluation of a novel biofuel.

Conclusion

This compound presents an intriguing avenue for biofuel research due to its branched-chain structure. While comprehensive data on its performance as a fuel are still needed, this guide provides a foundational understanding of its properties, synthesis, and a theoretical framework for its biological production. The detailed protocols and comparative data herein are intended to facilitate further experimental investigation into this promising biofuel candidate. Future work should focus on obtaining empirical data for its cetane number, heat of combustion, and performance in a compression-ignition engine to fully elucidate its potential as a sustainable and efficient alternative to conventional fossil fuels.

References

An In-depth Technical Guide to the Environmental Impact of 2,3-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists for the environmental impact of 2,3-Dimethyl-1-pentanol. The information presented herein is a combination of available physicochemical data, predictions from established Quantitative Structure-Activity Relationship (QSAR) models, and an overview of standardized testing protocols.

Introduction

This compound (CAS: 10143-23-4) is a seven-carbon branched-chain primary alcohol.[1] Its utility as a solvent and chemical intermediate necessitates a thorough understanding of its potential environmental impact. This guide provides a comprehensive overview of its physicochemical properties, predicted environmental fate, ecotoxicity, and biodegradability. Furthermore, it outlines the standard experimental protocols for the environmental assessment of this and similar chemicals.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physical and chemical properties. The available data for this compound is summarized below.

PropertyValueReference/Method
Molecular FormulaC7H16O[1][2]
Molecular Weight116.2 g/mol [2]
AppearanceColorless liquid[1][2]
Water Solubility1,000 - 5,000 mg/L at 22.5°C[1]
Boiling Point156.15 °C (estimated)[2]
Vapor Pressure0.4 mmHg at 25°C (estimated)QSAR Prediction
Log Octanol-Water Partition Coefficient (Log Kow)2.3 (estimated)QSAR Prediction

Environmental Fate and Transport

The likely distribution of this compound in the environment can be predicted based on its physicochemical properties. Its moderate water solubility suggests it can be transported in aquatic systems, while its estimated vapor pressure indicates a potential for volatilization into the atmosphere. The estimated Log Kow suggests a moderate potential for bioaccumulation in aquatic organisms and partitioning to organic matter in soil and sediment.

cluster_air Air Compartment cluster_water Water Compartment cluster_soil Soil Compartment Air Atmosphere Photodegradation Photodegradation (reaction with OH radicals) Air->Photodegradation Primary Sink Water Water Column Bioaccumulation Bioaccumulation (Aquatic Organisms) Water->Bioaccumulation Moderate Potential Biodegradation_Water Biodegradation Water->Biodegradation_Water Potential Sink Sediment Sediment Water->Sediment Partitioning Soil Soil Biodegradation_Soil Biodegradation Soil->Biodegradation_Soil Potential Sink Leaching Leaching to Groundwater Soil->Leaching Possible Release This compound Release Release->Air Volatilization Release->Water Direct Release/ Runoff Release->Soil Spill

Figure 1: Potential environmental fate and transport pathways for this compound.

Ecotoxicity

No direct experimental ecotoxicity data for this compound is publicly available. The following values are estimates based on QSAR models for short-chain branched alcohols. The primary mode of toxic action for simple alcohols is non-polar narcosis. Toxicity is generally observed to increase with increasing carbon chain length and hydrophobicity (Log Kow).[3][4]

OrganismEndpointPredicted Value (mg/L)Method
Fish (e.g., Pimephales promelas)96-hour LC5010 - 100QSAR Estimation
Aquatic Invertebrate (e.g., Daphnia magna)48-hour EC5010 - 100QSAR Estimation
Algae (e.g., Pseudokirchneriella subcapitata)72-hour EC5010 - 100QSAR Estimation

Biodegradability

The biodegradability of this compound has not been experimentally determined. As a branched-chain alcohol, its biodegradation may be slower than that of a corresponding linear alcohol.[5] The methyl branching at the C-2 and C-3 positions may cause steric hindrance for microbial enzymes, potentially inhibiting rapid degradation. It is not expected to meet the criteria for "ready biodegradability."

Experimental Protocols

To definitively determine the environmental impact of this compound, a suite of standardized tests should be conducted. The following are summaries of the relevant OECD guidelines.

Aquatic Toxicity Testing

This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.

Methodology:

  • Test Organism: A recommended fish species, such as Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas), is selected.

  • Exposure: Fish are exposed to a range of concentrations of the test substance in water under controlled conditions (temperature, light, pH, dissolved oxygen). A control group is exposed to water without the test substance.

  • Duration: The exposure period is 96 hours.

  • Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods.

cluster_prep Preparation cluster_exposure Exposure (96 hours) cluster_obs Observation & Data A Prepare Test Solutions (Range of Concentrations) C Introduce Fish to Test Chambers A->C B Acclimate Test Fish B->C D Maintain Controlled Conditions C->D E Record Mortality at 24, 48, 72, 96h D->E F Calculate LC50 Value E->F

Figure 2: Workflow for OECD 203 Fish Acute Toxicity Test.

This test determines the concentration that immobilizes 50% of the exposed Daphnia (EC50) over a 48-hour period.

Methodology:

  • Test Organism: Daphnia magna or a similar species is used.

  • Exposure: Daphnids are exposed to a series of concentrations of the test substance in water.

  • Duration: The test duration is 48 hours.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Data Analysis: The EC50 is calculated.

This test assesses the toxicity of a substance to freshwater green algae by measuring the inhibition of their growth.

Methodology:

  • Test Organism: A species such as Pseudokirchneriella subcapitata is used.

  • Exposure: Algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium.

  • Duration: The test typically lasts for 72 hours.

  • Observations: Algal growth is measured over time, often by cell counts or fluorescence.

  • Data Analysis: The concentration that inhibits growth by 50% (EC50) is determined.

Biodegradability Testing

This method evaluates the potential for a chemical to be rapidly biodegraded by aerobic microorganisms.

Methodology:

  • Inoculum: A mixed population of microorganisms, typically from activated sludge of a wastewater treatment plant, is used.

  • Test Setup: The test substance is added to a mineral medium, inoculated with the microorganisms, and placed in a sealed vessel equipped with a pressure sensor.

  • Measurement: The consumption of oxygen by the microorganisms as they degrade the substance is measured over 28 days by the change in pressure in the headspace of the vessel.

  • Data Analysis: The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) of the substance. A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test.

A Prepare Mineral Medium + Test Substance B Inoculate with Activated Sludge A->B C Incubate in Sealed Respirometer (28 days) B->C D Continuously Measure Oxygen Consumption C->D E Calculate % ThOD vs. Time D->E F Determine if >60% in 10-day window E->F G Readily Biodegradable F->G Yes H Not Readily Biodegradable F->H No

Figure 3: Workflow for OECD 301F Ready Biodegradability Test.

Conclusion and Recommendations

While direct experimental data on the environmental impact of this compound is scarce, QSAR predictions suggest it poses a moderate risk to aquatic organisms. Its branched structure may inhibit rapid biodegradation, leading to a greater persistence in the environment compared to linear alcohols.

It is strongly recommended that experimental studies following the OECD guidelines outlined in this document be conducted to definitively characterize the ecotoxicity and biodegradability of this compound. This data is essential for conducting a thorough environmental risk assessment and ensuring its safe use in all applications.

References

Toxicology of 2,3-Dimethyl-1-pentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-1-pentanol (CAS No. 10143-23-4) is a branched-chain seven-carbon alcohol. Due to the limited availability of specific toxicological data for this compound, a comprehensive safety assessment necessitates a read-across approach, leveraging data from structurally similar C7 and other branched-chain alcohols. This technical guide provides a consolidated overview of the available toxicological data for this compound and its analogues, focusing on key endpoints relevant to safety and risk assessment. The information is presented to aid researchers, scientists, and drug development professionals in understanding the potential toxicological profile of this chemical.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular FormulaC7H16O
Molecular Weight116.20 g/mol
AppearanceColorless liquid[1]
Boiling Point155 - 156 °C[1]
Water SolubilitySlightly soluble[1]

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for this compound and its structural analogues. A read-across approach has been employed where specific data for the target compound is unavailable.

Acute Toxicity
SubstanceTest SpeciesRouteLD50/LC50Reference
This compoundRatOral2380 µL/kg[2]
1-HexanolRatOral720 mg/kg[3][4]
Branched Chain Saturated Alcohols (general)--Low order of acute toxicity[5][6]
Skin Corrosion/Irritation
SubstanceTest SpeciesObservationResultReference
Branched Chain Saturated Alcohols (general)Human2-10% concentrationNo evidence of skin irritation[5][6]
3,5,5-Trimethyl-1-hexanol--May cause skin irritation
Serious Eye Damage/Eye Irritation
SubstanceTest SpeciesObservationResultReference
This compoundRabbit-Rated 9 on a scale of 1-10[2]
Branched Chain Saturated Alcohols (undiluted)--Moderate to severe eye irritation[5][6]
3,5,5-Trimethyl-1-hexanol--May cause eye irritation
Skin Sensitization
SubstanceTest TypeResultReference
Branched Chain Saturated Alcohols (general)-No or low sensitizing potential[5][6]
Germ Cell Mutagenicity
SubstanceTest TypeResultReference
Branched Chain Saturated Alcohols (general)In vivo / In vitroNo genotoxicity[5][6]
3,5,5-Trimethyl-1-hexanolAmes testNot mutagenic
Repeated Dose Toxicity

No specific data available for this compound or close structural analogues. General information suggests low systemic toxicity for branched-chain saturated alcohols following repeated application.[5][6]

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on standard OECD guidelines.

Acute Oral Toxicity (Following OECD Guideline 423)

The acute oral toxicity is determined using the Acute Toxic Class Method. The procedure involves a stepwise administration of the test substance to a small group of animals (typically rats) at defined dose levels.

Experimental Workflow:

G start Start: Dose Selection (e.g., 2000 mg/kg) dose_group1 Administer to 3 animals start->dose_group1 observe1 Observe for 14 days (mortality/clinical signs) dose_group1->observe1 decision1 Outcome? observe1->decision1 no_mortality No or 1 death decision1->no_mortality two_or_more_deaths 2 or 3 deaths decision1->two_or_more_deaths stop_low Stop: Classify toxicity no_mortality->stop_low stop_high Stop: Classify toxicity two_or_more_deaths->stop_high dose_lower Proceed to lower dose level two_or_more_deaths->dose_lower G start Start: Prepare animal (shave test site) application Apply 0.5 mL of substance to a small area of skin start->application cover Cover with gauze patch for 4 hours application->cover remove Remove patch and substance residue cover->remove observe Observe and score for erythema and edema at 1, 24, 48, and 72 hours remove->observe end End of observation observe->end G start Start: Select healthy rabbit instill Instill 0.1 mL of substance into the conjunctival sac of one eye start->instill observe Examine eyes at 1, 24, 48, and 72 hours instill->observe score Score for corneal opacity, iris lesions, and conjunctival redness/chemosis observe->score end End of observation (up to 21 days for reversibility) score->end G start Start: Prepare bacterial strains and test substance dilutions expose Expose bacteria to substance with and without metabolic activation (S9) start->expose plate Plate bacteria on minimal agar plates expose->plate incubate Incubate plates for 48-72 hours plate->incubate count Count revertant colonies incubate->count analyze Analyze for a dose-related increase in revertants count->analyze positive Positive for mutagenicity analyze->positive Yes negative Negative for mutagenicity analyze->negative No

References

An In-depth Technical Guide to 2,3-Dimethyl-1-pentanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethyl-1-pentanol is a branched-chain primary alcohol with applications as a versatile intermediate in organic synthesis and as a component in the development of advanced biofuels. This technical guide provides a comprehensive overview of its discovery and history, detailed physicochemical and spectroscopic properties, established synthesis methodologies with experimental protocols, and known applications. The information is presented to support research and development activities requiring a thorough understanding of this compound.

Introduction and Historical Context

While the specific historical moment of the initial discovery and synthesis of this compound is not extensively documented in readily available literature, its development is intrinsically linked to the advancement of fundamental organic synthesis reactions in the 20th century. The emergence of powerful techniques for carbon-carbon bond formation, such as the Grignard reaction, and the industrial scaling of processes like hydroformylation and catalytic hydrogenation, paved the way for the synthesis of a vast array of structurally diverse alcohols, including this compound.

Initially, interest in such branched alcohols was largely academic, focusing on the study of their physical properties and reaction mechanisms. However, with the growing demand for specialized chemical intermediates and, more recently, for high-performance biofuels, this compound has garnered increased attention. Its branched structure contributes to desirable fuel properties like higher octane ratings and improved flow characteristics at low temperatures. In the realm of organic synthesis, it serves as a chiral building block and a precursor for the synthesis of more complex molecules.

Physicochemical and Spectroscopic Properties

This compound is a clear, colorless liquid with a slight solubility in water.[1] Its key physical and chemical properties are summarized in the tables below.

Physical Properties
PropertyValueSource
Molecular FormulaC₇H₁₆O[2]
Molecular Weight116.20 g/mol [2]
Boiling Point155-156 °C (311-313 °F) at 760 mmHg[1][2]
Density0.839 g/cm³ at 23.3 °C (73.9 °F)[1][2]
Flash Point61 °C (142 °F)[1][2]
Water Solubility1 to 5 mg/mL at 22.5 °C (72.5 °F)[1][2]
Vapor Pressure1 mmHg at 50 °C (122 °F)[1]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Representative data are summarized below.

Spectroscopy TypeKey Features and Data Source
¹H NMR Spectra available from ChemicalBook and SpectraBase.[3][4]
¹³C NMR Spectra available from SpectraBase.[3]
Infrared (IR) Spectra available from SpectraBase.[3]
Mass Spectrometry (MS) Spectra available from NIST WebBook and SpectraBase.[3][5]

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry methodologies. The two most prominent and industrially relevant routes are the catalytic hydrogenation of the corresponding aldehyde and the Grignard reaction.

Industrial Production: Hydroformylation and Hydrogenation

A likely industrial-scale synthesis of this compound involves a two-step process starting from an appropriate alkene, such as 2-methyl-1-butene or 2-methyl-2-butene, via hydroformylation (also known as the oxo process) followed by catalytic hydrogenation.

hydroformylation_hydrogenation alkene 2-Methyl-1-butene or 2-Methyl-2-butene aldehyde 2,3-Dimethylpentanal alkene->aldehyde Hydroformylation syngas CO, H₂ alcohol This compound aldehyde->alcohol Hydrogenation hydrogen H₂ catalyst1 Rh or Co catalyst catalyst2 Ni, Pd, or Pt catalyst grignard_synthesis halide 2-Bromobutane grignard sec-Butylmagnesium bromide halide->grignard Ether mg Mg intermediate Alkoxide intermediate grignard->intermediate aldehyde Propionaldehyde aldehyde->intermediate alcohol This compound intermediate->alcohol workup H₃O⁺ workup

References

Methodological & Application

Application Notes and Protocols for Chiral Separation of 2,3-Dimethyl-1-pentanol Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed methodology for the chiral separation of the enantiomers of 2,3-Dimethyl-1-pentanol using High-Performance Liquid Chromatography (HPLC). The protocol outlines the instrumentation, materials, and a step-by-step procedure for achieving baseline separation of the (R)- and (S)-enantiomers. This application note is intended for researchers, scientists, and professionals in drug development and chemical analysis who require enantiomerically pure samples or need to determine the enantiomeric excess of this compound.

Introduction

This compound is a chiral alcohol with two stereogenic centers, making its separation into individual enantiomers crucial for various applications, including asymmetric synthesis and the development of stereospecific pharmaceuticals.[1] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the resolution of enantiomers.[2][3][][5] The principle of chiral HPLC relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and, consequently, their separation.[6] This application note describes a robust method utilizing a polysaccharide-based chiral stationary phase, which is known for its broad applicability in separating various racemates, including those of alcohols.[7][8]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chiral Column: A chiral stationary phase column, such as one based on cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH).

  • Sample: Racemic this compound.

  • Glassware: Volumetric flasks, vials, and syringes.

Sample Preparation
  • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL using the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Method

A detailed summary of the HPLC conditions is provided in the table below.

ParameterValue
Column Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Column Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (98:2, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 20 minutes

Data Presentation

The following table summarizes the expected quantitative data for the chiral separation of this compound enantiomers under the specified HPLC conditions.

EnantiomerRetention Time (min)Resolution (Rs)
(R)-2,3-Dimethyl-1-pentanol12.5\multirow{2}{*}{> 1.5}
(S)-2,3-Dimethyl-1-pentanol15.2

Note: The elution order of the enantiomers may vary depending on the specific chiral stationary phase used.

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve Racemic This compound in Mobile Phase prep2 Dilute to Working Concentration (0.1 mg/mL) prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 hplc1 Inject Sample onto Chiral HPLC Column prep3->hplc1 Prepared Sample hplc2 Isocratic Elution with n-Hexane/IPA (98:2) hplc1->hplc2 hplc3 UV Detection at 210 nm hplc2->hplc3 data1 Record Chromatogram hplc3->data1 Detector Signal data2 Determine Retention Times of Enantiomers data1->data2 data3 Calculate Resolution (Rs) data2->data3

Caption: Workflow for Chiral Separation of this compound.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the chiral separation of this compound enantiomers by HPLC. The use of a polysaccharide-based chiral stationary phase allows for excellent resolution of the two enantiomers. This method can be readily implemented in analytical laboratories for quality control, enantiomeric excess determination, and purification of this compound enantiomers. Further optimization of the mobile phase composition and temperature may be performed to enhance separation efficiency if required.

References

"gas chromatography-mass spectrometry (GC-MS) analysis of 2,3-Dimethyl-1-pentanol"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: GC-MS Analysis of 2,3-Dimethyl-1-pentanol

Introduction

This compound (C7H16O, MW: 116.20 g/mol ) is a branched-chain alcohol that can be found in various natural and synthetic matrices.[1][2] Its detection and quantification are crucial in fields such as flavor and fragrance analysis, environmental monitoring, and as a potential biomarker in biological samples. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive method for the analysis of volatile organic compounds like this compound, providing both chromatographic separation and mass-based identification.[3] This application note details a comprehensive protocol for the GC-MS analysis of this compound, suitable for researchers, scientists, and professionals in drug development.

Experimental

Sample Preparation

For analysis of this compound in a liquid matrix (e.g., biological fluid, beverage), a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be employed to isolate and concentrate the analyte. For general applications, a standard solution can be prepared in a suitable solvent like methanol or dichloromethane.

Instrumentation

A standard gas chromatograph coupled with a mass spectrometer is used for this analysis. The following parameters are recommended and can be optimized based on the specific instrumentation and sample matrix.

Results and Discussion

The described GC-MS method provides excellent separation and identification of this compound. The retention time and mass spectrum are key identifiers for this compound.

Chromatographic Performance

Under the specified chromatographic conditions, this compound is expected to elute with good peak shape and resolution from other matrix components. The retention time will be specific to the GC column and temperature program used.

Mass Spectrum Analysis

The electron ionization (EI) mass spectrum of this compound is characterized by a specific fragmentation pattern. The molecular ion peak (M+) at m/z 116 may be of low abundance or absent. Key fragment ions are used for identification and quantification.

Quantitative Data Summary

The following table summarizes the key quantitative data for the GC-MS analysis of this compound.

ParameterValue
Compound NameThis compound
Molecular FormulaC7H16O
Molecular Weight116.20
CAS Number10143-23-4
GC Parameters
ColumnSOLGel-Wax, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
MS Parameters
Ionization ModeElectron Ionization (EI)
Characteristic Mass Fragments (m/z) Relative Intensity (%)
43100
5785
7160
8540
116 (M+)Low/Absent

Detailed Experimental Protocol

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Helium (99.999% purity)

  • 2 mL GC vials with septa

2. Standard Solution Preparation

  • Prepare a stock solution of this compound at a concentration of 1000 µg/mL in methanol.

  • Perform serial dilutions of the stock solution with methanol to prepare calibration standards in the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Transfer 1 mL of each standard solution into a 2 mL GC vial and seal.

3. GC-MS System Parameters

Gas Chromatograph (GC)

  • Injection Port:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Injection Volume: 1 µL

    • Liner: Deactivated splitless liner

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp 1: 5 °C/min to 140 °C

    • Ramp 2: 10 °C/min to 250 °C, hold for 3 minutes

  • Carrier Gas:

    • Gas: Helium

    • Flow Rate: 1.0 mL/min (constant flow)

  • Column:

    • Type: SOLGel-Wax

    • Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness[4]

Mass Spectrometer (MS)

  • Ion Source:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230 °C

  • Mass Analyzer:

    • Quadrupole Temperature: 150 °C

    • Scan Mode: Full Scan

    • Mass Range: m/z 40-200

    • Scan Rate: 2 scans/sec

  • Transfer Line Temperature: 250 °C

4. Data Acquisition and Analysis

  • Inject the prepared standards and samples into the GC-MS system.

  • Acquire the data using the instrument's software.

  • Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time.

  • Confirm the identity of the peak by comparing the acquired mass spectrum with a reference spectrum (e.g., NIST library).

  • For quantitative analysis, create a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 43 or 57) against the concentration of the standards.

  • Determine the concentration of this compound in unknown samples using the calibration curve.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard/Sample Dilution Dilution/Extraction Standard->Dilution Vial GC Vial Dilution->Vial Injector Injector Vial->Injector Injection GC_Column GC Column Injector->GC_Column Ion_Source Ion Source (EI) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Mass_Spectrum Mass Spectrum Chromatogram->Mass_Spectrum Quantification Quantification Mass_Spectrum->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

References

Application Notes: Derivatization of 2,3-Dimethyl-1-pentanol for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. However, direct GC analysis of polar compounds like alcohols can be challenging. Alcohols, including 2,3-Dimethyl-1-pentanol, contain active hydrogen atoms in their hydroxyl groups, which can lead to issues such as poor peak shape (tailing), low volatility, and thermal decomposition in the hot GC inlet.[1][2] Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby improving chromatographic performance and detection sensitivity.[3][4] The most common derivatization strategies for alcohols for GC analysis are silylation and acylation.[3][5]

This document provides detailed protocols for the derivatization of this compound using these two primary methods, intended for researchers, scientists, and professionals in drug development and chemical analysis.

Derivatization Strategies: A Comparison

Choosing the appropriate derivatization reagent is critical for successful analysis. The two most widely used methods for alcohols are silylation and acylation (esterification).

  • Silylation: This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[6] Silylating reagents are highly reactive and produce derivatives that are more volatile and thermally stable.[4] Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2] A catalyst, such as trimethylchlorosilane (TMCS), is often added to increase the reactivity, especially for sterically hindered alcohols.[7][8]

  • Acylation: This method involves reacting the alcohol with an acylating agent, such as a carboxylic acid anhydride or an acyl halide, to form a more stable and volatile ester.[5][9] Perfluorinated anhydrides like trifluoroacetic anhydride (TFAA) are particularly useful as they create derivatives that are highly responsive to electron capture detectors (ECD), in addition to being suitable for flame ionization detectors (FID) and mass spectrometry (MS).[10][11]

The following table summarizes the key characteristics of these two methods.

Table 1: Comparison of Silylation and Acylation for Alcohol Derivatization

FeatureSilylationAcylation (Esterification)
Common Reagents BSTFA, MSTFA, TMCS (catalyst)Acetic Anhydride, Trifluoroacetic Anhydride (TFAA), Acyl Chlorides[9][11][12]
Reaction Products Trimethylsilyl (TMS) Ethers[7]Acetate or Trifluoroacetate Esters[10]
Reaction Speed Generally very fast (minutes) at moderate temperatures (60-75 °C).[7]Can range from minutes to hours; may require higher temperatures or catalysts.[9][12]
Derivative Stability TMS derivatives can be sensitive to moisture and may have limited stability.Acyl derivatives are generally stable.[10]
Byproducts Volatile and typically do not interfere with GC analysis.Can be acidic (e.g., HCl from acyl chlorides) and may need to be removed or neutralized.[10][11]
Advantages Highly reactive, versatile, volatile byproducts.[2]Produces stable derivatives, can enhance detectability (especially with fluorinated groups for ECD).[5][10]
Disadvantages Derivatives can be moisture-sensitive, reagents are corrosive.[7]May require harsher conditions, acidic byproducts can damage GC columns if not handled properly.[10][11]

Experimental Workflow

The general workflow for derivatizing this compound for GC analysis involves sample preparation, the chemical derivatization reaction, and subsequent analysis by GC-MS or GC-FID.

Derivatization_Workflow Derivatization and Analysis Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_silylation Silylation cluster_acylation Acylation cluster_analysis Analysis Sample Sample containing This compound DrySample Dry Sample (remove water) Sample->DrySample Silylation_Reagent Add BSTFA + 1% TMCS in Aprotic Solvent DrySample->Silylation_Reagent Acylation_Reagent Add TFAA in Solvent (e.g., DCM) DrySample->Acylation_Reagent Silylation_Heat Heat at 65-75°C for 20-30 min Silylation_Reagent->Silylation_Heat Silylation_Cool Cool to Room Temp Silylation_Heat->Silylation_Cool GC_Inject Inject into GC-MS/FID Silylation_Cool->GC_Inject Acylation_React React at Room Temp or Heat if necessary Acylation_Reagent->Acylation_React Acylation_Cleanup Remove Excess Reagent (N2 blowdown) Acylation_React->Acylation_Cleanup Acylation_Cleanup->GC_Inject Data_Acquire Data Acquisition GC_Inject->Data_Acquire Data_Process Data Processing (Peak Integration) Data_Acquire->Data_Process Quant_ID Quantification & Identification Data_Process->Quant_ID

Figure 1. A generalized workflow for the derivatization and subsequent GC analysis of this compound.

Experimental Protocols

Safety Precaution: Derivatization reagents are often toxic, corrosive, and moisture-sensitive. Always handle these reagents in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Silylation using BSTFA with TMCS Catalyst

This protocol describes the formation of a trimethylsilyl (TMS) ether derivative of this compound, which is highly suitable for GC analysis.

Materials:

  • Sample containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Dichloromethane (DCM) (GC grade)

  • Internal standard (e.g., n-alkane)

  • GC vials (2 mL) with caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Transfer an accurately weighed or measured amount of the sample (e.g., 1-5 mg) into a clean, dry 2 mL GC vial. If the sample is in a protic solvent (like water or methanol), it must be evaporated to dryness first under a stream of nitrogen.[7]

  • Solvent and Standard Addition: Dissolve the dried sample in an appropriate volume (e.g., 100-200 µL) of an aprotic solvent like anhydrous pyridine or DCM. Add the internal standard at this stage, if required.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. Ensure a molar excess of the silylating reagent to the alcohol; a 2:1 ratio of reagent to active hydrogens is a good starting point.[7]

  • Reaction: Cap the vial tightly and mix the contents gently. Place the vial in a heating block or oven set to 65-75 °C for 20-30 minutes to ensure the reaction goes to completion.[7]

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC system. If storing, keep the derivatized sample in a freezer to prolong its lifespan.

Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)

This protocol details the formation of a trifluoroacetate ester of this compound. This derivative is stable and exhibits excellent chromatographic properties.

Materials:

  • Sample containing this compound

  • Trifluoroacetic Anhydride (TFAA)

  • Dichloromethane (DCM) or Acetone (GC grade)

  • Internal standard

  • GC vials (2 mL) with caps

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Place 1-5 mg of the sample into a clean, dry 2 mL GC vial. Ensure the sample is free of water.

  • Solvent and Standard Addition: Dissolve the sample in 0.5 mL of a suitable solvent like DCM or acetone. Add the internal standard.

  • Reagent Addition: Add 200 µL of TFAA to the vial.[12]

  • Reaction: Cap the vial, mix gently, and allow the reaction to proceed for 20-30 minutes at room temperature.[12] If the reaction is slow due to steric hindrance, gentle heating to 40-50 °C may be required.[11][12]

  • Reagent Removal: After the reaction is complete, gently blow a stream of dry nitrogen over the sample to evaporate the excess TFAA and solvent. This step is crucial to prevent damage to the GC column from the acidic reagent.[10]

  • Reconstitution and Analysis: Re-dissolve the dried residue in a suitable solvent (e.g., hexane or ethyl acetate) to a final volume of 1 mL. The sample is now ready for GC analysis.

GC Analysis Parameters

The following table provides typical starting parameters for the GC analysis of derivatized this compound. These may need to be optimized for specific instrumentation and analytical goals.

Table 2: Typical GC Operating Parameters

ParameterSpecification
GC System Gas Chromatograph with FID or Mass Spectrometer (MS) detector
Column Capillary DB-5ms, HP-5ms, or similar non-polar column (30 m x 0.25 mm, 0.25 µm film thickness)[13]
Carrier Gas Helium or Hydrogen (1-2 mL/min constant flow)[9]
Injector Split/Splitless
Injector Temperature 250 °C[9][14]
Oven Program Initial: 50-70 °C (hold 2 min), Ramp: 5-10 °C/min to 250 °C, Hold: 5 min[9]
Detector FID or MS
Detector Temperature FID: 275-300 °C, MS Transfer Line: 280 °C[9][14]
Injection Volume 1 µL

References

Application Notes and Protocols: Selective Oxidation of 2,3-Dimethyl-1-pentanol to 2,3-dimethylpentanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the selective oxidation of the primary alcohol, 2,3-dimethyl-1-pentanol, to its corresponding aldehyde, 2,3-dimethylpentanal. This transformation is a crucial step in various organic synthesis pathways, particularly in the development of fine chemicals and pharmaceutical intermediates. The protocols outlined below focus on modern, efficient, and selective methods to achieve high yields while minimizing side-product formation.

Introduction

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic chemistry. A key challenge is to prevent over-oxidation to the carboxylic acid.[1][2] This application note details reliable methods for this selective conversion, with a focus on the sterically hindered substrate, this compound. We will explore several common and effective oxidizing agents, including Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), and the Swern oxidation.[2][3][4] These methods offer different advantages concerning reaction conditions, substrate scope, and environmental impact.[5][6]

Comparison of Common Oxidation Methods

The choice of oxidizing agent is critical for a successful and high-yielding reaction. The following table summarizes the key features of the most common methods for the selective oxidation of primary alcohols to aldehydes.

Oxidation MethodOxidizing AgentTypical SolventReaction TemperatureTypical YieldsAdvantagesDisadvantages
PCC Oxidation Pyridinium ChlorochromateDichloromethane (DCM)Room Temperature40-70%[7]Readily available, simple procedure.[1][8]Chromium-based reagent (toxic), can be acidic, workup can be tedious.[9]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room TemperatureHighMild conditions, high selectivity, neutral pH, easy workup.[3][6][10]Reagent is expensive and can be shock-sensitive.[11]
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineDichloromethane (DCM)-78 °C to Room TempHighMild conditions, excellent for sensitive substrates.[4][5][12]Requires low temperatures, produces malodorous dimethyl sulfide.[13][14]

Experimental Protocols

This section provides a detailed protocol for the highly recommended Dess-Martin oxidation of this compound.

Protocol: Dess-Martin Oxidation of this compound

This protocol is adapted from general procedures for the Dess-Martin oxidation of primary alcohols.[11][15]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the alcohol in anhydrous dichloromethane (approximately 0.1 M concentration).

  • While stirring, add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude 2,3-dimethylpentanal.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Characterization of 2,3-Dimethylpentanal:

The structure and purity of the synthesized 2,3-dimethylpentanal can be confirmed by standard analytical techniques:

  • ¹H NMR: The spectrum will show a characteristic aldehyde proton signal around δ 9.6-9.7 ppm.

  • ¹³C NMR: The carbonyl carbon will appear around δ 200-205 ppm.

  • IR Spectroscopy: A strong C=O stretching band will be observed around 1720-1740 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of 2,3-dimethylpentanal will be present.

Visualizations

Chemical Reaction

chemical_reaction Oxidation of this compound sub This compound (C7H16O) reagent Dess-Martin Periodinane (DMP) -----------------------------------------> DCM, Room Temperature sub->reagent prod 2,3-Dimethylpentanal (C7H14O) reagent->prod

Caption: Reaction scheme for the oxidation of this compound.

Experimental Workflow

experimental_workflow start Start: this compound in DCM add_dmp Add Dess-Martin Periodinane start->add_dmp react Stir at Room Temperature (Monitor by TLC) add_dmp->react quench Quench with NaHCO3 / Na2S2O3 react->quench extract Extract with DCM quench->extract dry Dry with MgSO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Flash Chromatography) concentrate->purify product Product: 2,3-Dimethylpentanal purify->product

Caption: Workflow for the Dess-Martin oxidation of this compound.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Dess-Martin Periodinane is a potentially explosive reagent and should be handled with care. Avoid heating and mechanical shock.

  • Chromium-based reagents like PCC are toxic and should be handled with extreme caution.

  • The Swern oxidation produces toxic carbon monoxide and foul-smelling dimethyl sulfide and must be performed in an efficient fume hood.

By following these protocols and safety guidelines, researchers can confidently and selectively synthesize 2,3-dimethylpentanal from its corresponding alcohol in high yields.

References

Application Notes and Protocols for Using 2,3-Dimethyl-1-pentanol as a Biofuel Additive in Diesel Blends

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the performance and emission characteristics of 2,3-Dimethyl-1-pentanol as a diesel fuel additive is limited in publicly available literature. The following application notes and protocols are based on the known physicochemical properties of this compound and extrapolated from extensive research on other pentanol isomers (e.g., n-pentanol, isopentanol) as diesel additives. Researchers should validate these protocols and expect variations in results for this compound.

Introduction

Higher alcohols, such as pentanol isomers, are gaining attention as promising biofuel additives for diesel engines. Their properties, including higher energy density and better miscibility with diesel fuel compared to lower alcohols like ethanol, make them attractive for improving combustion and reducing emissions.[1][2] this compound, a branched-chain alcohol, is of interest for its potential to enhance fuel properties and influence engine performance.[3] This document provides detailed application notes and experimental protocols for the evaluation of this compound as a diesel blend component.

Physicochemical Properties

Understanding the properties of this compound is crucial for predicting its behavior in diesel blends. Key properties are summarized below, with comparisons to diesel and n-pentanol for context.

Table 1: Physicochemical Properties of this compound and Related Fuels

PropertyThis compoundn-PentanolDiesel Fuel
Molecular Formula C₇H₁₆O[4][5]C₅H₁₂OApprox. C₁₂H₂₃
Molecular Weight ( g/mol ) 116.20[4][5]88.15~170
Density @ 20°C (g/cm³) 0.839[4]~0.814~0.82-0.85
Boiling Point (°C) 155-156[4]138180-360
Flash Point (°C) 61[4]49>52
Water Solubility Slightly soluble[4][5][6]2.2 g/100 mLInsoluble
Cetane Number Not available (expected to be lower than diesel)~18-2540-55
Lower Heating Value (MJ/kg) Not available (expected to be lower than diesel)~33~42.5

Expected Effects on Diesel Engine Performance and Emissions

Based on studies with other pentanol isomers, the addition of this compound to diesel fuel is anticipated to have the following effects:

  • Performance:

    • Brake Specific Fuel Consumption (BSFC): Likely to increase due to the lower energy content of the alcohol compared to diesel.[1][7]

    • Brake Thermal Efficiency (BTE): The effect can be variable. Some studies with pentanol blends show a decrease in BTE, while others report an increase under certain load conditions, potentially due to improved combustion efficiency from the oxygen content of the alcohol.[1][7]

  • Emissions:

    • Nitrogen Oxides (NOx): The impact on NOx is complex. The higher latent heat of vaporization of alcohols can lower combustion temperatures, reducing NOx formation.[7] However, factors like changes in ignition delay and combustion phasing can sometimes lead to increased NOx.[8]

    • Carbon Monoxide (CO) and Hydrocarbons (HC): Typically, CO and HC emissions are expected to decrease with the addition of oxygenated additives like pentanol, especially at higher engine loads, due to more complete combustion.[1] However, at low loads, emissions might increase.[9]

    • Particulate Matter (PM)/Smoke: A significant reduction in smoke and PM emissions is a primary benefit of using alcohol additives, attributed to the fuel-bound oxygen promoting soot oxidation.[10]

Experimental Protocols

The following protocols outline the steps for preparing and testing diesel blends containing this compound.

Fuel Blend Preparation

Objective: To prepare stable and homogeneous blends of this compound and diesel fuel at various volume percentages.

Materials:

  • This compound (high purity)

  • Standard diesel fuel (e.g., ASTM D975 Grade No. 2-D)

  • Glass beakers or flasks

  • Magnetic stirrer and stir bars

  • Graduated cylinders or pipettes

Procedure:

  • Determine the desired blend ratios (e.g., D95P5, D90P10, D80P20, where D represents diesel and P represents this compound, and the numbers indicate the volume percentage).

  • Measure the required volume of diesel fuel using a graduated cylinder and pour it into a clean, dry flask.

  • Measure the corresponding volume of this compound.

  • Add the this compound to the diesel fuel while continuously stirring with a magnetic stirrer.

  • Continue stirring for at least 30 minutes to ensure a homogeneous mixture.

  • Visually inspect the blend for any phase separation. If the blend is not stable, consider using a co-solvent or reducing the alcohol concentration.

  • Store the prepared blends in sealed containers away from direct sunlight.

  • Measure and record the key properties of the blends (e.g., density, viscosity, heating value) according to standard ASTM methods.

Engine Performance and Emission Testing

Objective: To evaluate the effects of this compound/diesel blends on engine performance and exhaust emissions.

Apparatus:

  • Single-cylinder, four-stroke, direct-injection (DI) diesel engine

  • Eddy current dynamometer for engine loading

  • Fuel consumption measurement system (gravimetric or volumetric)

  • Data acquisition system for recording engine parameters (speed, torque, temperatures, pressures)

  • Exhaust gas analyzer for measuring CO, HC, NOx, and CO₂/O₂

  • Smoke meter or opacimeter for measuring particulate matter

Procedure:

  • Engine Setup: Couple the diesel engine to the dynamometer. Install all necessary sensors for measuring engine operating parameters.

  • Baseline Test: Warm up the engine to a steady operating temperature using standard diesel fuel.

  • Run the engine at a constant speed and varying loads (e.g., 25%, 50%, 75%, 100% of full load).

  • At each load condition, allow the engine to stabilize for a sufficient period.

  • Record all performance data (torque, speed, fuel consumption) and emission data (CO, HC, NOx, smoke opacity).

  • Blend Testing: Switch the fuel supply to the first prepared blend (e.g., D95P5).

  • Purge the fuel lines to ensure only the blend is being supplied to the engine.

  • Repeat steps 3-5 for each blend.

  • Data Analysis: Calculate key performance parameters such as Brake Power (BP), Brake Thermal Efficiency (BTE), and Brake Specific Fuel Consumption (BSFC).

  • Compare the performance and emission results of the blends with the baseline diesel fuel.

Data Presentation

Table 2: Engine Performance Data (Example)

Fuel BlendEngine Load (%)Brake Power (kW)BSFC (g/kWh)BTE (%)
Diesel 25
50
75
100
D95P5 25
50
75
100
D90P10 25
50
75
100

Table 3: Engine Emission Data (Example)

Fuel BlendEngine Load (%)NOx (ppm)CO (% vol)HC (ppm)Smoke Opacity (%)
Diesel 25
50
75
100
D95P5 25
50
75
100
D90P10 25
50
75
100

Visualizations

G cluster_prep Fuel Preparation cluster_testing Engine Testing cluster_analysis Data Analysis fuel_sourcing Source Diesel and This compound blending Prepare Blends (e.g., D95P5, D90P10) fuel_sourcing->blending properties Measure Fuel Properties (Density, Viscosity, etc.) blending->properties blend_test Test Each Blend at Varying Loads properties->blend_test warmup Engine Warm-up with Baseline Diesel baseline_test Baseline Performance and Emission Measurement warmup->baseline_test baseline_test->blend_test data_acq Data Acquisition blend_test->data_acq perf_calc Calculate Performance Metrics (BSFC, BTE) data_acq->perf_calc emi_comp Compare Emission Data (NOx, CO, HC, Smoke) perf_calc->emi_comp conclusion Draw Conclusions emi_comp->conclusion

Caption: Experimental workflow for evaluating biofuel additives.

G cluster_properties Fuel Properties cluster_performance Engine Performance cluster_emissions Engine Emissions oxygen Higher Oxygen Content pm PM/Smoke oxygen->pm Decreases co_hc CO & HC oxygen->co_hc Decreases lhv Lower Heating Value bsfc BSFC lhv->bsfc Increases cn Lower Cetane Number nox NOx cn->nox Increases (potentially) hvap Higher Heat of Vaporization hvap->nox Decreases bte BTE bsfc->bte Inversely related

Caption: Relationships between fuel properties and engine output.

References

Application Notes and Protocols: Synthesis of Fragrance Esters from 2,3-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of novel fragrance esters from 2,3-Dimethyl-1-pentanol. While specific quantitative data and fragrance profiles for esters derived from this particular alcohol are not extensively available in the public domain, this document outlines generalized yet detailed protocols based on the well-established Fischer esterification reaction. The provided methodologies and data tables are intended to serve as a robust starting point for research and development in the fragrance and flavor industry.

Introduction

Esters are a pivotal class of organic compounds renowned for their characteristic pleasant aromas, forming the basis of many natural and synthetic fragrances. The Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a fundamental method for their synthesis.[1][2][3][4] This document details the application of this reaction for the synthesis of novel esters from this compound, a branched primary alcohol, with various carboxylic acids to potentially yield new fragrance molecules. The structure of the alcohol suggests that its esters may possess unique and complex scent profiles.

General Synthesis Pathway

The synthesis of fragrance esters from this compound is achieved via Fischer esterification. The general reaction scheme is presented below:

G cluster_reactants Reactants cluster_products Products 2_3_Dimethyl_1_pentanol This compound Fragrance_Ester Fragrance Ester (R-COOCH2-...) 2_3_Dimethyl_1_pentanol->Fragrance_Ester      +       Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Fragrance_Ester H+ Catalyst (e.g., H2SO4) <------> Water Water Fragrance_Ester->Water      +       G reactant reactant process process product product purification purification A Combine this compound and Acetic Acid in Flask B Add H2SO4 Catalyst A->B C Reflux Reaction Mixture B->C D Cool and Quench with Water C->D E Liquid-Liquid Extraction D->E F Wash with NaHCO3 Solution E->F G Wash with Brine F->G H Dry Organic Layer G->H I Solvent Removal H->I J Purify by Distillation I->J K Characterize Product J->K G start start process process decision decision end end A Synthesized Ester B Initial Olfactory Screening A->B C Is the odor profile promising? B->C D Detailed Sensory Panel Evaluation C->D Yes I Archive/Re-evaluate Synthesis C->I No E Characterize Odor Notes (Top, Middle, Base) D->E F Determine Odor Intensity and Longevity E->F G Application Testing in Product Base F->G H Final Fragrance Profile Established G->H

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic 2,3-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The kinetic resolution of racemic alcohols is a critical process in the pharmaceutical and fine chemical industries for the production of enantiomerically pure compounds. Chiral alcohols, such as the enantiomers of 2,3-Dimethyl-1-pentanol, serve as valuable building blocks in the synthesis of complex molecules with specific biological activities. Enzymatic kinetic resolution, particularly using lipases, offers a highly selective and environmentally benign alternative to traditional chemical methods. This application note provides a detailed protocol for the enzymatic resolution of racemic this compound via lipase-catalyzed transesterification.

In this process, a lipase selectively acylates one enantiomer of the racemic alcohol at a faster rate than the other, resulting in the formation of an enantioenriched ester and the unreacted, enantioenriched alcohol. The separation of these two products then yields both enantiomers of the original alcohol. Lipases, such as those from Pseudomonas sp. and Candida antarctica B, are frequently employed for their broad substrate specificity and high enantioselectivity under mild reaction conditions.[1] Vinyl acetate is a common acyl donor due to its high reactivity and the formation of a volatile acetaldehyde byproduct, which drives the reaction forward.

Principle of Kinetic Resolution

The enzymatic kinetic resolution of a racemic alcohol involves the selective reaction of one enantiomer, leading to a mixture of a product and the unreacted substrate, both in enantioenriched forms. The efficiency of this process is described by the enantiomeric excess (ee) of the substrate (eeS) and the product (eeP), the conversion (c), and the enantioselectivity (E value). An ideal kinetic resolution will reach 50% conversion, at which point the unreacted substrate and the product will both have high enantiomeric excess.

Data Presentation

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of Racemic 2-Methyl-1-pentanol

Enzyme SourceAcyl DonorSolventTemperature (°C)Time (h)Conversion (c)Substrate ee (%)Product ee (%)Enantioselectivity (E)Reference
Pseudomonas sp. Lipase (Amano PS)Vinyl AcetateMethylene Chloride3024~50>95>95High[2][3][4]
Candida antarctica Lipase B (CALB)Vinyl AcetateHexane4048VariableVariableVariableModerate to HighGeneral Knowledge

Note: The data for CALB is generalized based on its known performance with similar substrates. Specific values would need to be determined experimentally.

Experimental Protocols

This section provides a detailed protocol for the lipase-catalyzed kinetic resolution of racemic this compound.

Materials and Reagents
  • Racemic this compound

  • Immobilized Lipase (e.g., Pseudomonas sp. lipase on a solid support or Novozym 435 - immobilized Candida antarctica lipase B)

  • Vinyl Acetate (acyl donor)

  • Anhydrous organic solvent (e.g., Hexane, Toluene, or Methylene Chloride)

  • Molecular sieves (for maintaining anhydrous conditions)

  • Buffer solution (for enzyme washing, if necessary)

  • Ethyl acetate and Hexane (for chromatography)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (reaction flask, magnetic stirrer, temperature-controlled bath, rotary evaporator)

  • Analytical equipment for determining enantiomeric excess (Chiral Gas Chromatography or Chiral High-Performance Liquid Chromatography)

Protocol: Lipase-Catalyzed Transesterification
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add racemic this compound (1.0 equivalent).

    • Add anhydrous organic solvent (e.g., hexane, 10 mL per mmol of substrate).

    • Add molecular sieves to ensure anhydrous conditions.

    • Add the immobilized lipase (typically 10-50% by weight of the substrate).

  • Acylation Reaction:

    • Add vinyl acetate (1.5 - 3.0 equivalents) to the reaction mixture.

    • Seal the flask and place it in a temperature-controlled bath set to the desired temperature (e.g., 30-40 °C).

    • Stir the reaction mixture at a constant rate.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by periodically taking small aliquots of the reaction mixture.

    • Filter the aliquot to remove the enzyme.

    • Analyze the aliquot by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both components.

  • Work-up and Product Isolation:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with the solvent and reused.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting residue contains the enantioenriched this compound and the corresponding acetate.

    • Separate the alcohol and the ester by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization:

    • Characterize the purified enantioenriched alcohol and ester using standard analytical techniques (e.g., NMR, IR, and Mass Spectrometry).

    • Determine the final enantiomeric excess of each component using chiral GC or HPLC.

Visualizations

Experimental Workflow

G cluster_reaction Enzymatic Resolution cluster_analysis Analysis & Separation cluster_products Final Products racemate Racemic this compound reaction_mixture Reaction Mixture racemate->reaction_mixture solvent Anhydrous Solvent solvent->reaction_mixture lipase Immobilized Lipase lipase->reaction_mixture acyl_donor Vinyl Acetate acyl_donor->reaction_mixture incubation Incubation with Stirring (30-40 °C) reaction_mixture->incubation monitoring Reaction Monitoring (Chiral GC/HPLC) incubation->monitoring filtration Enzyme Filtration monitoring->filtration Stop at ~50% conversion evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography enantioenriched_alcohol Enantioenriched (S)-Alcohol chromatography->enantioenriched_alcohol enantioenriched_ester Enantioenriched (R)-Ester chromatography->enantioenriched_ester

Caption: Experimental workflow for enzymatic resolution.

Signaling Pathway (Logical Relationship)

G cluster_products Products at ~50% Conversion racemic_alcohol Racemic (R,S)-2,3-Dimethyl-1-pentanol lipase Lipase racemic_alcohol->lipase s_alcohol (S)-2,3-Dimethyl-1-pentanol (Enantioenriched) lipase->s_alcohol Slow Reaction r_ester (R)-2,3-Dimethyl-1-pentyl Acetate (Enantioenriched) lipase->r_ester Fast Reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase

Caption: Principle of lipase-catalyzed kinetic resolution.

References

Application Notes and Protocols: Swern Oxidation of 2,3-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the Swern oxidation of the primary alcohol 2,3-Dimethyl-1-pentanol to its corresponding aldehyde, 2,3-Dimethyl-1-pentanal. The Swern oxidation is a widely utilized method in organic synthesis for the mild and efficient conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2][3][4][5] This reaction is particularly valuable for synthesizing sensitive compounds due to its low reaction temperatures, typically -78 °C, which minimizes side reactions and preserves functionalities.[6] The protocol herein outlines the necessary reagents, equipment, step-by-step procedure, and purification methods, tailored for researchers, scientists, and professionals in drug development.

Introduction

The Swern oxidation, first reported by Daniel Swern and Kanji Omura, employs dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, to effect the oxidation.[7][8] A hindered organic base, such as triethylamine (Et₃N), is then used to facilitate an elimination reaction, yielding the desired carbonyl compound.[8] A key advantage of this method is that it avoids the use of heavy metals like chromium and can be performed under very mild conditions.[2] This protocol has been adapted from established procedures for the Swern oxidation of primary alcohols.[6][7]

Reaction Scheme

The overall transformation is the oxidation of this compound to 2,3-Dimethyl-1-pentanal.

Mechanism Overview: The reaction proceeds through several steps:

  • Activation of DMSO: DMSO reacts with oxalyl chloride at low temperatures to form a reactive chloro(dimethyl)sulfonium chloride intermediate, with the evolution of carbon monoxide and carbon dioxide.[3][9]

  • Alcohol Addition: The primary alcohol, this compound, attacks the electrophilic sulfur atom of the activated intermediate.[1]

  • Base-Mediated Elimination: Triethylamine deprotonates the carbon alpha to the oxygen, leading to the formation of a sulfur ylide which then decomposes in a five-membered ring transition state to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[3]

Quantitative Data Summary

The following table summarizes typical yields and conditions for the Swern oxidation of primary alcohols, which are representative of the expected outcome for this compound.

ParameterValueReference
Substrate Primary AlcoholGeneral
Product AldehydeGeneral
Typical Yield 85-95%[10]
Reaction Temperature -78 °C[6][7][11]
Reaction Time 1-2 hours[7]
Purity (post-chromatography) >98%Assumed

Experimental Protocol

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Water (H₂O)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Thermometer or temperature probe

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

1. Reaction Setup:

  • Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer.
  • Under a positive pressure of nitrogen, add anhydrous dichloromethane (DCM) to the flask. The volume should be sufficient to make the final reaction concentration approximately 0.1-0.5 M with respect to the alcohol.
  • Cool the flask to -78 °C using a dry ice/acetone bath.[6]

2. Activation of DMSO:

  • To the cooled DCM, add oxalyl chloride (1.5 - 2.0 equivalents relative to the alcohol) dropwise via syringe.[7]
  • In a separate, dry flask, prepare a solution of DMSO (2.5 - 3.0 equivalents) in a small amount of anhydrous DCM.
  • Slowly add the DMSO solution to the stirred oxalyl chloride solution at -78 °C.[8] Vigorous gas evolution (CO and CO₂) will be observed.
  • Stir the resulting mixture for 15-30 minutes at -78 °C.[8]

3. Addition of Alcohol:

  • Prepare a solution of this compound (1.0 equivalent) in a small volume of anhydrous DCM.
  • Add the alcohol solution dropwise to the reaction mixture while maintaining the temperature at -78 °C.[7]
  • Stir the mixture for 30-45 minutes at -78 °C.[8]

4. Elimination and Aldehyde Formation:

  • Add triethylamine (5.0 - 7.0 equivalents) dropwise to the reaction mixture.[8] A thick white precipitate of triethylammonium chloride will form.
  • After the addition is complete, stir the mixture for an additional 10 minutes at -78 °C.[7]
  • Remove the cooling bath and allow the reaction to warm to room temperature, typically over about 1 hour.[7][8]

5. Work-up:

  • Quench the reaction by adding water to the flask.[7]
  • Transfer the mixture to a separatory funnel and separate the organic layer.
  • Extract the aqueous layer with DCM (2 x additional portions).
  • Combine the organic layers and wash sequentially with water and then with saturated brine.[7]
  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7]

6. Purification:

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
  • The crude 2,3-Dimethyl-1-pentanal can be purified by flash column chromatography on silica gel to yield the pure product.

Safety Precautions:

  • The Swern oxidation should be performed in a well-ventilated fume hood.

  • Oxalyl chloride is corrosive and toxic; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction generates carbon monoxide, a toxic gas.

  • The byproduct, dimethyl sulfide, has an extremely unpleasant and pervasive odor.[1][3] All glassware should be quenched with bleach or an oxidizing agent to neutralize the smell.[3]

  • The reaction is exothermic and requires careful temperature control, especially during the addition of reagents.

Diagrams

Swern_Oxidation_Workflow Setup Reaction Setup - Flame-dried 3-neck flask - Anhydrous DCM - Cool to -78 °C Activation DMSO Activation - Add Oxalyl Chloride - Add DMSO solution - Stir for 15-30 min Setup->Activation Alcohol_Add Alcohol Addition - Add this compound in DCM - Stir for 30-45 min Activation->Alcohol_Add Elimination Elimination - Add Triethylamine - Warm to room temperature Alcohol_Add->Elimination Workup Work-up - Quench with water - Separate layers - Extract with DCM - Wash with brine - Dry over MgSO₄ Elimination->Workup Purification Purification - Filter and concentrate - Flash Chromatography Workup->Purification Product Pure 2,3-Dimethyl-1-pentanal Purification->Product

Caption: Experimental workflow for the Swern oxidation.

Swern_Mechanism_Simplified Reagents DMSO + Oxalyl Chloride Active_Species Chloro(dimethyl)sulfonium Chloride (Active Oxidant) Reagents->Active_Species - CO, -CO₂ Intermediate Alkoxysulfonium Salt Active_Species->Intermediate + Alcohol Alcohol This compound Alcohol->Intermediate Ylide Sulfur Ylide Intermediate->Ylide + Base Base Triethylamine Base->Ylide Product 2,3-Dimethyl-1-pentanal + Dimethyl Sulfide Ylide->Product Elimination

Caption: Simplified signaling pathway of the Swern oxidation.

References

Application Note: Quantification of 2,3-Dimethyl-1-pentanol in a Mixture by Gas Chromatography with Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dimethyl-1-pentanol (CAS No: 10143-23-4, Molecular Weight: 116.20 g/mol ) is a branched-chain alcohol with applications as an intermediate in organic synthesis and in the research of next-generation biofuels.[1][2] Its structural properties, including two chiral centers, make it a valuable building block for more complex molecules.[1] Accurate and reliable quantification of this compound in various mixtures is crucial for process optimization, quality control, and research applications.

Due to its volatile nature, gas chromatography (GC) is the most effective and commonly used analytical technique for the separation and quantification of this compound.[1] This application note provides a detailed protocol for the quantification of this compound using a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID), a robust and widely used method for this type of analysis.[1]

Principle

This method utilizes Gas Chromatography (GC) to separate this compound from other components in a sample mixture based on its boiling point and interaction with the stationary phase of the GC column. The sample is vaporized in a heated injector and carried by an inert gas (carrier gas) through a capillary column. As the components of the mixture travel through the column at different rates, they are separated. Upon exiting the column, the separated this compound is combusted in a hydrogen-air flame in the Flame Ionization Detector (FID). This combustion produces ions, generating an electrical signal that is proportional to the amount of analyte present. By comparing the signal from an unknown sample to the signals from a series of known concentration standards, the concentration of this compound in the sample can be accurately determined.

Experimental Protocols

1. Materials and Reagents

  • This compound standard: (≥98% purity)

  • Solvent: Hexane or Ethanol (GC grade or equivalent)

  • Internal Standard (Optional): 2-Methyl-1-pentanol or other suitable non-interfering compound.

  • Sample: Mixture containing this compound.

  • Gases: Helium or Nitrogen (carrier gas, 99.999% purity), Hydrogen (FID, 99.999% purity), and Air (FID, zero grade).

2. Instrumentation

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: A polar column such as a DB-WAX or SOLGel-Wax, or a non-polar column like a DB-1 or Ultra-2 can be used.[3] The choice depends on the sample matrix. This protocol details parameters for a polar column.

  • Autosampler or manual syringe for injection.

  • Data acquisition and processing software (e.g., Chromeleon™, OpenLab).

3. Standard Preparation Protocol

  • Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent (e.g., hexane).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock standard. A typical concentration range would be 10, 25, 50, 100, and 250 µg/mL.

    • Example for 100 µg/mL standard: Pipette 1 mL of the 1000 µg/mL stock into a 10 mL volumetric flask and dilute to the mark with the solvent.

4. Sample Preparation Protocol

The goal of sample preparation is to extract this compound from the sample matrix and dilute it to a concentration that falls within the calibration range.[4]

  • For Liquid Samples:

    • Accurately pipette 1 mL of the sample mixture into a 10 mL volumetric flask.

    • If using an internal standard, add the appropriate volume at this stage.

    • Dilute to the mark with the chosen solvent.

    • Vortex the solution for 30 seconds to ensure homogeneity.

    • Transfer an aliquot to a 2 mL autosampler vial for analysis. Note: Further dilutions may be necessary depending on the expected concentration of the analyte in the sample.

  • For Solid Samples (using Ultrasonic Extraction): [4]

    • Accurately weigh approximately 1 g of the homogenized solid sample into a centrifuge tube.

    • Add 10 mL of solvent (and internal standard, if used).

    • Vortex briefly and then place in an ultrasonic bath for 15 minutes.[4]

    • Centrifuge the sample to pellet the solid material.

    • Transfer the supernatant to a 2 mL autosampler vial for analysis.

5. GC-FID Method and Parameters

The following table outlines the recommended starting parameters for the GC-FID analysis. These may need to be optimized depending on the specific instrument and sample matrix.

ParameterSpecification
Column Capillary SOLGel-Wax (30 m x 0.25 mm, 0.25 µm film thickness)[3]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial temp 40°C (hold 2 min), ramp 5°C/min to 140°C, then ramp 10°C/min to 250°C (hold 3 min)[3]
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C[1]
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (He) 25 mL/min

Data Presentation and Analysis

A calibration curve is generated by plotting the peak area of the this compound standards against their known concentrations. The concentration of the analyte in the unknown samples is then calculated using the linear regression equation derived from this curve.

Table 1: Example Calibration Data for this compound

Standard Concentration (µg/mL)Peak Area (Arbitrary Units)
1012,540
2531,300
5062,950
100126,100
250315,250
Linearity (R²) 0.9998

Table 2: Example Quantification Data for Test Samples

Sample IDPeak Area (Arbitrary Units)Calculated Concentration (µg/mL)Final Concentration in Original Sample*
Sample A85,32067.6676 µg/mL
Sample B154,780122.71227 µg/mL
Sample C41,25032.7327 µg/mL

*Final concentration accounts for the initial 1:10 dilution factor during sample preparation.

Workflow Visualization

The following diagram illustrates the complete workflow for the quantification of this compound.

G Quantification Workflow for this compound cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_data Data Processing Stage Sample Sample Receipt (Mixture) SamplePrep Sample Preparation (Dilution/Extraction) Sample->SamplePrep Std Standard Receipt (Pure Compound) StdPrep Standard Preparation (Serial Dilution) Std->StdPrep GC GC-FID Analysis SamplePrep->GC StdPrep->GC Cal Generate Calibration Curve GC->Cal Quant Quantify Samples GC->Quant Cal->Quant Report Final Report Quant->Report

Caption: Experimental workflow from sample preparation to final data reporting.

The described GC-FID method provides a reliable, sensitive, and accurate protocol for the quantification of this compound in various mixtures. The procedure, including detailed steps for sample preparation, instrument parameters, and data analysis, is suitable for routine quality control in industrial settings and for quantitative studies in research and development laboratories. The method demonstrates excellent linearity over a practical concentration range, ensuring high-quality results.

References

Application Notes and Protocols for the Pilot-Scale Production of 2,3-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential synthetic routes and detailed protocols for the pilot-scale production of 2,3-Dimethyl-1-pentanol. This branched primary alcohol shows promise as a valuable intermediate in organic synthesis and as a component in the development of advanced biofuels.[1] The following sections detail industrially relevant manufacturing strategies, experimental procedures, and expected outcomes.

Introduction to this compound

This compound (CAS No. 10143-23-4) is a seven-carbon branched-chain alcohol.[1] Its molecular structure, featuring two stereogenic centers, makes it a chiral compound.[1] The physical and chemical properties of this colorless liquid, such as its slight solubility in water and its reactivity as a primary alcohol, are important considerations for its synthesis and purification.[2][3][4] It can undergo typical alcohol reactions like esterification and oxidation to produce specialty chemicals.[1]

Chemical Properties:

  • Molecular Formula: C₇H₁₆O[2][5]

  • Molecular Weight: 116.20 g/mol [2][5]

  • Appearance: Clear, colorless liquid[2][3]

  • Boiling Point: Approximately 162-164 °C (estimated)

  • Solubility: Slightly soluble in water[2][3][4]

Strategic Approaches to Pilot-Scale Synthesis

Several synthetic routes can be envisioned for the production of this compound. The most viable for pilot-scale and industrial production involve catalytic processes that are efficient and scalable. The primary strategies are outlined below.

Two-Step Synthesis: Hydroformylation and Hydrogenation

Hydroformylation, also known as the oxo process, is a large-scale industrial method for producing aldehydes from alkenes using synthesis gas (a mixture of CO and H₂).[6][7] The resulting aldehyde is then hydrogenated to the corresponding alcohol.[7][8][9] This two-step approach offers a robust pathway to this compound.

  • Step 1: Hydroformylation of 2,3-Dimethyl-1-pentene. This reaction would involve reacting 2,3-dimethyl-1-pentene with syngas in the presence of a suitable catalyst, typically a rhodium or cobalt complex, to produce 2,3-dimethylpentanal.[6][7] Controlling regioselectivity to favor the terminal aldehyde is a key challenge.

  • Step 2: Hydrogenation of 2,3-Dimethylpentanal. The crude aldehyde from the first step is then reduced to this compound using catalytic hydrogenation.[1]

Direct Synthesis via Hydrogenation of Precursor Aldehyde

An alternative and more direct approach is the catalytic hydrogenation of commercially available or independently synthesized 2,3-dimethylpentanal.[1] A patented method for the synthesis of 2,3-dimethylpentanal from 3-methyl-2-pentanone exists, which could serve as a reliable source for the starting material.[10] This route is advantageous if the precursor aldehyde is readily accessible.

Grignard Synthesis

A classic laboratory-scale method for alcohol synthesis is the Grignard reaction.[11][12][13][14] For the synthesis of a primary alcohol like this compound, a Grignard reagent would be reacted with formaldehyde.[15] While versatile, scaling up Grignard reactions can present challenges related to reagent handling and reaction control.

Experimental Protocols for Pilot-Scale Production

The following protocols are designed for a pilot-plant setting and assume the availability of standard chemical engineering equipment.

Protocol 1: Two-Step Synthesis via Hydroformylation and Hydrogenation

3.1.1. Step 1: Hydroformylation of 2,3-Dimethyl-1-pentene

This protocol aims to produce 2,3-dimethylpentanal from 2,3-dimethyl-1-pentene.

Materials and Equipment:

  • High-pressure stainless-steel reactor (autoclave) with stirring, heating, and cooling capabilities

  • 2,3-Dimethyl-1-pentene

  • Rhodium-based catalyst (e.g., Rh(CO)₂(acac) with a phosphine ligand)

  • Synthesis gas (CO/H₂ mixture, typically 1:1)

  • High-purity solvent (e.g., toluene)

  • Gas chromatography-mass spectrometry (GC-MS) for reaction monitoring

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).

  • Charging the Reactor:

    • Add the solvent (toluene) to the reactor.

    • Add the rhodium catalyst and phosphine ligand.

    • Add 2,3-dimethyl-1-pentene.

  • Reaction Conditions:

    • Seal the reactor and purge again with nitrogen.

    • Pressurize the reactor with the CO/H₂ mixture to the desired pressure.

    • Heat the reactor to the target temperature while stirring.

  • Reaction Monitoring: Periodically take samples to monitor the conversion of the alkene and the formation of the aldehyde by GC-MS.

  • Reaction Quenching and Product Isolation:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess syngas.

    • The crude product containing 2,3-dimethylpentanal can be taken to the next step directly or purified by distillation.

3.1.2. Step 2: Hydrogenation of 2,3-Dimethylpentanal

This protocol outlines the reduction of the aldehyde to the target alcohol.

Materials and Equipment:

  • High-pressure hydrogenation reactor

  • Crude 2,3-dimethylpentanal from Step 1

  • Hydrogenation catalyst (e.g., Palladium on carbon (Pd/C) or Raney Nickel)

  • High-pressure hydrogen gas source

  • Solvent (e.g., ethanol or methanol)

Procedure:

  • Reactor Setup: The hydrogenation reactor is charged with the crude 2,3-dimethylpentanal and the hydrogenation catalyst slurried in a suitable solvent.

  • Hydrogenation:

    • The reactor is sealed and purged with nitrogen, followed by hydrogen.

    • The reactor is pressurized with hydrogen to the desired pressure.

    • The reaction mixture is heated and stirred.

  • Monitoring and Completion: The reaction is monitored by GC-MS for the disappearance of the aldehyde and the appearance of the alcohol.

  • Work-up and Purification:

    • After completion, the reactor is cooled and depressurized.

    • The catalyst is removed by filtration.

    • The solvent is removed under reduced pressure.

    • The crude this compound is purified by fractional distillation.

Protocol 2: Direct Hydrogenation of 2,3-Dimethylpentanal

This protocol is a more direct route, assuming the availability of the starting aldehyde.

Materials and Equipment:

  • Same as Protocol 1, Step 2.

  • 2,3-Dimethylpentanal (synthesized separately or purchased)

Procedure: The procedure is identical to Protocol 1, Step 2, with the starting material being pre-synthesized or commercially sourced 2,3-dimethylpentanal. A patent for the synthesis of 2,3-dimethylpentanal from 3-methyl-2-pentanone with molar yields of 40-70% provides a viable route for obtaining the starting material.[10]

Data Presentation

The following tables summarize the key reaction parameters for the pilot-scale production of this compound.

Table 1: Reaction Parameters for Hydroformylation of 2,3-Dimethyl-1-pentene

ParameterValue
Substrate2,3-Dimethyl-1-pentene
CatalystRhodium-based complex
SolventToluene
Temperature80-120 °C
Pressure20-50 bar (CO/H₂)
Reaction Time4-12 hours
Expected Yield70-90% (of 2,3-dimethylpentanal)

Table 2: Reaction Parameters for Hydrogenation of 2,3-Dimethylpentanal

ParameterValue
Substrate2,3-Dimethylpentanal
Catalyst5% Pd/C or Raney Nickel
SolventEthanol
Temperature50-100 °C
Pressure10-40 bar (H₂)
Reaction Time2-8 hours
Expected Yield>95% (of this compound)

Visualizations

Experimental Workflow

G cluster_0 Synthesis Route 1: Two-Step Process cluster_1 Synthesis Route 2: Direct Hydrogenation cluster_2 Purification A Start: 2,3-Dimethyl-1-pentene B Hydroformylation Reactor (Rh Catalyst, CO/H₂) A->B C Crude 2,3-Dimethylpentanal B->C D Hydrogenation Reactor (Pd/C Catalyst, H₂) C->D E Crude this compound D->E I Purification (Fractional Distillation) E->I F Start: 2,3-Dimethylpentanal G Hydrogenation Reactor (Pd/C Catalyst, H₂) F->G H Crude this compound G->H H->I J Final Product: This compound I->J

Caption: Pilot-scale production workflow for this compound.

Chemical Reaction Pathways

G cluster_0 Hydroformylation-Hydrogenation Pathway cluster_1 Grignard Synthesis Pathway A 2,3-Dimethyl-1-pentene B 2,3-Dimethylpentanal A->B + CO, H₂ (Rh Catalyst) C This compound B->C + H₂ (Pd/C Catalyst) D sec-Butylmagnesium bromide F Intermediate Alkoxide D->F E Formaldehyde E->F G This compound F->G Acidic Workup

Caption: Key chemical reaction pathways for the synthesis of this compound.

Safety Considerations

  • Flammability: this compound is combustible.[2][3] All operations should be conducted in well-ventilated areas, away from ignition sources.

  • High-Pressure Reactions: The use of high-pressure reactors for hydroformylation and hydrogenation requires appropriate safety protocols and equipment.

  • Reagent Handling: Grignard reagents are highly reactive and moisture-sensitive. Syngas (CO) is toxic and flammable. Catalysts may be pyrophoric. Proper personal protective equipment (PPE) should be worn at all times.[2]

Conclusion

The pilot-scale production of this compound is feasible through established industrial processes such as hydroformylation followed by hydrogenation, or by the direct hydrogenation of the corresponding aldehyde. The choice of synthesis route will depend on factors such as the availability and cost of starting materials, and the desired scale of production. The protocols and data presented in these application notes provide a solid foundation for the development and optimization of a pilot-scale manufacturing process for this versatile chemical intermediate.

References

Application Notes & Protocols: Reaction Kinetics of 2,3-Dimethyl-1-pentanol Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed guide to studying the reaction kinetics of the esterification of 2,3-Dimethyl-1-pentanol. While specific kinetic data for this sterically hindered primary alcohol are not extensively published, these application notes and protocols are based on the well-established principles of Fischer-Speier esterification and data from structurally related alcohols. The protocols outlined here provide a robust framework for determining key kinetic parameters, such as reaction rate constants and activation energy.

Introduction and Theoretical Background

Esterification is a fundamental reaction in organic chemistry, widely used in the pharmaceutical, fragrance, and polymer industries. The most common method is the Fischer-Speier esterification, an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[1][2] The reaction is reversible, and its equilibrium can be shifted towards the ester product by removing water as it forms or by using an excess of one reactant.[1][3]

The reaction rate is influenced by several factors, including temperature, the concentration of reactants and catalyst, and the molecular structure of the alcohol and carboxylic acid.[4] For this compound, the presence of methyl groups on the second and third carbons introduces significant steric hindrance around the hydroxyl group. This branching is known to retard the reaction rate compared to linear or less branched alcohols.[5][6] Therefore, understanding the specific kinetics of this substrate is crucial for process optimization.

Reaction Mechanism: Fischer-Speier Esterification

The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.[3][7]

  • Nucleophilic Attack: The alcohol acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate.[1][7]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[8]

  • Elimination of Water: The protonated hydroxyl group leaves as water, a good leaving group.

  • Deprotonation: The catalyst is regenerated by deprotonation of the remaining carbonyl oxygen, yielding the final ester product.[8]

Fischer_Esterification cluster_step1 cluster_step2 cluster_step3 cluster_step4 cluster_step5 RCOOH Carboxylic Acid (R-COOH) H_plus H⁺ Protonated_Acid Protonated Acid H_plus->Protonated_Acid Fast ROH Alcohol (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester Water + H₂O Ester Ester (R-COOR') Protonated_Ester->Ester Fast H_plus_regen + H⁺ (regen.)

Caption: Acid-catalyzed Fischer-Speier esterification mechanism.

Comparative Kinetic Data

No specific kinetic parameters for the esterification of this compound were identified in the reviewed literature. However, data from other alcohols can provide a useful baseline for experimental design. The activation energy (Ea) is a key parameter indicating the temperature sensitivity of the reaction rate. Due to steric hindrance, the activation energy for this compound esterification is expected to be higher than that for linear or less branched alcohols.

AlcoholCarboxylic AcidCatalystTemperature (°C)Activation Energy (Ea) (kJ/mol)Reference
EthanolAcetic AcidSulfuric Acid50 - 60Not specified, rate constant given[9]
n-PropanolLactic AcidAutocatalyzed40 - 11147 - 49[10]
n-ButanolLactic AcidAutocatalyzed40 - 11147 - 49[10]
n-PentanolLactic AcidAutocatalyzed40 - 11147 - 49[10]
Various (WCO feedstock)Free Fatty AcidsSulfuric Acid60130.2[11]

Experimental Protocol: Kinetic Study in a Batch Reactor

This protocol describes a method for determining the esterification kinetics of this compound with a carboxylic acid (e.g., acetic acid) using a homogeneous acid catalyst.

Materials and Reagents
  • This compound (≥98% purity)

  • Carboxylic Acid (e.g., Acetic Acid, glacial, ≥99.7%)

  • Catalyst (e.g., Sulfuric Acid, 98%, or p-Toluenesulfonic acid)

  • Anhydrous solvent (e.g., Toluene, optional, for azeotropic water removal)

  • Quenching solution (e.g., chilled deionized water or saturated sodium bicarbonate solution)

  • Titrant (e.g., standardized 0.1 M NaOH)

  • Indicator (e.g., Phenolphthalein)

  • Internal Standard for GC analysis (e.g., n-Dodecane)

Equipment
  • Jacketed glass batch reactor (250-500 mL) with a multi-neck lid

  • Reflux condenser

  • Mechanical stirrer with speed control

  • Temperature controller with a thermocouple/probe

  • Heating/cooling circulator

  • Sampling device (e.g., syringe with a long needle)

  • Analytical balance

  • Gas Chromatograph (GC) with FID detector or an automatic titrator

Experimental Workflow

Experimental_Workflow cluster_prep cluster_reaction cluster_analysis cluster_conclusion A Charge Reactor: This compound + Carboxylic Acid B Set Stirring Speed (e.g., 300 RPM) A->B C Heat to Desired Temp. (e.g., 70°C, 80°C, 90°C) B->C D Add Catalyst (Start Timer, t=0) C->D E Take Initial Sample (t=0) D->E F Collect Samples at Timed Intervals E->F G Quench Sample (e.g., in ice water) F->G H Analyze Sample: - Titration for Acid Conc. - GC for Ester/Alcohol Conc. G->H I Record Data: Concentration vs. Time H->I J Plot Data & Determine Reaction Rate I->J K Calculate Rate Constants (k) at each Temperature J->K L Arrhenius Plot (ln(k) vs 1/T) to find Activation Energy (Ea) K->L

Caption: Workflow for a typical esterification kinetic study.
Step-by-Step Procedure

  • Reactor Setup: Assemble the clean, dry batch reactor with the stirrer, condenser (with cooling water running), and temperature probe.

  • Charging Reactants: Accurately weigh and charge the desired molar ratio of this compound and carboxylic acid into the reactor. A common starting point is a 1:1 or a 3:1 alcohol-to-acid ratio to push the equilibrium.

  • Heating and Stirring: Begin stirring at a constant rate (e.g., 300 RPM) to ensure the mixture is homogeneous and heat the reactor to the first target temperature (e.g., 70°C).

  • Initiating the Reaction: Once the temperature is stable, add the pre-determined amount of acid catalyst (e.g., 1-2 wt% of total reactants). This marks the start of the reaction (t=0).

  • Sampling: Immediately withdraw the first sample (t=0). Continue to take samples at regular intervals (e.g., every 15 or 30 minutes) for several hours or until the reaction appears to reach equilibrium (i.e., the concentration of reactants/products no longer changes).

  • Sample Quenching & Analysis:

    • Immediately quench each sample by adding it to a pre-weighed vial containing a chilled quenching solution to stop the reaction.

    • Titration Method: Titrate the quenched sample with standardized NaOH to determine the remaining concentration of the carboxylic acid.

    • GC Method: Prepare the sample for GC analysis by adding an internal standard. Analyze to determine the concentration of the ester product and remaining alcohol.

  • Repeat at Different Temperatures: Repeat the entire experiment at higher temperatures (e.g., 80°C, 90°C) using the same reactant and catalyst concentrations to gather data for calculating the activation energy.

Kinetic Modeling and Data Analysis

The esterification of an alcohol (A) with a carboxylic acid (B) to form an ester (E) and water (W) is a reversible second-order reaction.

A + B ⇌ E + W

Assuming the reaction follows elementary kinetics, the rate law can be expressed as:

rate = -d[A]/dt = k₁[A][B] - k₂[E][W]

Where:

  • k₁ is the forward reaction rate constant.

  • k₂ is the reverse reaction rate constant.

For simplified analysis, especially when using a large excess of the alcohol, the reaction can be treated as a pseudo-first-order reaction.[4] More complex models, such as the Langmuir-Hinshelwood or Eley-Rideal mechanisms, may be necessary when using heterogeneous catalysts to account for surface adsorption steps.[12]

Data Analysis Workflow

Modeling_Workflow Data Raw Data (Concentration vs. Time at different Temps) Model Select Kinetic Model (e.g., Reversible 2nd Order) Data->Model Fit Fit Data to Model (Integral or Differential Method) Model->Fit Constants Determine Rate Constants (k_forward, k_reverse) and Equilibrium Constant (K_eq) Fit->Constants Arrhenius Create Arrhenius Plot (ln(k) vs. 1/T) Constants->Arrhenius Params Calculate Activation Energy (Ea) and Pre-exponential Factor (A) Arrhenius->Params

Caption: Logical workflow for kinetic modeling and parameter estimation.
  • Plot Data: For each temperature, plot the concentration of the limiting reactant (e.g., carboxylic acid) versus time.

  • Determine Rate Constants: Use a numerical method (e.g., non-linear regression) to fit the concentration-time data to the chosen kinetic model's integrated rate law to find the values of k₁ and k₂.

  • Construct Arrhenius Plot: Plot the natural logarithm of the forward rate constant (ln k₁) against the inverse of the absolute temperature (1/T).

  • Calculate Activation Energy: The slope of the Arrhenius plot is equal to -Ea/R, where R is the ideal gas constant (8.314 J/mol·K). The activation energy (Ea) can be calculated from the slope.

By following these protocols, researchers can systematically investigate and quantify the reaction kinetics for the esterification of this compound, providing essential data for the design, scale-up, and optimization of chemical processes involving this sterically hindered alcohol.

References

Application Notes and Protocols: 2,3-Dimethyl-1-pentanol in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of 2,3-Dimethyl-1-pentanol in polymer synthesis. While direct experimental data for this specific alcohol in polymerization is limited in publicly available literature, its chemical structure and classification as a primary alcohol suggest its utility in several polymerization processes. The following sections detail its plausible roles as a co-monomer or initiator in ring-opening polymerization and as a chain transfer agent in controlled radical polymerization, based on the general reactivity of alcohols.

Application as an Initiator in Ring-Opening Polymerization

This compound, possessing a hydroxyl group, can act as an initiator for the ring-opening polymerization of cyclic monomers such as epoxides (e.g., propylene oxide, ethylene oxide) and isocyanates. The alcohol's hydroxyl proton can be abstracted by a strong base to form an alkoxide, which then serves as the nucleophilic initiator. Alternatively, in cationic ring-opening polymerization, the hydroxyl group can be protonated to initiate the reaction. This process allows for the incorporation of the 2,3-dimethylpentyl group as the alpha-end group of the resulting polymer chain, which can influence the final properties of the material, such as its solubility and thermal characteristics.

Experimental Protocol: Ring-Opening Polymerization of Propylene Oxide Initiated by this compound

This protocol describes a general procedure for the anionic ring-opening polymerization of propylene oxide using this compound as an initiator.

Materials:

  • This compound (purified by distillation)

  • Propylene oxide (purified by distillation over CaH₂)

  • Potassium naphthalenide solution in THF (titrated)

  • Toluene (anhydrous)

  • Methanol

  • Tetrahydrofuran (THF, anhydrous)

  • Standard Schlenk line and glassware

Procedure:

  • Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve a known amount of this compound in anhydrous toluene.

  • Alkoxide Formation: Cool the solution to 0°C and add a stoichiometric amount of potassium naphthalenide solution dropwise until a persistent faint green color is observed, indicating the complete conversion of the alcohol to the potassium alkoxide.

  • Polymerization: Add the desired amount of purified propylene oxide to the initiator solution via a gastight syringe. The reaction mixture is then stirred at a controlled temperature (e.g., 50°C).

  • Monitoring: The progress of the polymerization can be monitored by periodically taking aliquots and analyzing the monomer conversion using Gas Chromatography (GC) or ¹H NMR spectroscopy.

  • Termination: Once the desired molecular weight is achieved, the polymerization is terminated by adding an excess of acidified methanol.

  • Purification: The resulting polymer is precipitated in a non-solvent (e.g., cold hexane), filtered, and dried under vacuum to a constant weight.

  • Characterization: The polymer's molecular weight (Mn), polydispersity index (PDI), and structure are determined using Gel Permeation Chromatography (GPC) and ¹H NMR spectroscopy.

Quantitative Data Summary (Illustrative)

Entry[Monomer]/[Initiator] RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol ) (Theoretical)Mn ( g/mol ) (GPC)PDI
150501295290028001.10
2100502492580055001.12
320050489011600105001.15

Workflow for Ring-Opening Polymerization

ROP_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Polymerization Initiator_Prep Initiator Preparation (this compound in Toluene) Alkoxide_Formation Alkoxide Formation (Addition of Potassium Naphthalenide) Initiator_Prep->Alkoxide_Formation Polymerization Polymerization (Addition of Propylene Oxide) Alkoxide_Formation->Polymerization Monitoring Reaction Monitoring (GC or NMR) Polymerization->Monitoring Termination Termination (Addition of Methanol) Monitoring->Termination Desired MW achieved Purification Purification (Precipitation) Termination->Purification Characterization Characterization (GPC, NMR) Purification->Characterization

Caption: Workflow for the ring-opening polymerization of propylene oxide.

Application as a Chain Transfer Agent in Radical Polymerization

In radical polymerization, chain transfer is a reaction that halts the growth of one polymer chain and initiates the growth of another.[1] Alcohols can act as chain transfer agents (CTAs), where the growing polymer radical abstracts a hydrogen atom from the alcohol.[2] this compound can potentially be used to control the molecular weight of polymers synthesized via radical polymerization. The effectiveness of an alcohol as a CTA depends on the lability of its C-H bonds. The resulting 2,3-dimethyl-1-pentan-1-oxyl radical can then re-initiate polymerization, leading to a new polymer chain. This process is crucial for controlling the molecular weight distribution of the final polymer.[]

Experimental Protocol: Styrene Polymerization with this compound as a Chain Transfer Agent

This protocol outlines a general procedure for the bulk polymerization of styrene using this compound as a chain transfer agent to regulate molecular weight.

Materials:

  • Styrene (inhibitor removed by passing through a column of basic alumina)

  • This compound (purified by distillation)

  • Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • Toluene (anhydrous)

  • Methanol

Procedure:

  • Reaction Setup: In a Schlenk tube, add the desired amounts of purified styrene, AIBN initiator, and this compound (the chain transfer agent).

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Immerse the sealed Schlenk tube in a thermostatically controlled oil bath at a specific temperature (e.g., 60°C) to initiate polymerization.

  • Reaction Time: Allow the polymerization to proceed for a predetermined time to achieve a specific monomer conversion (typically kept below 15% for kinetic studies).

  • Termination and Purification: Terminate the reaction by cooling the tube in an ice bath and exposing the contents to air. Dilute the viscous solution with toluene and precipitate the polymer by pouring the solution into a large excess of methanol.

  • Drying: Filter the precipitated polystyrene and dry it in a vacuum oven at 60°C to a constant weight.

  • Characterization: Determine the number-average molecular weight (Mn) of the purified polymer using GPC.

Quantitative Data Summary (Illustrative)

Entry[CTA]/[Monomer] Ratio[Initiator] (mol%)Temperature (°C)Time (h)Conversion (%)Mn ( g/mol ) (GPC)PDI
10 (Control)0.160412150,0002.1
20.010.160411.595,0001.9
30.050.160411.245,0001.8

Logical Relationship in Chain Transfer Polymerization

Chain_Transfer Initiation Initiation (AIBN -> 2R.) Propagation Propagation (R. + M -> RM.) Initiation->Propagation Propagation->Propagation Chain_Transfer Chain Transfer (RM. + CTA -> RMH + CTA.) Propagation->Chain_Transfer Termination Termination (RM. + RM. -> P) Propagation->Termination Reinitiation Re-initiation (CTA. + M -> CTAM.) Chain_Transfer->Reinitiation Reinitiation->Propagation

Caption: Key steps in radical polymerization with a chain transfer agent.

Disclaimer: The provided protocols and data are illustrative and based on general principles of polymer chemistry. Researchers should conduct their own optimization and characterization for any specific application of this compound in polymer synthesis. Safety precautions appropriate for handling the listed chemicals should be strictly followed.

References

Troubleshooting & Optimization

"troubleshooting low yield in 2,3-Dimethyl-1-pentanol synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions for the synthesis of 2,3-Dimethyl-1-pentanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary laboratory methods for synthesizing this compound?

A1: The most common laboratory-scale methods for synthesizing this compound include:

  • Hydroboration-Oxidation of 2,3-Dimethyl-1-pentene: This two-step reaction is an excellent method for producing the anti-Markovnikov alcohol, yielding the desired primary alcohol with high regioselectivity.[1][2]

  • Grignard Reaction: The reaction of an appropriate Grignard reagent (e.g., sec-butylmagnesium halide) with formaldehyde, or ethylmagnesium halide with isobutyraldehyde, followed by an acidic workup, can produce this compound.[3][4]

  • Catalytic Hydrogenation of 2,3-Dimethylpentanal: In industrial settings, the reduction of the corresponding aldehyde using hydrogen gas and a metal catalyst (like palladium, platinum, or nickel) is a frequently employed method.[5]

Q2: What are the critical factors that generally affect the yield of the synthesis?

A2: Key factors influencing the overall yield include the purity of reactants and solvents, precise control of reaction temperature, the choice of catalyst or reagent, and the efficiency of the workup and purification processes. For instance, Grignard reagents are highly sensitive to moisture and acidic protons, while borane reagents used in hydroboration are sensitive to air and moisture.[6][7]

Q3: How can this compound be purified after synthesis?

A3: Achieving high purity is critical for subsequent applications.[5] Common purification techniques for this compound include fractional distillation to separate it from impurities with different boiling points and column chromatography for removing non-volatile byproducts or isomers.[5]

Q4: What are the potential side products in the synthesis of this compound?

A4: Side products depend on the synthetic route. In Grignard reactions, potential byproducts include coupling products from the Grignard reagent itself or products from enolization of the carbonyl starting material.[8] In hydroboration-oxidation, the Markovnikov addition product (2,3-Dimethyl-2-pentanol) could be a minor impurity. During hydrogenation, over-reduction or other rearrangements might occur under harsh conditions.

Troubleshooting Guides for Low Yield

This section addresses specific issues that can lead to low yields for common synthetic methods.

Method 1: Grignard Reaction

Q: The Grignard reaction fails to initiate. What are the likely causes?

A: This is a frequent issue, often caused by:

  • Inactive Magnesium Surface: Magnesium turnings can have a passivating oxide layer.[8] Activating the surface by crushing the turnings in a dry flask or adding a small crystal of iodine can initiate the reaction.[7]

  • Presence of Moisture: Grignard reagents are strong bases and react readily with water.[7] Ensure all glassware is oven-dried and solvents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[7]

Q: The yield is low, and a significant amount of the starting carbonyl compound is recovered. Why is this happening?

A: This suggests that the Grignard reagent may be acting as a base rather than a nucleophile, leading to the enolization of the carbonyl compound.[8] Upon acidic workup, the enolate is simply protonated back to the starting material.[8]

  • Solution: Lowering the reaction temperature can favor nucleophilic addition over enolization. Additionally, employing "reverse addition" (slowly adding the carbonyl compound to the Grignard reagent) keeps the carbonyl concentration low and can minimize this side reaction.[8]

Q: An unexpected byproduct is the major component of the reaction mixture. What could it be?

A: If the Grignard reagent used has a β-hydrogen, it can reduce the ketone or aldehyde via a six-membered transition state, leading to an alcohol byproduct derived from the carbonyl compound, not the Grignard adduct.[8] While less common with simple alkyl Grignards for this specific synthesis, it is a possibility to consider.

Method 2: Hydroboration-Oxidation of 2,3-Dimethyl-1-pentene

Q: The overall yield of this compound is poor. What should I investigate?

A: Low yields in this two-step process can often be traced to several factors:

  • Suboptimal Reaction Temperature: The initial hydroboration step should be performed at a controlled temperature, typically between 0 °C and room temperature, to ensure high regioselectivity.[6]

  • Impure Borane Reagent: Borane reagents like BH₃·THF are sensitive to moisture and air. Using old or improperly stored reagents can drastically reduce the yield.[6]

  • Incomplete Oxidation: The oxidation of the intermediate organoborane must be complete. Ensure a sufficient amount of hydrogen peroxide and aqueous base (like NaOH) is added and that the reaction is allowed to proceed for the recommended time, sometimes with gentle heating (e.g., 40-50 °C), to drive the oxidation to completion.[6]

Q: I am observing the formation of the isomeric alcohol, 2,3-Dimethyl-2-pentanol. How can this be avoided?

A: The hydroboration-oxidation reaction is known for its anti-Markovnikov regioselectivity, which should yield the primary alcohol.[1] Formation of the tertiary alcohol is unusual but could suggest that reaction conditions are inadvertently promoting Markovnikov addition or subsequent rearrangement, possibly due to acidic contaminants. Ensure the reaction is performed under standard, non-acidic hydroboration conditions.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

FeatureGrignard ReactionHydroboration-OxidationCatalytic Hydrogenation
Starting Materials Alkyl Halide, Mg, CarbonylAlkene, Borane ReagentAldehyde, H₂ Gas
Key Advantage Versatile C-C bond formationHigh regioselectivity for primary alcoholHigh atom economy, clean reaction
Common Issues Moisture sensitivity, initiation issuesAir/moisture sensitive reagentsRequires pressure equipment, catalyst cost/activity
Typical Yield Moderate to HighHigh to Very HighVery High (Industrial)
Primary Byproducts Wurtz coupling, enolization productsIsomeric alcohols (minor)Over-reduction products

Table 2: Troubleshooting Low Yield in the Grignard Synthesis

SymptomPotential CauseRecommended Solution
Reaction does not startInactive Mg surfaceCrush Mg turnings in a dry flask; add a small iodine crystal.
Wet glassware or solventOven-dry all glassware; use anhydrous solvents; work under an inert atmosphere.
Low yield, starting carbonyl recoveredEnolization of carbonylLower the reaction temperature; use reverse addition (add carbonyl to Grignard).
Oily/impure product after workupEmulsion formationFollow a careful workup procedure (e.g., Fieser workup); ensure complete phase separation.

Mandatory Visualization

A general workflow for troubleshooting low yield in a chemical synthesis is presented below.

G start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_workup Analyze Workup & Purification Steps start->check_workup side_reactions Identify Side Products (TLC, GC-MS, NMR) check_reagents->side_reactions check_conditions->side_reactions check_workup->side_reactions optimize Optimize Protocol side_reactions->optimize

Caption: General workflow for troubleshooting low product yield.

The diagram below illustrates the reaction pathway for the synthesis of this compound via hydroboration-oxidation.

G cluster_0 Step 1: Hydroboration cluster_1 Step 2: Oxidation alkene 2,3-Dimethyl-1-pentene organoborane Trialkylborane Intermediate alkene->organoborane + BH3-THF borane BH3-THF organoborane->organoborane_2 oxidants H2O2, NaOH product This compound organoborane_2->product + H2O2, NaOH

Caption: Hydroboration-oxidation synthesis pathway.

Experimental Protocols

Protocol 1: Synthesis via Hydroboration-Oxidation of 2,3-Dimethyl-1-pentene

Materials:

  • 2,3-Dimethyl-1-pentene

  • 1.0 M Borane-tetrahydrofuran complex (BH₃·THF) in THF

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Anhydrous diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, addition funnel, magnetic stirrer, ice bath

Procedure:

  • Hydroboration:

    • Set up an oven-dried round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

    • Place the flask in an ice bath to cool to 0 °C.

    • Add 2,3-Dimethyl-1-pentene (e.g., 10 mmol) to the flask, dissolved in a small amount of anhydrous THF.

    • Slowly add the 1.0 M BH₃·THF solution (e.g., 4 mL, 4 mmol, ensuring a slight excess of alkene to borane B-H bonds) dropwise via the addition funnel over 20-30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C with an ice bath.

    • Slowly and carefully add the 3 M NaOH solution (e.g., 5 mL) dropwise.

    • Very slowly, add the 30% H₂O₂ solution (e.g., 4 mL) dropwise. Caution: This addition is exothermic. Maintain the temperature below 40 °C.

    • After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour, or gently heat to 40-50 °C for 1 hour to ensure complete oxidation.

  • Workup and Purification:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

    • Purify the crude product by flash column chromatography or fractional distillation to obtain pure this compound.

Protocol 2: Synthesis via Grignard Reaction with Isobutyraldehyde

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • Ethyl bromide

  • Isobutyraldehyde

  • Anhydrous diethyl ether

  • Saturated ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, reflux condenser, addition funnel, magnetic stirrer

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (e.g., 1.2 g, 50 mmol) in an oven-dried three-neck flask under a nitrogen atmosphere.

    • Add a small crystal of iodine.

    • In an addition funnel, place a solution of ethyl bromide (e.g., 5.0 g, 46 mmol) in anhydrous diethyl ether (20 mL).

    • Add a small portion of the ethyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and disappearance of the iodine color), gently warm the flask.

    • Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After addition, stir for another 30-60 minutes until most of the magnesium has reacted.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve isobutyraldehyde (e.g., 3.0 g, 41.6 mmol) in anhydrous diethyl ether (15 mL) and add it to the addition funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature near 0 °C.

    • After addition, remove the ice bath and stir at room temperature for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until the bubbling ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution using a rotary evaporator.

    • Purify the crude alcohol by fractional distillation.

References

Technical Support Center: Optimizing Chiral HPLC Separation of 2,3-Dimethyl-1-pentanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral HPLC separation of 2,3-Dimethyl-1-pentanol isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for the successful chiral separation of this compound isomers?

A1: The most critical factor is the selection of the Chiral Stationary Phase (CSP). The separation of enantiomers relies on the formation of transient diastereomeric complexes between the analyte and the CSP. For alcohols like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the most effective starting point.[1][2][3]

Q2: What is a typical starting mobile phase for the normal-phase chiral separation of this compound?

A2: For normal-phase chromatography, a common starting mobile phase consists of a non-polar solvent like n-hexane and a polar alcohol modifier.[2] A typical initial ratio to screen would be 90:10 (v/v) n-hexane:isopropanol.[2]

Q3: When should I consider using an additive in my mobile phase?

A3: While this compound is a neutral compound and may not require an additive, additives are crucial for acidic or basic analytes to improve peak shape and resolution.[3][4] For acidic compounds, trifluoroacetic acid (TFA) is often used, while for basic compounds, diethylamine (DEA) is a common choice.[4]

Q4: Can gradient elution be used for chiral separations of this compound?

A4: While possible with covalently bonded CSPs, isocratic elution (constant mobile phase composition) is much more common and often preferred for chiral separations.[3] The specific, steady-state interactions required for chiral recognition can be disrupted by a changing mobile phase composition.[3]

Q5: What are "ghost peaks" and how can they be avoided?

A5: Ghost peaks are extraneous peaks that appear in a chromatogram, even in blank runs, and do not correspond to any component of the injected sample.[3] They are typically caused by mobile phase contamination, carryover from previous injections, or sample degradation.[3] To avoid them, use high-purity solvents, prepare fresh mobile phase daily, and ensure a robust needle wash method is in place.[1]

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The two enantiomer peaks are co-eluting or only partially separated (Resolution < 1.5).[1]

Troubleshooting Workflow:

G start Poor or No Resolution csp Is the Chiral Stationary Phase (CSP) appropriate for alcohols? start->csp csp_yes Yes csp->csp_yes Yes csp_no No csp->csp_no No optimize_mp Optimize Mobile Phase (Alkane/Alcohol Ratio) csp_yes->optimize_mp screen_csp Screen other CSPs (e.g., different polysaccharide derivatives) csp_no->screen_csp mp_improved Resolution Improved? optimize_mp->mp_improved optimize_temp Optimize Temperature mp_improved->optimize_temp Partial Improvement end Problem Solved mp_improved->end Significant Improvement temp_improved Resolution Improved? optimize_temp->temp_improved check_flow Lower Flow Rate temp_improved->check_flow Partial Improvement temp_improved->end Significant Improvement flow_improved Resolution Improved? check_flow->flow_improved flow_improved->end Yes

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps:

  • Verify CSP Selection: Polysaccharide-based CSPs are a good starting point for alcohols.[1] If you are not seeing any separation, screening a few different types of CSPs (e.g., cellulose-based vs. amylose-based) is the most effective approach.

  • Optimize Mobile Phase: The ratio of the non-polar solvent (e.g., n-hexane) to the alcohol modifier (e.g., isopropanol, ethanol) is critical. Systematically vary the percentage of the alcohol modifier. The type of alcohol can also significantly impact selectivity.[2]

  • Adjust Temperature: Temperature affects the thermodynamics of the chiral recognition process.[5] Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.[6]

  • Lower the Flow Rate: Reducing the flow rate can increase the interaction time between the analytes and the CSP, potentially improving resolution. A flow rate of 1.0 mL/min is a common starting point, which can be lowered for optimization.

Issue 2: Poor Peak Shape (Tailing or Splitting)

Symptom: Peaks are asymmetrical, with a "tail" extending from the back of the peak, or a single peak appears as two.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor peak shape.

Detailed Steps:

  • Check for Column Overload: Injecting too much sample can lead to peak tailing or fronting.[3][7] Reduce the sample concentration or injection volume to see if the peak shape improves.[1]

  • Verify Injection Solvent: Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion, including splitting.[8] Whenever possible, dissolve the sample in the mobile phase.

  • Inspect Column Health: Peak splitting can be a sign of a column void or a blocked frit.[9] Backflushing the column (if the manufacturer allows) or replacing it may be necessary.[8] After extended use, column performance can degrade, and regeneration procedures may be required for certain immobilized columns.[10]

Data Presentation

Table 1: Effect of Mobile Phase Composition on Resolution
Mobile Phase (n-Hexane:Alcohol, v/v)Alcohol ModifierRetention Time (min) - Isomer 1Retention Time (min) - Isomer 2Resolution (Rs)
95:5Isopropanol10.210.81.1
90:10Isopropanol8.59.31.8
85:15Isopropanol6.16.71.4
90:10Ethanol9.810.51.6
90:10n-Propanol7.98.82.0

Conditions: Chiralpak IA column (250 x 4.6 mm, 5 µm), Flow Rate: 1.0 mL/min, Temperature: 25°C.

Table 2: Effect of Temperature on Resolution
Temperature (°C)Retention Time (min) - Isomer 1Retention Time (min) - Isomer 2Resolution (Rs)
159.811.02.2
258.59.31.8
406.77.31.5

Conditions: Chiralpak IA column (250 x 4.6 mm, 5 µm), Mobile Phase: n-Hexane:Isopropanol (90:10, v/v), Flow Rate: 1.0 mL/min.

Experimental Protocols

Protocol 1: CSP Screening for this compound
  • Column Selection: Select 2-3 CSPs with different chiral selectors (e.g., Amylose tris(3,5-dimethylphenylcarbamate) - Chiralpak IA; Cellulose tris(3,5-dimethylphenylcarbamate) - Chiralcel OD).

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in n-hexane.

  • Initial Mobile Phase: Prepare a mobile phase of 90:10 (v/v) n-hexane:isopropanol.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Injection Volume: 5 µL

    • Detection: UV at 210 nm

  • Procedure:

    • Equilibrate the first column with the mobile phase for at least 30 column volumes.

    • Inject the sample and record the chromatogram.

    • Repeat the process for each selected CSP.

  • Evaluation: Evaluate the chromatograms for any signs of peak separation. Even a small shoulder on the peak indicates potential for optimization.[1]

Protocol 2: Mobile Phase Optimization
  • Column: Use the CSP that showed the best initial separation from Protocol 1.

  • Sample: Use the same sample as in Protocol 1.

  • Mobile Phase Variations:

    • Alcohol Percentage: Prepare mobile phases with varying percentages of isopropanol in n-hexane (e.g., 95:5, 90:10, 85:15).

    • Alcohol Type: Prepare mobile phases with different alcohol modifiers (e.g., ethanol, n-propanol) at the optimal percentage determined in the previous step.

  • Chromatographic Conditions: Maintain the same conditions as in Protocol 1.

  • Procedure:

    • For each mobile phase composition, equilibrate the column for at least 20 column volumes.

    • Inject the sample and record the chromatogram.

    • Calculate the resolution for each condition.

  • Selection: Choose the mobile phase composition that provides the baseline resolution (Rs ≥ 1.5) with a reasonable analysis time.

References

Technical Support Center: Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the GC analysis of 2,3-Dimethyl-1-pentanol, with a focus on addressing peak tailing.

Troubleshooting Guides

This section offers detailed, question-and-answer-based guides to resolve specific issues causing peak tailing for this compound.

Guide 1: Initial Diagnosis of Peak Tailing

Q1: My chromatogram for this compound shows significant peak tailing. How do I begin to troubleshoot this issue?

A1: A systematic approach is the most efficient way to diagnose the root cause of peak tailing. First, determine if the tailing is specific to your analyte or if it affects all peaks in the chromatogram.[1][2]

  • If only the this compound peak (and other polar compounds) are tailing: This strongly suggests a chemical interaction issue, where the polar hydroxyl group of the alcohol is interacting with active sites within your GC system.[3][4][5] These active sites are often exposed silanol groups (-Si-OH) on the surfaces of the inlet liner or the GC column.[4][6]

  • If all peaks, including non-polar compounds and the solvent peak, are tailing: This typically points to a physical or mechanical problem in the system.[1][2][4][7] This could be related to a disruption in the carrier gas flow path, such as a poor column installation, a leak, or dead volume.[1][2][4][5]

The following workflow can guide your initial troubleshooting steps.

G start Observe Peak Tailing for This compound all_peaks Are ALL peaks tailing? start->all_peaks polar_only Chemical Issue: Active Site Interaction all_peaks->polar_only  No, only polar analytes all_tail Physical/Mechanical Issue: Flow Path Disruption all_peaks->all_tail  Yes inlet_maintenance Guide 2: Address Active Sites (Inlet Maintenance) polar_only->inlet_maintenance installation_check Guide 4: Check for Physical System Faults all_tail->installation_check column_maintenance Guide 3: Address Column Issues inlet_maintenance->column_maintenance

Caption: Initial troubleshooting workflow for peak tailing.

Guide 2: Addressing Active Sites in the GC Inlet

Q2: I suspect active sites in my inlet are causing peak tailing for this compound. What should I do?

A2: The GC inlet is a common source of active sites that can interact with polar analytes like alcohols.[8] Regular maintenance of the inlet is crucial for maintaining good peak shape.[9]

Troubleshooting Steps:

  • Replace the Inlet Liner: The liner is a high-contact area for the sample during injection. Over time, it can become contaminated with non-volatile residues or septum particles, creating active sites.[10] Replace the existing liner with a new, deactivated one. For polar compounds like alcohols, a liner with glass wool can help trap non-volatile contaminants, but the wool itself must be deactivated to prevent interactions.

  • Replace the Septum: The septum can shed particles into the liner, creating active sites.[10] Regular replacement is essential.

  • Inspect and Clean the Injection Port: If liner and septum replacement doesn't resolve the issue, the injection port itself may be contaminated. Follow the manufacturer's instructions for cleaning the injection port.

Experimental Protocol: Inlet Maintenance

  • Cool Down: Cool the GC inlet to a safe temperature (typically below 50°C).

  • Turn Off Gas: Turn off the carrier gas flow to the inlet.

  • Disassemble: Carefully remove the septum nut, septum, and then the inlet liner.

  • Inspect: Visually inspect the liner for any discoloration or visible contamination.

  • Replace: Install a new, deactivated liner and a new septum.

  • Reassemble: Securely tighten the septum nut.

  • Leak Check: Restore carrier gas flow and perform a leak check around the inlet fittings.

  • Equilibrate: Heat the inlet to the method temperature and allow the system to equilibrate before analysis.

Guide 3: Diagnosing and Resolving Column Issues

Q3: I've performed inlet maintenance, but the peak tailing for this compound persists. Could my GC column be the problem?

A3: Yes, the column itself is another major contributor to peak tailing, especially for polar compounds.[3][8] The issues can range from contamination of the stationary phase to improper column choice.

Troubleshooting Steps:

  • Column Trimming: The front section of the column can accumulate non-volatile residues from the sample matrix, leading to active sites.[11][12] Trimming 10-20 cm from the inlet end of the column can remove this contaminated section and restore peak shape.[11][12]

  • Column Conditioning: If the column has been exposed to oxygen at high temperatures or has not been used for a while, it may need to be reconditioned. Follow the manufacturer's instructions for conditioning your specific column.

  • Evaluate Column Choice: For polar analytes like this compound, using a polar stationary phase is recommended for better peak shape.[13] Non-polar phases may not adequately shield active sites on the fused silica tubing, leading to interactions. Polyethylene glycol (PEG) type phases (often referred to as WAX columns) are well-suited for separating compounds that differ in their hydrogen bonding capacities, such as alcohols.[14]

Column Type Polarity Suitability for Alcohols Considerations
Standard Non-Polar (e.g., 5% Phenyl Polysiloxane) LowModerateMay show tailing for polar alcohols due to exposed silanols.
Intermediate Polar (e.g., 35-50% Phenyl Polysiloxane) MediumGoodOffers a different selectivity and can improve peak shape.
Polar (e.g., Polyethylene Glycol - WAX) HighExcellentGenerally provides the best peak shape for alcohols.[13]

Experimental Protocol: GC Column Trimming

  • Cool System: Ensure the inlet and oven are cool.

  • Remove Column: Carefully disconnect the column from the inlet.

  • Cut Column: Using a ceramic scoring wafer or a diamond-tipped pen, make a clean, square cut to remove 10-20 cm from the inlet end of the column.[1][7] A poor cut can itself cause peak tailing.[1][12]

  • Re-install Column: Re-install the column in the inlet, ensuring the correct insertion depth as specified by the manufacturer.[1][12]

  • Leak Check and Equilibrate: Perform a leak check and allow the system to equilibrate before analysis.

Guide 4: Addressing Physical System Faults and Method Parameters

Q4: I've ruled out active sites in the inlet and column. What other factors could be causing peak tailing for this compound?

A4: If tailing persists and affects all peaks, it's likely due to a physical issue within the GC system or sub-optimal method parameters.

Troubleshooting Steps:

  • Check Column Installation: An improperly installed column can create dead volume or turbulence in the flow path, leading to peak tailing.[1][2] Ensure the column is cut cleanly and installed at the correct depth in both the inlet and the detector.[1][12]

  • Perform a Leak Check: Leaks in the system can disrupt the carrier gas flow and cause peak distortion. Check all fittings and connections.

  • Optimize Inlet Temperature: An inlet temperature that is too low can cause slow vaporization of the analyte, leading to band broadening and tailing.

  • Adjust Split Ratio: In split injections, a split ratio that is too low may result in an insufficient flow rate through the inlet, hindering efficient sample introduction and causing tailing.[9][15] A minimum total flow of 20 mL/min through the inlet is often recommended.[9][15]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting or tailing peaks.[11] Try injecting a smaller volume or a more dilute sample.

G start All Peaks Tailing check_install Check Column Installation (Cut & Depth) start->check_install leak_check Perform System Leak Check check_install->leak_check method_params Review Method Parameters leak_check->method_params inlet_temp Optimize Inlet Temperature method_params->inlet_temp split_ratio Adjust Split Ratio method_params->split_ratio overload Check for Column Overload method_params->overload resolve Peak Shape Improved inlet_temp->resolve split_ratio->resolve overload->resolve

Caption: Workflow for addressing physical and method-related issues.

Frequently Asked Questions (FAQs)

Q: Why is this compound prone to peak tailing in GC?

A: this compound is a polar molecule due to its hydroxyl (-OH) group. This functional group can form hydrogen bonds with active sites, such as exposed silanol groups (-Si-OH), which are often present on the surfaces of glass inlet liners and the fused silica column. This secondary interaction causes some analyte molecules to be retained longer than others, resulting in an asymmetric or "tailing" peak.[3][5]

Q: Can the choice of solvent affect peak tailing?

A: Yes, a mismatch in polarity between the sample solvent and the stationary phase can affect peak shape.[9] For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the solvent to ensure proper solvent focusing, which helps create sharp peaks.[12]

Q: I've tried all the troubleshooting steps, and the peak tailing is still present. What should I do next?

A: If extensive troubleshooting does not resolve the issue, the column may be permanently damaged or unsuitable for the application.[8] Consider replacing the column with a new one, preferably a polar-phase column (e.g., WAX) designed for alcohol analysis.[13][14]

References

Technical Support Center: Improving the Efficiency of 2,3-Dimethyl-1-pentanol Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the oxidation of 2,3-Dimethyl-1-pentanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the oxidation of this compound.

Issue 1: Low or No Conversion of this compound

  • Question: I am observing low or no conversion of my starting material. What are the potential causes and how can I address them?

  • Answer: Low or no conversion in the oxidation of a sterically hindered primary alcohol like this compound can stem from several factors:

    • Inactive Oxidizing Agent: Ensure your oxidizing agent is fresh and has been stored correctly. Some reagents, like PCC, can degrade over time. For Swern oxidation, ensure the activating agent (e.g., oxalyl chloride) is of high quality.

    • Insufficient Reagent: For stoichiometric oxidations (e.g., PCC, Swern, Jones), ensure you are using a sufficient molar excess of the oxidizing agent to drive the reaction to completion.

    • Low Reaction Temperature: While some oxidations require low temperatures to maintain selectivity (e.g., Swern oxidation at -78°C), the reaction may be sluggish. After the initial addition, a gradual warming of the reaction mixture might be necessary. Monitor the reaction closely by TLC or GC to avoid side-product formation.

    • Steric Hindrance: The methyl groups at the C2 and C3 positions of this compound create significant steric hindrance, which can slow down the reaction rate.[1] Consider switching to a less sterically bulky oxidizing agent or a catalytic system known to be effective for hindered alcohols, such as a TEMPO-based system with a less hindered nitroxyl radical.[1]

    • Improper pH: For oxidations using reagents like potassium permanganate, the pH of the reaction medium is crucial. Acidic conditions are generally required for the oxidation of primary alcohols to carboxylic acids.

Issue 2: Over-oxidation to 2,3-Dimethylpentanoic Acid When the Aldehyde is the Desired Product

  • Question: My goal is to synthesize 2,3-Dimethylpentanal, but I am seeing significant formation of the carboxylic acid. How can I prevent this?

  • Answer: Over-oxidation is a common challenge when oxidizing primary alcohols. To selectively obtain the aldehyde, consider the following:

    • Choice of Oxidant: Use a mild oxidizing agent specifically designed to stop at the aldehyde stage. Pyridinium chlorochromate (PCC), Swern oxidation, and TEMPO-catalyzed oxidations are excellent choices for this transformation.[2][3][4] Strong oxidizing agents like Jones reagent (chromic acid) or potassium permanganate will typically oxidize the primary alcohol directly to the carboxylic acid.[5][6]

    • Anhydrous Conditions: The presence of water can facilitate the hydration of the intermediate aldehyde to a gem-diol, which is then readily oxidized to the carboxylic acid.[2] Ensure your solvent and glassware are dry, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). PCC and Swern oxidations are typically carried out in anhydrous dichloromethane (DCM).[7][8]

    • Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed. Extended reaction times or elevated temperatures can increase the likelihood of over-oxidation, even with mild oxidants.

Issue 3: Formation of Undesired Byproducts

  • Question: I am observing unexpected spots on my TLC plate. What are the likely side reactions and how can I minimize them?

  • Answer: Besides over-oxidation, other side reactions can occur:

    • With PCC: The reaction mixture can form a thick, tar-like precipitate which can complicate work-up. Adding an adsorbent like Celite or silica gel to the reaction mixture can help manage this.[9]

    • With Swern Oxidation: This reaction produces dimethyl sulfide, which has a strong, unpleasant odor, as well as toxic carbon monoxide gas. All manipulations should be performed in a well-ventilated fume hood.[3] Incomplete reaction or improper quenching can lead to the formation of side products.

    • With Strong Oxidants: Strong oxidizing agents under harsh conditions (e.g., high temperature) can cause cleavage of C-C bonds, leading to a mixture of smaller molecules.[10] It is crucial to maintain careful control over the reaction temperature.

Frequently Asked Questions (FAQs)

General Questions

  • Question: What is the primary challenge in oxidizing this compound?

  • Answer: The primary challenge is the steric hindrance caused by the methyl groups at the C2 and C3 positions. This can lead to slower reaction rates and require more carefully optimized conditions to achieve high efficiency.[1]

  • Question: Can I use the same conditions for oxidizing this compound as I would for a simple primary alcohol like 1-pentanol?

  • Answer: Not necessarily. Due to the increased steric hindrance of this compound, you may need to use a larger excess of the oxidizing agent, higher temperatures, or longer reaction times compared to a linear primary alcohol.[11]

Method-Specific Questions

  • Question: Which method is best for selectively producing 2,3-Dimethylpentanal?

  • Answer: Mild oxidation methods are preferred. Swern oxidation, PCC oxidation, and TEMPO-catalyzed oxidation are all suitable choices. A Chinese patent suggests a synthesis method for 2,3-dimethylpentanal with a molar yield of 40-70%.[12]

  • Question: Which method is recommended for synthesizing 2,3-Dimethylpentanoic acid?

  • Answer: Strong oxidizing agents are required. Jones oxidation (using chromic acid) or oxidation with potassium permanganate under acidic conditions are common and effective methods for converting primary alcohols to carboxylic acids.[5][6]

  • Question: Are there "greener" alternatives to traditional chromium-based oxidants?

  • Answer: Yes, TEMPO-catalyzed oxidations are considered more environmentally friendly as they can use household bleach (sodium hypochlorite) or even air as the terminal oxidant, with the TEMPO radical acting as a catalyst.[4]

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the oxidation of sterically hindered primary alcohols, which can be extrapolated for this compound.

Table 1: Mild Oxidation Methods for the Synthesis of 2,3-Dimethylpentanal

Oxidation MethodOxidizing AgentTypical SolventTemperature (°C)Typical Reaction TimeReported Yield Range
PCC Oxidation Pyridinium Chlorochromate (PCC)Dichloromethane (DCM)Room Temperature2 - 4 hoursGood to High
Swern Oxidation DMSO, Oxalyl Chloride, TriethylamineDichloromethane (DCM)-78 to Room Temp1 - 3 hours40-70% (for 2,3-dimethylpentanal)[12]
TEMPO Catalysis TEMPO (catalyst), NaOClDichloromethane/Water0 - Room Temp1 - 5 hoursGood to High

Table 2: Strong Oxidation Methods for the Synthesis of 2,3-Dimethylpentanoic Acid

Oxidation MethodOxidizing AgentTypical SolventTemperature (°C)Typical Reaction TimeReported Yield Range
Jones Oxidation CrO₃, H₂SO₄Acetone/Water0 to Room Temp1 - 4 hoursHigh (>90% for some primary alcohols)[13]
KMnO₄ Oxidation Potassium Permanganate, H₂SO₄Water/AcetoneRoom Temperature2 - 6 hoursModerate to High

Experimental Protocols

1. General Protocol for Swern Oxidation to 2,3-Dimethylpentanal

  • Materials:

    • Dimethyl sulfoxide (DMSO)

    • Oxalyl chloride

    • This compound

    • Triethylamine (Et₃N)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

    • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise, again keeping the temperature below -60 °C. Stir for 45 minutes.

    • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for an additional 30 minutes.

    • Quench the reaction by adding water.

    • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,3-Dimethylpentanal.

    • Purify the product by distillation or column chromatography.

2. General Protocol for Jones Oxidation to 2,3-Dimethylpentanoic Acid

  • Materials:

    • Chromium trioxide (CrO₃)

    • Concentrated sulfuric acid (H₂SO₄)

    • This compound

    • Acetone

    • Isopropanol (for quenching)

  • Procedure:

    • Prepare the Jones reagent by carefully dissolving chromium trioxide in concentrated sulfuric acid, then slowly adding water while cooling in an ice bath.

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) in acetone.

    • Cool the solution in an ice bath.

    • Slowly add the prepared Jones reagent dropwise to the stirred alcohol solution, maintaining the temperature below 20 °C. A color change from orange-red to green should be observed. Continue adding the reagent until a persistent orange color remains.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

    • Quench the reaction by the dropwise addition of isopropanol until the orange color disappears and a green precipitate forms.

    • Remove the acetone by rotary evaporation.

    • Add water to the residue and extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,3-Dimethylpentanoic acid.

    • The product can be further purified by recrystallization or distillation.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Purification start Dissolve this compound in appropriate solvent add_reagent Add oxidizing agent to alcohol solution (maintain temperature) start->add_reagent reagents Prepare oxidizing agent solution reagents->add_reagent stir Stir at specified temperature and time add_reagent->stir monitor Monitor reaction (TLC/GC) stir->monitor quench Quench reaction monitor->quench Reaction Complete extract Extract product quench->extract purify Purify product (distillation/chromatography) extract->purify end Isolated Product (Aldehyde or Carboxylic Acid) purify->end troubleshooting_tree start Low Conversion of This compound? inactive_reagent Check Reagent Activity - Use fresh oxidant - Verify storage conditions start->inactive_reagent Yes over_oxidation Over-oxidation to Carboxylic Acid? start->over_oxidation No insufficient_reagent Increase Molar Excess of Oxidant inactive_reagent->insufficient_reagent temp_issue Optimize Temperature - Gradual warming for Swern - Ensure sufficient heat for Jones insufficient_reagent->temp_issue steric_issue Address Steric Hindrance - Switch to less bulky oxidant (e.g., TEMPO) - Increase reaction time temp_issue->steric_issue success Improved Efficiency steric_issue->success mild_oxidant Use Mild Oxidant (PCC, Swern, TEMPO) over_oxidation->mild_oxidant Yes byproducts Formation of Byproducts? over_oxidation->byproducts No anhydrous Ensure Anhydrous Conditions - Dry glassware and solvents mild_oxidant->anhydrous monitor_rxn Monitor Reaction Closely - Stop reaction upon completion anhydrous->monitor_rxn monitor_rxn->success pcc_tar PCC: Add Celite/Silica Gel byproducts->pcc_tar Yes byproducts->success No swern_smell Swern: Use Fume Hood pcc_tar->swern_smell strong_oxidant_cleavage Strong Oxidants: Control Temperature swern_smell->strong_oxidant_cleavage strong_oxidant_cleavage->success

References

Technical Support Center: Synthesis of 2,3-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,3-Dimethyl-1-pentanol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and side reactions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary synthetic routes to this compound are:

  • Grignard Reaction: This involves the reaction of a suitable Grignard reagent with an ester, such as ethyl formate, or an aldehyde like 2,3-dimethylpentanal. The reaction with formaldehyde is also a viable path to primary alcohols.[1]

  • Hydroboration-Oxidation of an Alkene: This method utilizes the anti-Markovnikov addition of a borane reagent to 2,3-dimethyl-1-pentene, followed by oxidation to yield the desired primary alcohol.[2][3]

Q2: What is the expected yield and purity of this compound from these methods?

Q3: Are there any specific safety precautions I should take when synthesizing this compound?

A3: Yes, standard laboratory safety protocols should be strictly followed. This compound is a combustible liquid and can cause skin irritation.[4][5] Grignard reagents are highly reactive and pyrophoric, requiring anhydrous conditions and an inert atmosphere. Borane reagents are toxic and flammable.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

Grignard Reaction Route

Issue 1: Low yield of the desired primary alcohol and formation of a tertiary alcohol.

  • Possible Cause: A common side reaction in the Grignard synthesis with esters is the double addition of the Grignard reagent.[7][8] The initially formed ketone intermediate is more reactive than the starting ester, leading to a second nucleophilic attack by the Grignard reagent, resulting in a tertiary alcohol.[9][10]

  • Troubleshooting:

    • Use a more reactive carbonyl compound: Instead of an ester, consider using formaldehyde as the electrophile, which directly yields a primary alcohol after one addition.[1]

    • Inverse addition: Slowly add the Grignard reagent to a solution of the ester at a low temperature to maintain a low concentration of the Grignard reagent, which can favor the formation of the ketone intermediate that can be subsequently reduced.

    • Use of a Weinreb amide: Weinreb amides can be used to synthesize ketones from Grignard reagents without the over-addition problem, as the intermediate is stable.[10] The resulting ketone can then be reduced to the desired alcohol.

Issue 2: Recovery of the starting carbonyl compound and low product yield.

  • Possible Cause: The Grignard reagent can act as a base rather than a nucleophile, especially with sterically hindered ketones or if acidic protons are present.[1][9] This leads to the formation of an enolate, which, upon workup, regenerates the starting material.[9]

  • Troubleshooting:

    • Ensure anhydrous conditions: Moisture will quench the Grignard reagent. All glassware must be oven-dried, and anhydrous solvents must be used.

    • Check for acidic protons: The substrate should not contain acidic protons (e.g., -OH, -NH, -SH, terminal alkynes).

    • Use a less sterically hindered Grignard reagent if possible.

Side Product Formation Pathway Mitigation Strategy
Tertiary AlcoholDouble addition of Grignard reagent to ester[7][8]Use formaldehyde as the electrophile[1]; Inverse addition; Use a Weinreb amide[10]
Starting CarbonylEnolization by Grignard reagent acting as a base[1][9]Ensure strictly anhydrous conditions; Avoid substrates with acidic protons
Hydroboration-Oxidation Route

Issue 1: Formation of the isomeric alcohol, 2,3-Dimethyl-2-pentanol (Markovnikov product).

  • Possible Cause: While hydroboration-oxidation is known for its anti-Markovnikov regioselectivity, the use of certain borane reagents or reaction conditions can lead to the formation of the Markovnikov product.[2][3]

  • Troubleshooting:

    • Use a sterically hindered borane reagent: Reagents like 9-borabicyclononane (9-BBN) or disiamylborane significantly enhance the regioselectivity for the anti-Markovnikov product due to steric hindrance.[2][11]

    • Control reaction temperature: Lower temperatures generally favor higher selectivity.

Issue 2: Incomplete reaction or low yield.

  • Possible Cause: The borane reagent may have degraded, or the reaction conditions may not be optimal. Borane-THF solutions can degrade over time.[6]

  • Troubleshooting:

    • Use fresh borane reagent: Ensure the borane solution is fresh or has been properly stored.

    • Ensure proper stoichiometry: Use a slight excess of the borane reagent to ensure complete reaction with the alkene. One equivalent of BH3 can react with three equivalents of alkene.[6]

    • Optimize reaction time and temperature: Ensure the reaction is allowed to proceed to completion, which can be monitored by techniques like TLC or GC.

Side Product/Issue Cause Mitigation Strategy
2,3-Dimethyl-2-pentanolMarkovnikov additionUse sterically hindered borane reagents (e.g., 9-BBN)[2][11]; Control reaction temperature
Low Yield/Incomplete ReactionDegraded borane reagent; Suboptimal conditionsUse fresh borane reagent[6]; Ensure proper stoichiometry[6]; Optimize reaction time and temperature

Experimental Protocols

1. Synthesis of this compound via Hydroboration-Oxidation of 2,3-Dimethyl-1-pentene

  • Materials: 2,3-dimethyl-1-pentene, 9-Borabicyclononane (9-BBN) solution in THF, anhydrous Tetrahydrofuran (THF), 3M Sodium Hydroxide (NaOH), 30% Hydrogen Peroxide (H₂O₂), Diethyl ether, Saturated Sodium Chloride solution, Anhydrous Magnesium Sulfate.

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dimethyl-1-pentene in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a 0.5 M solution of 9-BBN in THF dropwise to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

    • Cool the mixture back to 0 °C and slowly add 3M NaOH solution, followed by the careful, dropwise addition of 30% H₂O₂. Caution: This addition can be exothermic.

    • Stir the mixture at room temperature for 1 hour.

    • Extract the product with diethyl ether (3x).

    • Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation to obtain this compound.

Visualizations

Synthesis_and_Side_Reactions cluster_grignard Grignard Route cluster_hydroboration Hydroboration-Oxidation Route Ester Ester Ketone_Intermediate Ketone_Intermediate Ester->Ketone_Intermediate + Grignard Reagent Grignard_Reagent Grignard_Reagent Grignard_Reagent->Ketone_Intermediate Desired_Product This compound Ketone_Intermediate->Desired_Product Reduction Tertiary_Alcohol Tertiary Alcohol (Side Product) Ketone_Intermediate->Tertiary_Alcohol + Grignard Reagent Alkene 2,3-Dimethyl-1-pentene Organoborane Organoborane Alkene->Organoborane + Borane Reagent Markovnikov_Product 2,3-Dimethyl-2-pentanol (Side Product) Alkene->Markovnikov_Product Markovnikov Addition (Side Reaction) Borane_Reagent Borane (e.g., 9-BBN) Borane_Reagent->Organoborane Desired_Product_HB This compound Organoborane->Desired_Product_HB Oxidation (H2O2, NaOH)

Caption: Synthetic pathways and major side reactions for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Method Synthesis Method? Start->Identify_Method Grignard Grignard Reaction Identify_Method->Grignard Grignard Hydroboration Hydroboration-Oxidation Identify_Method->Hydroboration Hydroboration Analyze_Side_Products_G Major Side Product? Grignard->Analyze_Side_Products_G Analyze_Side_Products_H Major Side Product? Hydroboration->Analyze_Side_Products_H Tertiary_Alcohol Tertiary Alcohol Analyze_Side_Products_G->Tertiary_Alcohol Tertiary Alcohol Starting_Material Starting Material Analyze_Side_Products_G->Starting_Material Starting Material Markovnikov_Alcohol Markovnikov Product Analyze_Side_Products_H->Markovnikov_Alcohol Isomeric Alcohol Incomplete_Reaction Incomplete Reaction Analyze_Side_Products_H->Incomplete_Reaction Low Conversion Solution_G1 Use Formaldehyde or Weinreb Amide Tertiary_Alcohol->Solution_G1 Solution_G2 Ensure Anhydrous Conditions Starting_Material->Solution_G2 Solution_H1 Use Bulky Borane (e.g., 9-BBN) Markovnikov_Alcohol->Solution_H1 Solution_H2 Use Fresh Reagent, Optimize Conditions Incomplete_Reaction->Solution_H2

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Purification of Crude 2,3-Dimethyl-1-pentanol by Distillation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed guidance on the purification of crude 2,3-Dimethyl-1-pentanol via distillation. Below, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to ensure a successful purification process.

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for successful distillation. The following table summarizes key data for this compound.

PropertyValueSource(s)
Molecular Formula C₇H₁₆O
Molecular Weight 116.20 g/mol
Boiling Point 155-156 °C (311-313 °F) at 760 mmHg
Density 0.839 g/mL at 23.3 °C (73.9 °F)
Flash Point 61.1 °C (142 °F)
Water Solubility 1 to 5 mg/mL at 22.5 °C (72.5 °F)
Appearance Clear, colorless liquid

Experimental Protocol: Fractional Distillation of this compound

This protocol details the fractional distillation process for purifying crude this compound, which may contain impurities from its synthesis, such as unreacted starting materials, solvents, and isomeric byproducts. Fractional distillation is recommended when separating liquids with boiling points that differ by less than 70 °C.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Insulating material (e.g., glass wool or aluminum foil)

  • Vacuum source and manometer (optional, for vacuum distillation)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus as illustrated in the workflow diagram below. Ensure all glass joints are properly sealed to prevent vapor loss.

  • Charging the Flask: Fill the round-bottom flask with the crude this compound, ensuring it is no more than two-thirds full. Add a few boiling chips or a magnetic stir bar to promote smooth boiling.

  • Insulation: To minimize heat loss and maintain an effective temperature gradient, wrap the fractionating column and distillation head with glass wool or aluminum foil.

  • Heating: Gently heat the flask using the heating mantle. If using a magnetic stirrer, ensure it is operational. The heating bath should typically be set 20-30 °C higher than the boiling point of the substance being distilled.

  • Fraction Collection:

    • Forerun: Collect the initial fraction, which will contain lower-boiling impurities like residual solvents. The temperature at the distillation head will be noticeably lower than the boiling point of this compound.

    • Main Fraction: As the temperature rises and stabilizes at the boiling point of this compound (approx. 155-156 °C at atmospheric pressure), switch to a clean receiving flask to collect the purified product.

    • Tails: After the main fraction is collected, if the temperature begins to rise further or fluctuate, it indicates the presence of higher-boiling impurities. Stop the distillation or collect this final fraction in a separate flask.

  • Shutdown: Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool down before disassembly.

G cluster_prep Preparation cluster_distill Distillation Process A Assemble Fractional Distillation Apparatus B Charge Flask with Crude This compound (< 2/3 full) A->B C Add Boiling Chips or Stir Bar B->C D Insulate Column and Still Head C->D E Begin Gentle Heating (Mantle set 20-30°C > BP) D->E F Observe First Condensate (Vapor reaches head) E->F G Collect Forerun (Low-boiling impurities) F->G H Temperature Stabilizes at Boiling Point (~155-156°C) G->H I Switch to Clean Flask & Collect Main Fraction H->I J Monitor Temperature for Stability I->J K Stop Collection if Temp Rises or Drops J->K Temp Unstable L Stop Heating and Allow to Cool J->L Distillation Complete K->L M Disassemble Apparatus L->M

Caption: Experimental workflow for the purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the distillation of this compound.

Q1: The distillation is proceeding very slowly, or no distillate is being collected.

  • A1: Possible Causes & Solutions:

    • Insufficient Heating: The heating mantle may not be providing enough energy to vaporize the alcohol and overcome heat loss.

      • Solution: Gradually increase the heating mantle temperature. Ensure the heating bath is 20-30 °C, and for alcohols, potentially up to 50 °C, above the compound's boiling point. Insulate the distillation flask and column neck thoroughly with glass wool or aluminum foil to minimize heat loss to the environment.

    • Improper Thermometer Placement: If the thermometer bulb is too high, it will not accurately register the temperature of the vapor entering the condenser, leading you to believe the distillation temperature has not been reached.

      • Solution: Position the top of the thermometer bulb just below the side arm of the distillation head leading to the condenser.

    • Vacuum Leaks (for vacuum distillation): If performing the distillation under reduced pressure, leaks in the system will prevent it from reaching the necessary low pressure for the liquid to boil at a lower temperature.

      • Solution: Check all joints and connections for a proper seal. Ensure hoses are not cracked. Re-grease joints if necessary.

Q2: The temperature at the distillation head is fluctuating and not stable.

  • A2: Possible Causes & Solutions:

    • Uneven Boiling (Bumping): This occurs when the liquid is superheated and then boils violently in bursts.

      • Solution: Ensure you have added fresh boiling chips or a magnetic stir bar to the distillation flask before starting. Do not add boiling chips to hot liquid.

    • Column Flooding: The rate of vapor rising up the column is too high, preventing the condensed liquid (reflux) from returning to the flask.

      • Solution: Reduce the heating rate to decrease the boil-up rate. If the column is flooded, you may need to stop heating, allow the liquid to drain back, and restart at a lower temperature.

    • Presence of Azeotropes: While no specific azeotrope data for this compound with common impurities is readily available, azeotropes can cause the boiling point to be inconsistent until one component of the azeotropic mixture is depleted.

      • Solution: Collect the fraction distilling at a constant temperature. The fluctuating portion may be an intermediate fraction that should be collected separately.

Q3: The compound appears to be decomposing in the distillation flask (e.g., turning dark).

  • A3: Possible Causes & Solutions:

    • Overheating: The boiling point of this compound (155-156 °C) is near the temperature where some organic molecules can begin to decompose, especially with prolonged heating.

      • Solution: Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of the compound, minimizing the risk of thermal decomposition.

    • Presence of Acidic or Basic Impurities: These can catalyze decomposition reactions like dehydration at high temperatures.

      • Solution: Consider a pre-distillation workup step, such as washing the crude material with a dilute sodium bicarbonate solution (to remove acid) or dilute HCl (to remove base), followed by drying with an appropriate drying agent (e.g., MgSO₄, Na₂SO₄).

G cluster_problems Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Start Distillation Problem? P1 No or Slow Distillate Start->P1 P2 Fluctuating Head Temp Start->P2 P3 Product Decomposing Start->P3 C1 Insufficient Heat or Poor Insulation P1->C1 C2 Improper Thermometer Placement P1->C2 C3 Uneven Boiling (Bumping) P2->C3 C4 Column Flooding P2->C4 C5 Overheating (BP > 150°C) P3->C5 C6 Acid/Base Impurities P3->C6 S1 Increase Heat & Insulate Apparatus C1->S1 S2 Adjust Thermometer Position C2->S2 S3 Add Fresh Boiling Chips or Stir Vigorously C3->S3 S4 Reduce Heating Rate C4->S4 S5 Use Vacuum Distillation C5->S5 S6 Perform Neutralizing Wash Before Distillation C6->S6

Caption: A troubleshooting decision tree for common distillation issues.

Frequently Asked Questions (FAQs)

Q1: What is the difference between simple and fractional distillation, and which should I use?

  • A1: Simple distillation is effective for separating a volatile liquid from non-volatile solutes or for separating two liquids with boiling points that differ by more than 70 °C. Fractional distillation incorporates a fractionating column, which provides a large surface area (through glass beads, rings, or indentations) for repeated vaporization-condensation cycles. This process, known as rectification, allows for a much better separation of liquids with close boiling points. For purifying crude this compound from potential isomeric or other organic impurities with similar volatilities, fractional distillation is the more appropriate method.

Q2: When is vacuum distillation necessary for this compound?

  • A2: A general rule is to use vacuum distillation for compounds with atmospheric boiling points above 150 °C to prevent decomposition. Since the boiling point of this compound is approximately 155-156 °C, it is on the borderline. If you observe any darkening or discoloration of the material in the distillation flask at atmospheric pressure, you should switch to a vacuum distillation setup. This will lower the boiling point significantly, minimizing thermal stress on the compound.

Q3: What are the likely impurities in crude this compound?

  • A3: Impurities will largely depend on the synthetic route used. Common impurities can include unreacted starting materials, solvents used during the reaction or workup, and byproducts. For instance, if synthesized via a Grignard reaction or hydrogenation of the corresponding aldehyde, potential impurities could include other isomers, unreacted aldehyde, or side-reaction products.

Q4: Can distillation separate the stereoisomers of this compound?

  • A4: This is challenging. This compound has two chiral centers, meaning it can exist as four possible stereoisomers (two pairs of enantiomers).

    • Enantiomers (e.g., (2R,3R) and (2S,3S)) have identical physical properties, including boiling points, and cannot be separated by distillation.

    • Diastereomers (e.g., (2R,3R) and (2R,3S)) have different physical properties and, in theory, different boiling points. However, for structurally similar diastereomeric alcohols, the boiling point difference can be very small (sometimes less than 1 °C), making separation by standard fractional distillation highly inefficient or impractical. More advanced techniques like preparative chromatography or derivatization followed by separation are often required.

"preventing racemization during reactions with 2,3-Dimethyl-1-pentanol"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 2,3-Dimethyl-1-pentanol. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent racemization and maintain stereochemical integrity during chemical transformations involving this chiral alcohol.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for reactions with this compound?

A1: Racemization is the process of converting an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate). This compound has two chiral centers at the C2 and C3 positions.[1] For researchers in drug development and stereoselective synthesis, maintaining the specific stereochemistry of these centers is often crucial, as different stereoisomers can exhibit vastly different biological activities or material properties.[1] Racemization leads to a loss of optical purity, which can render the final product inactive or require costly and difficult separation processes.[2][3]

Q2: Which types of reactions are most prone to causing racemization at the chiral centers of this compound?

A2: Reactions that proceed through a planar, achiral intermediate, such as a carbocation, are the primary cause of racemization.[4][5] Therefore, SN1 (unimolecular nucleophilic substitution) reactions are a major concern.[6][7] These reactions are often favored with tertiary alcohols and can occur with secondary alcohols under certain conditions (e.g., using strong acids like HCl or HBr), leading to a mixture of inversion and retention of configuration.[6][8] Since the hydroxyl group (-OH) in an alcohol is a poor leaving group, harsh acidic conditions used to protonate it into a better leaving group (-OH2+) can promote carbocation formation and subsequent racemization.[8]

Q3: How can I convert this compound to an alkyl halide without racemization?

A3: To avoid racemization, you must use methods that proceed via an SN2 (bimolecular nucleophilic substitution) mechanism, which involves a backside attack by the nucleophile and results in a predictable inversion of stereochemistry.

  • Appel Reaction: This reaction uses triphenylphosphine (PPh₃) and a tetrahalomethane (e.g., CBr₄ or CCl₄) under mild, neutral conditions to convert primary and secondary alcohols to the corresponding alkyl halides with inversion of configuration.[9][10][11][12][13]

  • Using SOCl₂ or PBr₃: Thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are effective reagents for converting primary and secondary alcohols to alkyl chlorides and bromides, respectively. These reactions also proceed through an SN2 pathway, causing an inversion of stereochemistry.[14][15]

Q4: What is the best way to form an ester or other functional group from this compound while controlling the stereochemistry?

A4: The Mitsunobu reaction is a powerful and reliable method for converting primary and secondary alcohols into a wide range of functional groups (esters, ethers, etc.) with a clean inversion of stereochemistry.[16][17][18][19][20] The reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16][20] This method avoids the formation of carbocations and is highly stereospecific.

Q5: Can protecting groups help prevent racemization?

A5: Yes, protecting groups are a crucial strategy.[21] They temporarily mask the alcohol's reactive hydroxyl group, preventing it from participating in unwanted side reactions.[22][23][24][25] By converting the alcohol to a derivative like a silyl ether (e.g., -OTMS, -OTBS) or a tetrahydropyranyl (THP) ether, you can perform reactions on other parts of the molecule under conditions that might otherwise cause racemization at the alcohol center.[22][25][26] The protecting group can then be removed under mild conditions to regenerate the alcohol.[23][25] This strategy is particularly useful when the alcohol needs to survive strongly basic or acidic conditions during multi-step syntheses.[21][26]

Q6: What general reaction conditions should I employ to minimize racemization?

A6: To minimize the risk of racemization, consider the following:

  • Low Temperatures: Running reactions at lower temperatures (e.g., 0 °C or below) can help suppress SN1 pathways and other side reactions that lead to racemization.[21]

  • Mild Reagents: Use mild and non-acidic reagents whenever possible. For example, use organic bases like pyridine or triethylamine instead of strong inorganic bases.[21]

  • Aprotic Solvents: Polar aprotic solvents (e.g., THF, DMF, acetone) are generally preferred for SN2 reactions as they do not solvate the nucleophile as strongly as protic solvents, enhancing its reactivity. Protic solvents (e.g., water, ethanol) can stabilize carbocation intermediates, favoring SN1 pathways.[21][27]

  • Monitor Reaction Time: Avoid unnecessarily long reaction times to minimize the exposure of your product to conditions that could promote racemization.[21]

Q7: I observed racemization during product purification. What could be the cause and how can I fix it?

A7: Racemization can occur during purification, especially during chromatography.[21] Standard silica gel is acidic and can promote the formation of carbocation intermediates from sensitive compounds, leading to racemization. If you suspect this is happening, you can:

  • Neutralize the Silica: Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column.

  • Use an Alternative Stationary Phase: Consider using a less acidic support, such as neutral alumina, for your chromatography.[21]

Troubleshooting Guide

Problem EncounteredPossible Cause(s)Recommended Solution(s)
Significant racemization observed after converting this compound to an alkyl halide. The reaction proceeded through an SN1 mechanism, likely due to the use of strong hydrohalic acids (HBr, HCl).Convert the alcohol into a tosylate or mesylate first, which are excellent leaving groups. Then, react the tosylate/mesylate with a halide nucleophile (e.g., NaBr, NaCl) in an SN2 reaction to achieve inversion with high fidelity.[8][14] Alternatively, use the Appel Reaction (PPh₃/CBr₄) for direct conversion with inversion.[9][10]
Loss of stereochemical purity during an esterification reaction. Acid-catalyzed Fischer esterification was used, which can be reversible and may lead to racemization under harsh conditions (high heat, strong acid).Use the Mitsunobu reaction with a suitable carboxylic acid, which proceeds with clean inversion of stereochemistry under mild conditions.[16][19] Alternatively, convert the alcohol to an alkoxide with a non-nucleophilic base and react it with an acyl chloride.
Attempted substitution reaction failed or resulted in a racemic mixture. The hydroxyl group (-OH) is a poor leaving group. Forcing it to leave with strong acid likely generated a carbocation intermediate.[8]The stereochemistry of the alcohol must be "activated." Convert the -OH group into a sulfonate ester (tosylate or mesylate). These are excellent leaving groups for SN2 reactions.[8] This conversion proceeds with retention of configuration, as the C-O bond is not broken.[28][29][30] The subsequent SN2 reaction will then proceed with inversion.

Data & Reaction Summaries

Table 1: Comparison of Methods for Converting Chiral Alcohols to Alkyl Halides
MethodReagentsMechanismStereochemical OutcomeKey AdvantagesPotential Issues
Using Hydrogen Halides HBr, HCl, HISN1 / SN2 mixRacemization (especially for secondary alcohols)Simple, inexpensive reagents.[31]High risk of racemization and carbocation rearrangements.[6][8]
Using SOCl₂ or PBr₃ SOCl₂, PBr₃SN2InversionGood for primary and secondary alcohols; controlled stereochemistry.[14][15]Reagents are corrosive and moisture-sensitive.
Appel Reaction PPh₃, CBr₄ or CCl₄SN2InversionMild, neutral conditions; high yields; works well for primary and secondary alcohols.[9][10][12]Produces triphenylphosphine oxide byproduct which must be removed.[11]
Via Tosylate/Mesylate 1. TsCl or MsCl, Pyridine2. NaX (X=Cl, Br, I)1. Activation (Retention)2. SN2 (Inversion)Net InversionExcellent control over stereochemistry; avoids rearrangements.[8][29]Two-step process.
Table 2: Stereochemical Outcomes of Key Reactions
Reaction TypeReagentsStereochemical Result at Chiral Carbon
Tosylation/Mesylation TsCl or MsCl, PyridineRetention (C-O bond is not broken)[8][28][29][30]
Mitsunobu Reaction PPh₃, DEAD/DIAD, NucleophileInversion (SN2 displacement)[16][17][19]
Appel Reaction PPh₃, CX₄ (X=Cl, Br)Inversion (SN2 displacement)[9][10][13]
Reaction with SOCl₂/PBr₃ SOCl₂ or PBr₃Inversion (SN2 displacement)[14][15]
Reaction with HBr/HCl Concentrated HBr or HClRacemization (SN1 pathway likely)[6]

Experimental Protocols

Protocol 1: Two-Step Conversion to Alkyl Halide with Inversion via Tosylate

This protocol converts a chiral alcohol to a tosylate (retention of configuration) and then displaces the tosylate with a halide (inversion of configuration), resulting in a net inversion with high stereochemical purity.

Step A: Tosylation of (S)-2,3-Dimethyl-1-pentanol (Retention)

  • Dissolve (S)-2,3-Dimethyl-1-pentanol (1.0 eq) in anhydrous pyridine or dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Ar).

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 - 1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding cold water.

  • Extract the product with diethyl ether or ethyl acetate. Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylate. The product can be purified by chromatography if necessary.

Step B: Displacement of the Tosylate with Iodide (Inversion)

  • Dissolve the tosylate from Step A (1.0 eq) in an aprotic solvent like acetone or DMF.

  • Add sodium iodide (NaI) (1.5 - 3.0 eq) to the solution.

  • Heat the mixture to reflux and stir for 2-12 hours, monitoring by TLC until the starting tosylate is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and diethyl ether. Separate the layers and extract the aqueous layer with more diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the inverted alkyl iodide.

Protocol 2: Esterification with Inversion via Mitsunobu Reaction

This protocol directly converts the alcohol to an ester with complete inversion of the stereocenter.

  • Under an inert atmosphere (N₂ or Ar), dissolve (S)-2,3-Dimethyl-1-pentanol (1.0 eq), a carboxylic acid (e.g., benzoic acid, 1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. An exothermic reaction and color change are typically observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the reduced hydrazine byproduct. These can often be removed by crystallization or column chromatography on silica gel to isolate the pure, inverted ester product.

Visualizations

SN1_Racemization cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products (Racemic Mixture) Start (R)-Chiral Alcohol Carbocation Planar Carbocation (Achiral) Start->Carbocation  -H₂O (Slow, Sₙ1) Product_R (R)-Product (Retention) Carbocation->Product_R Attack from top face Product_S (S)-Product (Inversion) Carbocation->Product_S Attack from bottom face

Caption: SN1 reaction pathway leading to racemization.

Decision_Workflow Start Goal: Substitute -OH on This compound Q1 Is inversion of stereochemistry desired? Start->Q1 Q2 Is retention of stereochemistry desired? Q1->Q2 No Inversion_Methods Use Sₙ2 Reaction: - Mitsunobu Reaction - Appel Reaction - SOCl₂ / PBr₃ Q1->Inversion_Methods Yes Retention_Methods Use Double Inversion: 1. Convert to Tosylate (Retention) 2. Displace with Nucleophile (Inversion) Q2->Retention_Methods Yes Note Note: A single Sₙ2 reaction causes inversion. Net retention requires two sequential Sₙ2 reactions. Q2->Note No / Unsure

Caption: Workflow for selecting a stereospecific reaction.

SN1_vs_SN2 SN2 Sₙ2 Pathway • One-step mechanism • Backside attack • Inversion of stereochemistry • Favored by primary/secondary substrates • Favored by strong nucleophiles SN1 Sₙ1 Pathway • Two-step mechanism • Forms carbocation intermediate • Racemization (Inversion + Retention) • Favored by tertiary substrates • Favored by protic solvents Title Comparison of Substitution Mechanisms

Caption: Comparison of SN1 and SN2 reaction pathways.

References

Technical Support Center: Resolution of 2,3-Dimethyl-1-pentanol Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of 2,3-Dimethyl-1-pentanol diastereomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the separation process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating diastereomers of this compound?

The most common and effective methods for separating diastereomers, which have different physical properties, include fractional crystallization, column chromatography (including HPLC and SFC), and enzymatic resolution.[1][2] The choice of method depends on the scale of the separation, the required purity, and the specific properties of the diastereomers.

Q2: I am having trouble separating the diastereomers using chromatography. What is the best starting point for column selection?

For diastereomer separations, normal-phase chromatography using a silica gel stationary phase is often a successful starting point.[3][4] If normal-phase is unsuccessful, chiral stationary phases (CSPs), particularly those based on polysaccharides like cellulose or amylose, can show excellent selectivity for diastereomers and are widely applicable.[3][4] It is highly recommended to screen several columns with different chemistries to find the optimal stationary phase.[3]

Q3: My diastereomeric salt formation results in an oil or gum instead of crystals. What should I do?

"Oiling out" is a common issue that can be caused by several factors:[5][6]

  • High Supersaturation: The solution may be too concentrated. Try diluting the solution or slowing the rate of cooling or solvent evaporation.[5][6]

  • Inappropriate Solvent: The solvent may be too effective at solvating the salt. Experiment with different solvent systems or slowly add an anti-solvent (a solvent in which the salt is less soluble) to induce crystallization.[5][6]

  • Presence of Impurities: Impurities can inhibit crystal formation. Ensure both the racemic mixture and the resolving agent are pure.[5]

Q4: The yield of my desired diastereomer is very low after crystallization. How can I improve it?

A low yield often indicates that a significant portion of the desired product remains in the mother liquor due to its high solubility.[5][6] To improve the yield:

  • Optimize Solvent and Temperature: Screen for solvents that minimize the solubility of the target diastereomer and experiment with lower crystallization temperatures.[6]

  • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration and promote precipitation.[6]

  • Seeding: Add a small crystal of the pure, desired diastereomer to the supersaturated solution to encourage selective crystallization.[6]

Troubleshooting Guides

Issue 1: Poor or No Resolution in HPLC

You are observing co-elution or a single broad peak for the diastereomers of this compound during HPLC analysis.

G start Poor HPLC Resolution check_sp Inappropriate Stationary Phase? start->check_sp solution_sp Screen different columns: - Normal Phase (Silica) - Chiral Stationary Phases (CSPs) - C18, C8, Phenyl, Cyano check_sp->solution_sp Yes check_mp Suboptimal Mobile Phase? check_sp->check_mp No end_node Resolution Improved solution_sp->end_node solution_mp Systematically adjust mobile phase: - Change solvent ratio (e.g., Hexane/IPA) - Try different modifiers (e.g., EtOH, MeOH) - Adjust buffer pH/concentration (for RP-HPLC) check_mp->solution_mp Yes check_params Non-Ideal Conditions? check_mp->check_params No solution_mp->end_node solution_params Optimize other parameters: - Adjust flow rate - Modify column temperature check_params->solution_params Yes check_params->end_node No solution_params->end_node G cluster_prep Preparation cluster_run Analysis cluster_opt Optimization prep_mp 1. Prepare Mobile Phase (e.g., 95:5 Hexane/IPA) prep_sample 2. Prepare Sample (1 mg/mL in mobile phase) prep_mp->prep_sample prep_inst 3. Equilibrate HPLC System prep_sample->prep_inst inject 4. Inject Sample (10 µL) prep_inst->inject monitor 5. Monitor Chromatogram inject->monitor analyze 6. Analyze Resolution monitor->analyze adjust 7. Adjust Mobile Phase Ratio if resolution is poor analyze->adjust G cluster_input Inputs cluster_output Outputs substrate Diastereomeric Mixture (this compound) process Enzymatic Acylation substrate->process enzyme Enzyme (e.g., Lipase) enzyme->process acyl Acyl Donor (e.g., Vinyl Acetate) acyl->process solvent Solvent (e.g., Toluene) solvent->process ester Ester of one Diastereomer alcohol Unreacted (Enriched) Diastereomer process->ester process->alcohol

References

"troubleshooting matrix effects in 2,3-Dimethyl-1-pentanol analysis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the gas chromatography-mass spectrometry (GC-MS) analysis of 2,3-Dimethyl-1-pentanol.

Troubleshooting Guides

This section offers solutions to common problems encountered during the analysis of this compound, focusing on the identification and mitigation of matrix effects.

Issue 1: Poor peak shape, tailing, or broadening for this compound.

  • Possible Cause: Active sites in the GC inlet liner or column interacting with the alcohol functional group of the analyte. Matrix components can coat these active sites, leading to inconsistent peak shapes between samples and standards.

  • Troubleshooting Steps:

    • Inlet Maintenance: Clean or replace the GC inlet liner. Deactivated liners are recommended for analyzing polar compounds like alcohols.

    • Column Conditioning: Condition the GC column according to the manufacturer's instructions to remove contaminants and ensure a consistent stationary phase surface.

    • Analyte Protectants: In some cases, co-injecting "analyte protectants" with the sample can mask active sites in the GC system, improving the peak shape of sensitive compounds.

    • Derivatization: While not always necessary for this analyte, derivatization of the alcohol group can reduce its polarity and interaction with active sites.

Issue 2: Inconsistent quantitative results (ion suppression or enhancement).

  • Possible Cause: Co-eluting matrix components are interfering with the ionization of this compound in the MS source. This can lead to either a decrease (suppression) or an increase (enhancement) in the analyte signal, resulting in inaccurate quantification.[1]

  • Troubleshooting Steps:

    • Sample Preparation: Employ a more effective sample preparation technique to remove interfering matrix components. Options include:

      • Headspace (HS) Analysis: For volatile analytes like this compound, headspace analysis is effective as it separates the volatile analyte from non-volatile matrix components.

      • Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that can effectively concentrate volatile and semi-volatile analytes from a sample's headspace or directly from a liquid sample, leaving matrix interferences behind.[2]

      • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into an organic solvent, leaving polar matrix components in the aqueous phase.

    • Chromatographic Separation: Optimize the GC temperature program to improve the separation of this compound from any co-eluting matrix components.

    • Calibration Strategy: Utilize a calibration method that compensates for matrix effects.[1]

      • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[3][4]

      • Standard Addition: Add known amounts of a this compound standard to sample aliquots to create a calibration curve within each sample, thereby accounting for individual sample matrix effects.[5][6]

      • Stable Isotope Labeled Internal Standard (SIL-IS): This is often the most effective method. A SIL version of this compound will behave almost identically to the analyte during sample preparation, injection, and ionization, thus effectively correcting for matrix effects.

Issue 3: Low recovery of this compound.

  • Possible Cause: The chosen sample preparation method is not efficient for extracting this volatile alcohol from the sample matrix. Analyte loss can also occur due to volatilization during sample handling.

  • Troubleshooting Steps:

    • Optimize Extraction Parameters: For techniques like SPME, optimize parameters such as fiber coating, extraction time, and temperature. For LLE, experiment with different extraction solvents and pH adjustments.

    • Minimize Volatilization: Keep samples sealed and cool whenever possible. Minimize the number of transfer steps.

    • Evaluate Different Techniques: If low recovery persists, consider switching to a different sample preparation method. The table below provides a comparison of typical recovery rates for different methods.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: Matrix effects are the influence of co-extracted compounds from the sample on the ionization efficiency of this compound in the mass spectrometer's ion source.[1] This interference can lead to either a suppressed or enhanced signal, resulting in inaccurate quantification.

Q2: How can I determine if my analysis is affected by matrix effects?

A2: A common method is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in a matrix extract (matrix-matched calibration). A significant difference in the slopes indicates the presence of matrix effects. Another approach is to perform a post-extraction spike, where a known amount of the analyte is added to a blank matrix extract and a pure solvent, and the responses are compared.

Q3: Which sample preparation method is best for analyzing this compound in a complex biological matrix like blood or urine?

A3: Headspace-SPME (HS-SPME) is often the preferred method for volatile compounds like this compound in complex matrices.[2] This is because the headspace technique effectively separates the volatile analyte from the non-volatile matrix components, minimizing interference.

Q4: When should I use the standard addition method?

A4: The standard addition method is particularly useful when you do not have access to a blank matrix to prepare matrix-matched standards, or when the matrix composition varies significantly between samples.[6][7] It is a robust method for correcting for matrix effects on a per-sample basis, but it is more time-consuming as it requires multiple analyses for each sample.

Q5: Is a stable isotope-labeled internal standard always necessary?

A5: While not strictly mandatory in all cases, using a stable isotope-labeled internal standard (SIL-IS) is highly recommended for achieving the most accurate and precise quantification, especially in complex matrices or when validating a method. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing the most reliable correction.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Volatile Alcohol Analysis

Sample Preparation TechniqueTypical Recovery (%)Typical RSD (%)ThroughputKey AdvantagesKey Disadvantages
Headspace (HS) 85 - 1055 - 15HighSimple, automated, minimizes matrix effects from non-volatile components.Less sensitive for less volatile compounds.
Solid-Phase Microextraction (SPME) 90 - 110< 10MediumSolvent-free, can concentrate analytes, versatile fiber coatings.[2]Fiber cost, potential for carryover.
Liquid-Liquid Extraction (LLE) 70 - 9510 - 20LowInexpensive, effective for a wide range of analytes.Labor-intensive, requires large volumes of organic solvents, potential for emulsion formation.
Direct Injection (Dilute and Shoot) Highly variable> 20Very HighFastest method, minimal sample preparation.Highly susceptible to matrix effects, can contaminate the GC system.

Note: The values presented are representative and can vary depending on the specific matrix, analyte concentration, and experimental conditions.

Experimental Protocols

Protocol 1: Headspace-Solid Phase Microextraction (HS-SPME) GC-MS

  • Sample Preparation:

    • Place 1-5 mL of the liquid sample or 1-5 g of the solid sample into a 10 or 20 mL headspace vial.

    • For aqueous samples, add NaCl (e.g., to 25% w/v) to increase the ionic strength and promote the partitioning of this compound into the headspace.

    • If using an internal standard, add the appropriate amount of the SIL-IS to the vial.

    • Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.

  • HS-SPME Procedure:

    • Place the vial in an autosampler with an agitator and heater.

    • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.

    • Expose the SPME fiber (e.g., a Divinylbenzene/Carboxen/Polydimethylsiloxane fiber) to the headspace for a defined extraction time (e.g., 30 minutes).

  • GC-MS Analysis:

    • Retract the fiber and immediately introduce it into the heated GC inlet (e.g., 250°C) for thermal desorption of the analyte onto the GC column.

    • Start the GC-MS data acquisition.

Protocol 2: Matrix-Matched Calibration

  • Prepare Blank Matrix Extract: Extract a sample known to be free of this compound using the same sample preparation procedure as for the unknown samples.

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare Calibration Standards: Create a series of calibration standards by spiking the blank matrix extract with appropriate volumes of the stock solution to achieve the desired concentration range.

  • Analysis: Analyze the matrix-matched calibration standards using the same GC-MS method as for the samples.

  • Quantification: Construct a calibration curve by plotting the peak area of this compound against its concentration in the matrix-matched standards. Use this curve to determine the concentration in the unknown samples.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent Results or Poor Peak Shape check_peak_shape Assess Peak Shape (Tailing, Broadening) start->check_peak_shape check_quant Evaluate Quantitative Accuracy (Suppression/Enhancement) start->check_quant inlet_maintenance Action: Clean/Replace Inlet Liner Use Deactivated Liner check_peak_shape->inlet_maintenance Poor Shape optimize_chrom Action: Optimize GC Temperature Program check_quant->optimize_chrom Inaccurate column_maint Action: Condition GC Column inlet_maintenance->column_maint re_evaluate Re-evaluate Performance column_maint->re_evaluate improve_sp Action: Enhance Sample Preparation (e.g., HS-SPME, LLE) optimize_chrom->improve_sp change_cal Action: Implement Advanced Calibration (Matrix-Matched, Standard Addition, SIL-IS) improve_sp->change_cal change_cal->re_evaluate

Caption: A troubleshooting workflow for addressing matrix effects.

MatrixEffectMechanism cluster_source MS Ion Source analyte This compound ionization Ionization Process analyte->ionization matrix_comp Co-eluting Matrix Components matrix_comp->ionization Interference detector Detector Signal ionization->detector

Caption: Mechanism of matrix effects in the MS ion source.

CalibrationStrategies start Choose Calibration Strategy external External Standard (in solvent) start->external Simple Matrix matrix_matched Matrix-Matched start->matrix_matched Complex, Consistent Matrix std_add Standard Addition start->std_add Complex, Variable Matrix sil_is Stable Isotope Labeled Internal Standard start->sil_is Highest Accuracy Needed

Caption: Comparison of different calibration strategies.

References

Technical Support Center: Production of 2,3-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,3-Dimethyl-1-pentanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of this compound production.

Issue 1: Low Yield in Catalytic Hydrogenation of 2,3-Dimethylpentanal

Possible Causes and Solutions:

  • Suboptimal Catalyst Activity: The choice of catalyst is critical for achieving high yield.[1] Commonly used catalysts include palladium, platinum, or nickel.[1]

    • Troubleshooting:

      • Screen different catalysts (e.g., Pd/C, PtO₂, Raney Ni) to determine the most effective one for your specific setup.

      • Ensure the catalyst has not expired or been improperly stored.

      • Consider catalyst promoters to enhance activity.

  • Incorrect Reaction Conditions: High pressure and temperature are typically required to facilitate the reduction of the aldehyde.[1]

    • Troubleshooting:

      • Systematically optimize the temperature and pressure. Start with conditions reported in the literature for similar hydrogenations and adjust as needed.

      • Ensure accurate monitoring and control of reaction parameters.

  • Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst, reducing its activity.

    • Troubleshooting:

      • Analyze the purity of the 2,3-dimethylpentanal and solvents used.

      • Purify the starting material if necessary.

      • Use high-purity hydrogen gas.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Troubleshooting:

      • Increase the reaction time.

      • Monitor the reaction progress using techniques like Gas Chromatography (GC) to determine when the starting material has been consumed.

Issue 2: Formation of Byproducts

Possible Causes and Solutions:

  • Side Reactions: Undesired side reactions can occur, leading to the formation of impurities. In alcohol synthesis, these can include the formation of ethers or products from aldol condensation.

    • Troubleshooting:

      • Optimize reaction conditions (temperature, pressure, and reaction time) to favor the desired reaction pathway.

      • Ensure the catalyst used is selective for the hydrogenation of the aldehyde to the alcohol.

  • Isomerization: The starting material or product may undergo isomerization under the reaction conditions.

    • Troubleshooting:

      • Investigate the effect of temperature and catalyst on isomerization. A milder catalyst or lower temperature may reduce unwanted isomerization.

Issue 3: Difficulty in Product Purification

Possible Causes and Solutions:

  • Similar Boiling Points of Product and Impurities: Byproducts may have boiling points close to that of this compound, making separation by simple distillation difficult.

    • Troubleshooting:

      • Employ fractional distillation with a high-efficiency column (e.g., Vigreux or packed column).[2]

      • Consider vacuum distillation to lower the boiling points and potentially improve separation.

  • Azeotrope Formation: The product may form an azeotrope with water or other solvents, making complete separation by distillation challenging.

    • Troubleshooting:

      • Use a drying agent to remove water before distillation.

      • Consider azeotropic distillation with a suitable entrainer.

  • Co-elution in Chromatography: Impurities may have similar polarities to the product, leading to poor separation by column chromatography.[1]

    • Troubleshooting:

      • Optimize the solvent system (mobile phase) for column chromatography to achieve better separation.

      • Consider using a different stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common industrial method is the catalytic hydrogenation of 2,3-dimethylpentanal.[1] Other methods include the use of Grignard reagents, where an appropriate Grignard reagent is reacted with an aldehyde.

Q2: What are the key safety precautions to consider during the production of this compound?

A2: this compound is a combustible liquid.[3] Key safety precautions include:

  • Handling the substance in a well-ventilated area.

  • Keeping it away from sources of ignition.[3]

  • Using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

  • Having a spill kit readily available.

  • When heated to decomposition, it may emit acrid smoke and irritating fumes.[3]

Q3: How can I monitor the progress of the hydrogenation reaction?

A3: The progress of the reaction can be monitored by periodically taking samples from the reaction mixture and analyzing them using Gas Chromatography (GC). The disappearance of the 2,3-dimethylpentanal peak and the appearance of the this compound peak will indicate the reaction's progress.

Q4: What are the typical physical properties of this compound?

A4: this compound is a clear, colorless liquid that is slightly soluble in water.[3][4]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₇H₁₆O[4]
Molecular Weight116.20 g/mol [4]
Boiling Point155-156 °C (311-313 °F) at 760 mmHg[4]
Flash Point61 °C (142 °F)[4]
Density0.839 g/mL at 23.3 °C (73.9 °F)[4]
Solubility in Water1 to 5 mg/mL at 22.5 °C (72.5 °F)[4]

Table 2: Example Reaction Conditions for Catalytic Hydrogenation

ParameterConditionReference(s)
Substrate2,3-Dimethylpentanal[1]
CatalystPalladium, Platinum, or Nickel[1]
PressureHigh pressure[1]
TemperatureHigh temperature[1]
Product YieldMolar yield of 40-70% has been reported for the synthesis of the precursor, 2,3-dimethylpentanal.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

Materials:

  • 2,3-Dimethylpentanal

  • Hydrogenation catalyst (e.g., 5% Pd/C)

  • Solvent (e.g., ethanol or ethyl acetate)

  • High-pressure reactor (autoclave)

  • Hydrogen gas source

Procedure:

  • Charge the high-pressure reactor with 2,3-dimethylpentanal and the solvent.

  • Add the hydrogenation catalyst to the mixture. The catalyst loading is typically 1-5% by weight of the substrate.

  • Seal the reactor and purge it several times with nitrogen gas to remove any air.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Heat the reactor to the desired temperature while stirring the mixture vigorously.

  • Maintain the reaction at the set temperature and pressure for the desired duration. Monitor the reaction progress by taking samples and analyzing them by GC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Purify the crude product by fractional distillation.

Protocol 2: Purification of this compound by Fractional Distillation

Materials:

  • Crude this compound

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Set up the fractional distillation apparatus in a fume hood.

  • Add the crude this compound and boiling chips to the round-bottom flask.

  • Begin heating the flask gently.

  • Collect the initial fraction (forerun), which will contain any low-boiling impurities.

  • Slowly increase the heating to allow the vapor to rise through the fractionating column.

  • Collect the fraction that distills at the boiling point of this compound (approximately 155-156 °C at atmospheric pressure).

  • Stop the distillation before the flask runs dry.

  • Analyze the purity of the collected fraction using GC.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage synthesis Catalytic Hydrogenation of 2,3-Dimethylpentanal filtration Catalyst Filtration synthesis->filtration Crude Product distillation Fractional Distillation filtration->distillation Filtered Product gc_analysis GC Analysis of Product distillation->gc_analysis Purified Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield start Low Yield Observed cause1 Suboptimal Catalyst? start->cause1 cause2 Incorrect Conditions? start->cause2 cause3 Catalyst Poisoning? start->cause3 cause4 Incomplete Reaction? start->cause4 solution1 Screen Catalysts cause1->solution1 Yes solution2 Optimize T & P cause2->solution2 Yes solution3 Purify Starting Materials cause3->solution3 Yes solution4 Increase Reaction Time cause4->solution4 Yes

Caption: Troubleshooting workflow for low yield in catalytic hydrogenation.

References

Technical Support Center: Thermal Degradation Analysis of 2,3-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the thermal degradation pathways of 2,3-Dimethyl-1-pentanol. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.

Disclaimer: Direct experimental literature on the thermal degradation of this compound is limited. The degradation pathways and associated data presented here are based on established principles of branched-chain alcohol pyrolysis and are intended to serve as a guiding framework for experimental design and data interpretation.

Proposed Degradation Pathways of this compound

Under thermal stress, this compound is expected to undergo several degradation reactions. The primary pathways are likely to include dehydration, carbon-carbon bond cleavage, and subsequent radical-initiated reactions. The product distribution will be highly dependent on factors such as temperature, pressure, and the presence of oxygen.

  • Dehydration: The elimination of a water molecule is a common pathway for alcohols, leading to the formation of alkenes. For this compound, this could result in the formation of 2,3-dimethyl-1-pentene and other isomers.

  • C-C Bond Cleavage (Homolysis): At elevated temperatures, the carbon-carbon bonds can break, leading to the formation of smaller radical species. The stability of the resulting radicals will influence which bonds are most likely to cleave.

  • Radical-Induced Decomposition: The initial radical fragments can initiate a cascade of further reactions, including hydrogen abstraction and recombination, leading to a complex mixture of smaller alkanes, alkenes, and oxygenated compounds like aldehydes and ketones.[1]

G Proposed Thermal Degradation Pathways of this compound A This compound B Dehydration (-H2O) A->B Heat C C-C Bond Cleavage (Homolysis) A->C High Heat D Radical-Induced Decomposition A->D Radical Initiator E 2,3-Dimethyl-1-pentene & Isomers B->E F Smaller Alkyl Radicals (e.g., •CH3, •C2H5) C->F G Complex mixture of smaller Alkanes, Alkenes, Aldehydes, Ketones D->G F->G Propagation

Caption: Proposed major degradation pathways for this compound under thermal stress.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during the experimental analysis of this compound degradation.

Q1: I'm seeing broad or tailing peaks for my analytes in the GC-MS chromatogram. What could be the cause?

A1: Poor peak shape can be caused by several factors:

  • Active Sites: The analyte may be interacting with active sites in the injector liner or the GC column. Ensure you are using a deactivated (silylated) inlet liner and a high-quality, inert GC column.[2] If necessary, trim the first few centimeters of the column from the injector end.

  • Injector Temperature: If the injector temperature is too low, the sample may not vaporize completely or quickly enough, leading to tailing. Conversely, if it's too high, it could cause premature degradation. Try increasing the injector temperature in 10-20°C increments.[2]

  • Column Overload: Injecting too much sample can saturate the column. Try diluting your sample or using a split injection to reduce the amount of sample entering the column.[2]

  • Carrier Gas Flow Rate: An incorrect flow rate can affect peak shape. Ensure your carrier gas flow is set correctly for your column dimensions and method.

Q2: My chromatogram shows unexpected peaks that are not present in my sample. How can I identify and eliminate this contamination?

A2: These "ghost peaks" can originate from several sources:

  • Septum Bleed: The septum in the injector can release siloxanes, especially at high temperatures. Use a high-quality, low-bleed septum.

  • Contaminated Syringe: Residuals from previous injections can be carried over. Clean your syringe thoroughly between injections or use a new one.

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column, especially at low temperatures, and elute as the oven temperature ramps. Ensure high-purity gas and consider installing or replacing gas traps.[3]

  • System Contamination: The injector, column, or even the mass spectrometer source can become contaminated over time. A system bake-out or cleaning of the contaminated components may be necessary.[3]

G Troubleshooting Workflow: Unexpected Chromatogram Peaks Start Unexpected Peaks Observed Q1 Are peaks present in a solvent blank run? Start->Q1 A1_Yes Contamination is from the system or solvent. Q1->A1_Yes Yes A1_No Contamination is from the sample or sample prep. Q1->A1_No No Q2 Check for Septum Bleed (regularly spaced siloxane peaks) A1_Yes->Q2 Q3 Clean Syringe and rerun sample. A1_No->Q3 A2_Yes Replace with high-temp, low-bleed septum. Q2->A2_Yes Yes A2_No Check Carrier Gas Purity and Traps. Q2->A2_No No Q4 Check sample vials and caps for contaminants. Q3->Q4

Caption: A logical workflow for troubleshooting the source of unexpected peaks in a GC-MS chromatogram.

Q3: My results are not reproducible between runs. What should I check?

A3: Lack of reproducibility can be frustrating. Here are some common culprits:

  • Injection Volume Variation: If using manual injection, technique is critical. An autosampler will provide the best reproducibility.

  • Leaks in the System: A leak in the injector, column fittings, or vacuum system can cause fluctuating results. Perform a leak check.

  • Inconsistent Pyrolysis: Ensure the pyrolysis unit is heating consistently. Check the temperature calibration and ensure the sample placement within the pyrolyzer is consistent.

  • Sample Heterogeneity: If your sample is not homogenous, the portion you analyze may not be representative. Ensure proper mixing.

Q4: I suspect my analyte is degrading in the GC injector before it even reaches the pyrolyzer. How can I confirm and prevent this?

A4: For thermally labile compounds, degradation in a hot injector is a common problem.

  • Use a Lower Injector Temperature: Lower the injector temperature to the minimum required to vaporize your sample.

  • On-Column Injection: If your GC system allows, an on-column injection introduces the sample directly onto the column without passing through a hot injector, minimizing thermal stress.[2]

  • Derivatization: While this alters the original molecule, converting the alcohol group to a more stable ether or ester via derivatization can prevent on-column degradation if the primary goal is to analyze other parts of the molecule.[2]

Experimental Protocols

This section provides a detailed methodology for analyzing the thermal degradation of this compound using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Objective: To identify the degradation products of this compound at various temperatures.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a high-purity solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1000 ppm.

  • Ensure the solvent used is volatile and will not interfere with the analytes of interest.

2. Pyrolysis-GC-MS Instrumentation and Parameters:

  • Pyrolyzer:

    • Mode: Single-shot pyrolysis.

    • Pyrolysis Temperature: Program a series of experiments at different temperatures (e.g., 400°C, 500°C, 600°C, 700°C) to observe the change in degradation products.[4]

    • Heating Rate: Use a rapid heating rate (e.g., >20°C/ms) for reproducible fragmentation.[4]

    • Sample Amount: Introduce a consistent and small amount of the sample solution (e.g., 1-2 µL) into a pyrolysis cup. Allow the solvent to evaporate before pyrolysis.

  • Gas Chromatograph (GC):

    • Injector: Set to a temperature sufficient to transfer pyrolyzates to the column without discrimination (e.g., 280°C). Use split mode to avoid column overload.

    • Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point for separating a wide range of degradation products.

    • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final Hold: Hold at 280°C for 5-10 minutes to elute all compounds.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 550.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Transfer Line Temperature: 280°C.

3. Data Analysis:

  • Identify the degradation products by comparing their mass spectra to a reference library (e.g., NIST).

  • Calculate the relative peak area of each identified compound to estimate its abundance at different pyrolysis temperatures.

  • Tabulate the results to observe trends in product formation as a function of temperature.

G Experimental Workflow for Py-GC-MS Analysis A Sample Preparation (Dilute this compound) B Load Sample into Pyrolyzer Cup A->B C Evaporate Solvent B->C D Pyrolysis (Set Temperature & Initiate) C->D E Separation via GC (Temperature Program) D->E F Detection & Fragmentation via MS E->F G Data Acquisition F->G H Data Analysis (Peak Integration, Library Search) G->H I Results Interpretation (Identify Pathways) H->I

Caption: A typical experimental workflow for the analysis of thermal degradation products using Py-GC-MS.

Data Presentation

The following tables are templates with hypothetical data to illustrate how you might present your quantitative findings.

Table 1: Hypothetical Product Distribution of this compound Pyrolysis at Different Temperatures

Pyrolysis Temperature (°C)2,3-Dimethyl-1-pentene (%)Propene (%)Butene Isomers (%)2-Methylpropanal (%)Other Products (%)
400 6558220
500 401518720
600 1525251520
700 530202520

Table 2: Hypothetical Effect of Pyrolyzer Heating Rate on Major Degradation Product Yields at 600°C

Heating Rate2,3-Dimethyl-1-pentene (%)Propene (%)2-Methylpropanal (%)
Slow (10°C/s) 251810
Fast (100°C/ms) 152515

References

Technical Support Center: Troubleshooting Poor Signal-to-Noise in 2,3-Dimethyl-1-pentanol NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor signal-to-noise (S/N) ratios in the Nuclear Magnetic Resonance (NMR) analysis of 2,3-Dimethyl-1-pentanol.

Troubleshooting Guide

Q1: My ¹H NMR spectrum of this compound has a very low signal-to-noise ratio. What are the first things I should check?

A low signal-to-noise ratio is a frequent issue in NMR spectroscopy and can originate from either the sample preparation or the instrument parameters. The primary cause is often an insufficient concentration of the analyte in the NMR tube.[1] Other critical factors to investigate include poor magnetic field homogeneity (shimming), incorrect instrument settings, and the presence of impurities. For alcohols like this compound, ensuring complete dissolution is also crucial.

Q2: How can I determine if my sample concentration is adequate for a good quality spectrum?

The signal intensity in an NMR spectrum is directly proportional to the number of nuclei within the detection volume. For a standard ¹H NMR spectrum, a concentration of 5-25 mg of this compound in 0.6-0.7 mL of a deuterated solvent is generally recommended.[1] If you are running a ¹³C NMR, which is inherently much less sensitive, a significantly higher concentration will be necessary to achieve a good signal-to-noise ratio in a reasonable amount of time.

Q3: I've confirmed my concentration is sufficient, but the S/N ratio is still poor. What sample preparation errors could be the cause?

Errors in sample preparation are a primary contributor to poor quality NMR spectra.[1] Beyond concentration, consider the following:

  • Incomplete Dissolution: Ensure your sample of this compound is fully dissolved in the deuterated solvent. Any solid particles will lead to broadened peaks and a loss of resolution.[2]

  • Presence of Particulate Matter: Suspended solid particles, even dust, can disrupt the magnetic field homogeneity, leading to poor shimming and broad lines. It is crucial to filter your sample into the NMR tube, for instance, through a pipette with a small plug of glass wool.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening and a decrease in signal intensity.

  • High Viscosity: Highly concentrated samples can lead to viscous solutions, which in turn can result in broader lines. If you prepared a highly concentrated sample for ¹³C NMR, a subsequent ¹H NMR from the same tube might show broader lines than a more dilute sample.

Q4: What instrument parameters should I check to improve the signal-to-noise ratio?

Several instrument settings can be optimized to enhance the S/N ratio:

  • Shimming: This process optimizes the homogeneity of the magnetic field across your sample. Poor shimming is a very common cause of broad, distorted peaks and poor signal.[2] Modern spectrometers often have automated shimming routines that are highly effective.

  • Number of Scans (Transients): The signal-to-noise ratio improves with the square root of the number of scans. Doubling the S/N ratio requires quadrupling the number of scans. For very dilute samples, increasing the number of scans is a straightforward way to improve spectral quality.

  • Receiver Gain: The receiver gain amplifies the NMR signal. While a higher gain can increase the signal, setting it too high can lead to signal clipping and artifacts, which can obscure weak signals. An autogain function is often a good starting point.

  • Probe Tuning and Matching: The NMR probe needs to be tuned to the correct frequency for the nucleus being observed. An improperly tuned probe will result in a significant loss of signal intensity.[3]

Frequently Asked Questions (FAQs)

Q5: Why is the baseline of my NMR spectrum noisy?

A noisy baseline can be caused by several factors, including insufficient scans, low sample concentration, or problems with the spectrometer's electronics.[4] A logical first step is to increase the number of scans. If that doesn't resolve the issue, checking the sample concentration and consulting with an instrument manager about potential hardware issues is recommended.

Q6: Can the choice of deuterated solvent affect the signal-to-noise ratio?

While the solvent choice doesn't directly impact the inherent signal-to-noise of your analyte, a solvent with residual peaks that overlap with your signals of interest can make it difficult to observe them, effectively lowering the perceived S/N. For this compound, common choices like Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) are usually suitable. If you are interested in observing the hydroxyl (-OH) proton, using a non-protic solvent like DMSO-d₆ or Acetonitrile-d₃ can prevent its exchange with the solvent.[5]

Q7: I see broad peaks in my spectrum. Is this related to a poor signal-to-noise ratio?

Yes, broad peaks can contribute to a lower perceived signal-to-noise ratio because the signal intensity is spread out over a wider frequency range. Common causes of broad peaks include poor shimming, high sample viscosity, the presence of solid particles, and chemical exchange phenomena.[6] Addressing the cause of the peak broadening will often lead to an improvement in the overall spectral quality.

Q8: How can I be sure my NMR tube is not the source of the problem?

Low-quality or dirty NMR tubes can significantly degrade spectral quality.[2] Imperfections in the glass can make shimming difficult, and residual contaminants can introduce unwanted signals. Always use high-precision NMR tubes and ensure they are thoroughly cleaned and dried before use. Avoid drying tubes in an oven, as this can cause them to warp.[5]

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation for this compound

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Adding the Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. Visually inspect for any remaining solid particles.

  • Filtering the Sample: Place a small, tight plug of glass wool into a Pasteur pipette. Transfer the sample solution through the filtered pipette into a clean, high-precision 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue.

Data Presentation

Table 1: Recommended Sample Parameters for NMR of this compound

Parameter¹H NMR¹³C NMRRationale
Analyte Mass 5 - 25 mg20 - 100 mgBalances good signal-to-noise with minimal viscosity effects.[1]
Solvent Volume (5 mm tube) 0.6 - 0.7 mL0.6 - 0.7 mLEnsures the sample fills the RF coil, minimizing shimming difficulties.
Sample State Fully Dissolved, No ParticulatesFully Dissolved, No ParticulatesSolid particles disrupt magnetic field homogeneity, worsening resolution.
NMR Tube Quality High PrecisionHigh PrecisionLow-quality tubes have imperfections that make shimming challenging.

Visualizations

Troubleshooting_Workflow Start Poor Signal-to-Noise in Spectrum CheckSamplePrep Review Sample Preparation Start->CheckSamplePrep ConcentrationOK Is Concentration Sufficient? (5-25 mg for ¹H) CheckSamplePrep->ConcentrationOK SampleFiltered Was Sample Filtered? ConcentrationOK->SampleFiltered Yes ReprepareSample Re-prepare Sample ConcentrationOK->ReprepareSample No CheckInstrument Optimize Instrument Parameters SampleFiltered->CheckInstrument Yes SampleFiltered->ReprepareSample No PerformShimming Perform Automated/Manual Shimming CheckInstrument->PerformShimming IncreaseScans Increase Number of Scans PerformShimming->IncreaseScans CheckTuning Check Probe Tuning and Matching IncreaseScans->CheckTuning ProblemSolved Problem Resolved CheckTuning->ProblemSolved S/N Improved ConsultExpert Consult Instrument Manager CheckTuning->ConsultExpert No Improvement ReprepareSample->Start

Caption: A logical workflow for troubleshooting poor signal-to-noise in NMR.

Sample_Prep_Workflow Start Start: Prepare NMR Sample Weigh 1. Weigh 5-25 mg of This compound Start->Weigh Dissolve 2. Dissolve in 0.6-0.7 mL of Deuterated Solvent Weigh->Dissolve Filter 3. Filter Solution into High-Precision NMR Tube Dissolve->Filter CapClean 4. Cap and Clean Tube Filter->CapClean Acquire 5. Acquire NMR Spectrum CapClean->Acquire

Caption: Experimental workflow for preparing a high-quality NMR sample.

References

Validation & Comparative

A Comparative Guide to HPLC and GC Methods for the Analysis of 2,3-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2,3-Dimethyl-1-pentanol, a branched-chain alcohol with potential applications in various chemical and pharmaceutical syntheses, is critical for process monitoring, quality control, and research and development. The two primary chromatographic techniques for the analysis of such volatile and semi-volatile compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide provides a comprehensive cross-validation and comparison of hypothetical, yet scientifically grounded, HPLC and GC methods for the analysis of this compound, supported by detailed experimental protocols and performance data.

At a Glance: HPLC vs. GC for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Volatility Suitable for non-volatile and thermally labile compounds. Direct analysis of this compound is possible.Ideal for volatile and thermally stable compounds like this compound.
Operating Temperature Typically near ambient temperatures.Requires elevated temperatures for volatilization of the analyte.
Sample Preparation Generally simpler, often involving dissolution in the mobile phase and filtration.May require extraction into a more volatile solvent, but direct injection of a diluted sample is also common.
Instrumentation Consists of a high-pressure pump, injector, column, and detector (e.g., Refractive Index Detector).Consists of a gas supply, injector, heated column in an oven, and a detector (e.g., Flame Ionization Detector).
Typical Run Time Can be longer, depending on the separation.Generally faster for volatile compounds.
Sensitivity Dependent on the detector; Refractive Index Detection (RID) is common for alcohols but can have lower sensitivity compared to some GC detectors.High sensitivity, especially with a Flame Ionization Detector (FID).

Experimental Protocols

Detailed methodologies for the analysis of this compound by HPLC and GC are outlined below. These protocols are designed to provide a basis for method development and validation.

High-Performance Liquid Chromatography (HPLC) Method

Given that this compound lacks a strong UV chromophore, a universal detector such as a Refractive Index Detector (RID) is appropriate. The method is based on isocratic elution on a reversed-phase column.

  • Instrumentation: HPLC system equipped with an isocratic pump, autosampler, column oven, and a Refractive Index Detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: Refractive Index Detector, maintained at a stable temperature (e.g., 35°C).

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

Due to its volatility, GC with Flame Ionization Detection (FID) is a highly suitable method for the analysis of this compound.

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector, a capillary column, a flame ionization detector (FID), and a data acquisition system.

  • Column: A polar capillary column, such as one with a polyethylene glycol (wax) stationary phase (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min).

  • Injector Temperature: 250°C.

  • Injection Mode: Split injection with a split ratio of, for example, 20:1.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 180°C at a rate of 10°C/min.

    • Hold: Hold at 180°C for 5 minutes.

  • Detector Temperature (FID): 280°C.

  • FID Gases: Hydrogen and Air, at manufacturer-recommended flow rates.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or isopropanol). Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Dilute the sample containing this compound with the chosen solvent to fall within the calibration curve range.

Cross-Validation of Analytical Methods

The cross-validation of the HPLC and GC methods is essential to ensure that both methods provide equivalent, reliable, and accurate results. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] The key validation parameters to be assessed are:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This can be demonstrated by analyzing a placebo (matrix without the analyte) and a spiked sample.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. This is typically evaluated by a linear regression analysis of at least five concentration levels.

  • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Quantitative Data Summary

The following tables summarize hypothetical but realistic quantitative data for the cross-validation of the described HPLC and GC methods for the analysis of this compound.

Table 1: Linearity and Range

ParameterHPLC MethodGC MethodAcceptance Criteria
Linearity Range 0.1 - 2.0 mg/mL0.05 - 1.0 mg/mL-
Correlation Coefficient (r²) ≥ 0.998≥ 0.999≥ 0.995
Y-intercept Close to zeroClose to zeroShould not be significantly different from zero

Table 2: Accuracy (Recovery)

Spiked ConcentrationHPLC (% Recovery ± RSD)GC (% Recovery ± RSD)Acceptance Criteria
Low (e.g., 80% of target) 99.5 ± 1.2%100.2 ± 0.8%98.0 - 102.0%
Medium (e.g., 100% of target) 100.3 ± 0.9%100.5 ± 0.6%98.0 - 102.0%
High (e.g., 120% of target) 101.1 ± 1.0%99.8 ± 0.7%98.0 - 102.0%

Table 3: Precision (Relative Standard Deviation - RSD)

Precision LevelHPLC (% RSD)GC (% RSD)Acceptance Criteria
Repeatability (n=6) ≤ 1.5%≤ 1.0%≤ 2.0%
Intermediate Precision (n=6) ≤ 2.0%≤ 1.5%≤ 2.0%

Table 4: Detection and Quantitation Limits

ParameterHPLC MethodGC Method
Limit of Detection (LOD) ~0.03 mg/mL~0.01 mg/mL
Limit of Quantitation (LOQ) ~0.1 mg/mL~0.05 mg/mL

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the cross-validation process and the signaling pathway for method selection.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparison & Conclusion Phase define_analyte Define Analyte: This compound select_methods Select Methods: HPLC and GC define_analyte->select_methods define_validation_params Define Validation Parameters (ICH Q2(R1)) select_methods->define_validation_params develop_hplc Develop & Optimize HPLC Method define_validation_params->develop_hplc develop_gc Develop & Optimize GC Method define_validation_params->develop_gc validate_hplc Validate HPLC Method develop_hplc->validate_hplc validate_gc Validate GC Method develop_gc->validate_gc compare_data Compare Validation Data validate_hplc->compare_data validate_gc->compare_data assess_equivalence Assess Method Equivalence compare_data->assess_equivalence conclusion Conclusion: Select appropriate method for intended use assess_equivalence->conclusion

Caption: Workflow for the cross-validation of HPLC and GC methods.

MethodSelectionPathway start Start: Need to analyze This compound volatility Is the analyte volatile? start->volatility thermal_stability Is the analyte thermally stable? volatility->thermal_stability Yes hplc_method HPLC Method is a viable alternative volatility->hplc_method No high_sensitivity Is high sensitivity (LOD/LOQ) critical? thermal_stability->high_sensitivity Yes thermal_stability->hplc_method No gc_method GC Method is preferred high_sensitivity->gc_method Yes high_sensitivity->hplc_method No

Caption: Decision pathway for selecting between HPLC and GC methods.

Conclusion

Both HPLC and GC are capable of providing accurate and precise results for the quantification of this compound. The choice between the two methods will largely depend on the specific requirements of the analysis, available instrumentation, and desired sensitivity.

  • GC-FID is generally the preferred method for volatile compounds like this compound due to its high resolution, sensitivity, and speed.

  • HPLC-RID offers a viable alternative, particularly when GC is not available or if there is a need to analyze this compound in a complex matrix with non-volatile components that are incompatible with GC analysis.

A thorough cross-validation as outlined in this guide is crucial to ensure the interchangeability and reliability of results, providing confidence in the analytical data generated for this compound.

References

A Comparative Guide to Chiral Columns for the Enantioseparation of 2,3-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the successful separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral molecules. 2,3-Dimethyl-1-pentanol, a branched-chain seven-carbon alcohol, possesses two chiral centers, leading to the existence of four stereoisomers.[1] The distinct biological activities of these stereoisomers necessitate their separation and characterization, a task for which chiral chromatography is eminently suited. This guide provides a comparative overview of different chiral column technologies for the separation of this compound, supported by experimental data from structurally similar compounds to provide a robust starting point for method development.

Principles of Chiral Separation

Chiral separation is achieved by creating a transient diastereomeric complex between the analyte enantiomers and a chiral selector, which is the core component of a chiral stationary phase (CSP). The differing stability of these complexes leads to different retention times on the chromatographic column, enabling their separation. The most common and effective CSPs for the separation of a wide range of chiral compounds, including alcohols, fall into two main categories: polysaccharide-based and cyclodextrin-based.

Comparison of Chiral Column Technologies for Alcohol Separation

FeaturePolysaccharide-Based Columns (e.g., Chiralcel®, Chiralpak®)Cyclodextrin-Based Columns (e.g., CYCLOSIL-B, Chirasil-DEX)
Chiral Selector Derivatives of cellulose or amylose (e.g., tris(3,5-dimethylphenylcarbamate))Cyclic oligosaccharides (α, β, or γ-cyclodextrin derivatives)
Primary Separation Mode HPLC (Normal Phase, Polar Organic, Reversed-Phase), SFCGC, HPLC (Reversed-Phase)
Typical Analytes Broad range of compounds, including alcohols, amines, acids, and neutral compounds.[2]Volatile and semi-volatile compounds, particularly effective for alcohols, hydrocarbons, and esters.[3][4]
Interaction Mechanism Hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance.Formation of inclusion complexes where the analyte fits into the chiral cavity of the cyclodextrin.[5]
Advantages for Alcohols Versatile for both GC and HPLC, broad selectivity. Derivatization is often not required.Excellent for volatile alcohols in GC, often providing high resolution.[3] Derivatization to esters can enhance separation.[4]
Considerations Mobile phase selection is crucial for resolution. A screening of different columns and mobile phases is often necessary.Primarily suited for GC. For HPLC, the analyte must fit within the cyclodextrin cavity.
Example Application Separation of various chiral drugs and intermediates in HPLC and SFC.[2]Baseline separation of 2-pentanol enantiomers on a CYCLOSIL-B GC column with a resolution (Rs) of 1.92.[3]

Experimental Protocols

The following protocols are provided as robust starting points for the development of a separation method for this compound, based on successful separations of structurally similar chiral alcohols.

Gas Chromatography (GC) Method

This protocol is adapted from the successful separation of 2-pentanol enantiomers on a cyclodextrin-based column.[3]

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: CYCLOSIL-B (or equivalent heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin) capillary column.

  • Injector:

    • Temperature: 250°C

    • Mode: Split

    • Split Ratio: 20:1

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 1 min

    • Ramp 1: 2°C/min to 120°C

    • Ramp 2: 3°C/min to 210°C, hold for 1 min

  • Carrier Gas: Nitrogen or Helium at a constant flow rate of 1 mL/min.

  • Detector:

    • FID Temperature: 250°C

    • MS: Standard settings for electron ionization.

  • Sample Preparation: Prepare a 1% (v/v) solution of racemic this compound in a suitable solvent (e.g., pentane or dichloromethane).

  • Injection Volume: 1 µL.

Note: For improved volatility and potentially enhanced separation, derivatization of the alcohol to its acetate ester can be considered. This can be achieved by reacting the alcohol with acetic anhydride in the presence of a catalyst.[4]

High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a general screening approach for polysaccharide-based chiral columns.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Columns (for screening):

    • Chiralpak® IA or IC

    • Chiralcel® OD-H or OJ-H

  • Mobile Phase Screening:

    • Normal Phase: n-Hexane / Isopropanol (IPA) mixtures (e.g., 90:10, 80:20 v/v).

    • Polar Organic Mode: 100% Methanol or 100% Ethanol.

    • Reversed-Phase: Methanol / Water or Acetonitrile / Water mixtures (e.g., 50:50, 70:30 v/v).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25°C (can be varied to optimize separation).

  • Detection: UV at a suitable wavelength (e.g., 210 nm for low UV absorbing alcohols) or a Refractive Index (RI) detector.

  • Sample Preparation: Dissolve the racemic this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 5 - 20 µL.

Logical Workflow for Chiral Method Development

The selection of an appropriate chiral column and the subsequent method development can be a systematic process. The following diagram illustrates a logical workflow for the separation of a new chiral alcohol like this compound.

Chiral_Method_Development cluster_start Start cluster_screening Technique & Column Screening cluster_optimization Method Optimization cluster_evaluation Performance Evaluation cluster_end Outcome start Racemic this compound gc_screen GC Screening (Cyclodextrin CSPs) start->gc_screen Volatile Analyte hplc_screen HPLC/SFC Screening (Polysaccharide CSPs) start->hplc_screen Non-Volatile / HPLC Preferred gc_optimize Optimize GC Parameters - Temperature Program - Flow Rate - Derivatization gc_screen->gc_optimize hplc_optimize Optimize HPLC/SFC Parameters - Mobile Phase Composition - Additives - Temperature - Flow Rate hplc_screen->hplc_optimize evaluate_separation Evaluate Resolution (Rs), Separation Factor (α), and Analysis Time gc_optimize->evaluate_separation hplc_optimize->evaluate_separation evaluate_separation->gc_screen Rs < 1.5, Try alternative CSP evaluate_separation->hplc_screen Rs < 1.5, Try alternative CSP/Mode end_node Optimized Chiral Separation Method evaluate_separation->end_node Rs > 1.5

Caption: Workflow for chiral method development for this compound.

References

Assessing the Purity of Synthesized 2,3-Dimethyl-1-pentanol: A Comparative Guide to qNMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for assessing the purity of 2,3-Dimethyl-1-pentanol. We will delve into the experimental protocols, present comparative data, and offer a clear rationale for method selection.

Quantitative ¹H NMR (qNMR) has emerged as a powerful primary ratio method for purity determination, offering direct quantification without the need for a specific reference standard of the analyte itself.[1][2] The principle of qNMR is that the intensity of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[3] This allows for the accurate determination of the amount of a substance by comparing the integral of a characteristic signal from the analyte with that of a certified internal standard of known purity.[1]

Comparison of Analytical Methods for Purity Determination

The choice of analytical technique for purity assessment depends on various factors, including the physicochemical properties of the analyte, the nature of the expected impurities, and the required accuracy and precision. Below is a comparison of qNMR with other commonly used methods for the purity determination of a small organic molecule like this compound.

Analytical Method Principle Advantages Disadvantages Typical Purity (%) Relative Standard Deviation (%)
qNMR Signal intensity is directly proportional to the number of nuclei.[3]Primary ratio method, non-destructive, provides structural information, no analyte-specific reference standard needed.[1][4]Lower sensitivity than chromatographic methods, potential for signal overlap.[5]99.20.3
Gas Chromatography (GC-FID) Separation based on volatility and interaction with a stationary phase, with detection by flame ionization.High sensitivity and resolution for volatile compounds, well-established method.Requires a reference standard for each impurity to be quantified, destructive.99.50.5
High-Performance Liquid Chromatography (HPLC-UV/ELSD) Separation based on partitioning between a mobile and stationary phase.Versatile for a wide range of compounds, high sensitivity with appropriate detectors.Requires chromophores for UV detection, may require derivatization, destructive.99.30.6
Mass Balance Purity is calculated by subtracting the sum of all identified impurities (water, residual solvents, inorganic content) from 100%.[2]Comprehensive assessment of purity.[5]Time-consuming, requires multiple analytical techniques, accumulation of errors from different measurements.[5]99.10.8

Note: The purity and RSD values in this table are representative and may vary depending on the specific experimental conditions and the nature of the sample.

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Materials:

  • Synthesized this compound

  • Internal Standard (e.g., Maleic acid, certified reference material)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-precision analytical balance

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a clean vial.[1]

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.[1]

    • Vortex the vial to ensure complete dissolution and homogenization.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum under quantitative conditions.

    • Pulse Angle: Use a 90° pulse to maximize the signal-to-noise ratio.[6]

    • Relaxation Delay (d1): Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation between scans.[7] A typical starting point is a delay of 30-60 seconds.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (>250:1 for accurate integration).[7]

    • Spinning: Turn off sample spinning to avoid spinning sidebands which can interfere with integration.[8]

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the -CH₂OH protons) and a signal from the internal standard.

    • Calculate the purity using the following equation[9]:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

Objective: To determine the purity of this compound by separating it from volatile impurities.

Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

Materials:

  • Synthesized this compound

  • High-purity solvent (e.g., dichloromethane)

  • Reference standards for expected impurities (if available for identification)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions for calibration if performing quantitative analysis of impurities.

  • GC-FID Conditions:

    • Column: Use a suitable capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all components.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • The purity is typically determined by area percent, assuming that all components have a similar response factor in the FID. The area of the main peak is divided by the total area of all peaks in the chromatogram.

    • For higher accuracy, the relative response factors of known impurities should be determined and used for correction.

Visualizing the Workflow

The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound using qNMR.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (Quantitative Parameters) transfer->nmr_acq process Fourier Transform, Phase & Baseline Correction nmr_acq->process integrate Integrate Analyte & Internal Standard Signals process->integrate calculate Calculate Purity using Formula integrate->calculate result Purity Result calculate->result

Caption: Workflow for qNMR Purity Assessment of this compound.

Conclusion

Quantitative NMR is a robust and reliable method for the purity assessment of synthesized this compound. Its nature as a primary ratio method provides a high degree of accuracy without the need for an identical reference standard.[1][3] While techniques like GC-FID and HPLC offer excellent sensitivity for impurity profiling, qNMR provides a direct and non-destructive approach to purity determination, along with valuable structural confirmation from the same experiment. For comprehensive quality control, employing an orthogonal method such as GC-FID alongside qNMR can provide a more complete picture of the sample's purity profile.

References

A Comparative Analysis of the Flavor Profiles of Esters Derived from Branched-Chain Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the distinct flavor characteristics of esters synthesized from various branched-chain alcohols, supported by quantitative data and detailed experimental methodologies.

The subtle yet significant variations in the chemical structure of branched-chain alcohols lead to a diverse array of flavor profiles in their corresponding esters. Understanding these nuances is paramount for professionals in the fields of flavor chemistry, food science, and pharmacology, where precise sensory attributes are critical. This guide provides a comparative analysis of the flavor profiles of acetate esters derived from three common branched-chain alcohols: isobutanol, 2-methyl-1-butanol, and 3-methyl-1-butanol.

Quantitative Flavor Profile Comparison

The following table summarizes the key flavor and odor characteristics of the acetate esters of isobutanol, 2-methyl-1-butanol, and 3-methyl-1-butanol. The data has been compiled from various scientific sources to provide a comparative overview.

Ester Systematic Name Branched-Chain Alcohol Precursor Flavor/Odor Descriptors Odor Threshold (in water)
Isobutyl Acetate2-Methylpropyl acetateIsobutanol (2-Methyl-1-propanol)Fruity, ethereal, sweet, banana, apple, tropical[1][2]4.0 ppb[3]
2-Methylbutyl Acetate2-Methylbutyl acetate2-Methyl-1-butanolFruity, sweet, apple, banana, pear, overripe fruit[4][5][6][7][8]5 to 11 ppb[7]
Isoamyl Acetate3-Methylbutyl acetate3-Methyl-1-butanol (Isoamyl alcohol)Banana, pear, sweet, fruity[9][10][11]0.015 ppm (15 ppb)

Experimental Protocols

To ensure the accurate and reproducible sensory analysis of these esters, standardized experimental protocols are essential. The following methodologies are recommended for the synthesis, purification, and sensory evaluation of branched-chain alcohol esters.

Synthesis and Purification of Esters (Fischer Esterification)

Objective: To synthesize high-purity acetate esters from their corresponding branched-chain alcohols for sensory evaluation.

Materials:

  • Isobutanol (2-Methyl-1-propanol)

  • 2-Methyl-1-butanol

  • 3-Methyl-1-butanol (Isoamyl alcohol)

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalyst)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • In a round-bottom flask, combine one of the branched-chain alcohols with a molar excess of glacial acetic acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Reflux the mixture for 1-2 hours to drive the esterification reaction to completion.

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Wash the mixture sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purify the resulting ester by fractional distillation.

  • Confirm the purity of the ester using Gas Chromatography-Mass Spectrometry (GC-MS).

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

Objective: To quantitatively describe and compare the flavor profiles of the synthesized esters using a trained sensory panel.[12][13][14][15]

Panelist Selection and Training:

  • Recruit 8-12 panelists based on their sensory acuity, availability, and ability to verbalize sensory perceptions.

  • Conduct screening tests to assess their ability to discriminate between different aroma compounds.

  • Train the panelists over several sessions to develop a consensus vocabulary for the flavor attributes of the esters. Reference standards for common fruity and chemical notes should be used for calibration.[14]

Sample Preparation and Presentation:

  • Prepare solutions of each purified ester in deionized, odorless water at a concentration just above their respective odor thresholds.

  • Present approximately 10 mL of each sample at room temperature in identical, odorless glass containers labeled with random three-digit codes.

  • The order of sample presentation should be randomized for each panelist to minimize order effects.

  • Provide panelists with unsalted crackers and purified water for palate cleansing between samples.

Evaluation Procedure:

  • Panelists independently evaluate each sample and rate the intensity of each previously agreed-upon flavor descriptor (e.g., banana, pear, apple, fruity, sweet, chemical/solvent) on a 15-cm line scale anchored with "low intensity" and "high intensity".

  • Data from the line scales are converted to numerical values (0-15).

  • The mean intensity ratings for each attribute are calculated for each ester.

  • Statistical analysis (e.g., ANOVA, PCA) is performed to determine significant differences between the esters.[15]

Visualizations

Workflow for Flavor Profile Comparison

The following diagram illustrates the systematic workflow for the comparative sensory analysis of esters derived from branched-chain alcohols.

G cluster_synthesis Ester Synthesis & Purification cluster_sensory Sensory Evaluation cluster_data Data Analysis s1 Fischer Esterification of Branched-Chain Alcohols s2 Purification by Distillation s1->s2 s3 Purity Analysis (GC-MS) s2->s3 p2 Sample Preparation & Presentation s3->p2 p1 Panelist Screening & Training p3 Quantitative Descriptive Analysis (QDA) p1->p3 p2->p3 d1 Data Collection & Compilation p3->d1 d2 Statistical Analysis (ANOVA, PCA) d1->d2 d3 Flavor Profile Comparison d2->d3

Experimental workflow for flavor analysis.
Structural Relationship of Branched-Chain Acetates

This diagram shows the structural formulas of the three branched-chain acetate esters and their corresponding alcohol precursors, highlighting the differences in their alkyl chains.

G cluster_alcohols Branched-Chain Alcohols cluster_esters Acetate Esters a1 Isobutanol (2-Methyl-1-propanol) CH3-CH(CH3)-CH2-OH e1 Isobutyl Acetate CH3-COO-CH2-CH(CH3)-CH3 a1->e1 + Acetic Acid a2 2-Methyl-1-butanol CH3-CH2-CH(CH3)-CH2-OH e2 2-Methylbutyl Acetate CH3-COO-CH2-CH(CH3)-CH2-CH3 a2->e2 + Acetic Acid a3 3-Methyl-1-butanol (Isoamyl Alcohol) CH3-CH(CH3)-CH2-CH2-OH e3 Isoamyl Acetate CH3-COO-CH2-CH2-CH(CH3)-CH3 a3->e3 + Acetic Acid

Structural relationship of alcohols and esters.

References

"benchmarking the synthesis of 2,3-Dimethyl-1-pentanol against other methods"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of chiral alcohols such as 2,3-Dimethyl-1-pentanol is a critical aspect of molecular design and manufacturing. This branched-chain primary alcohol serves as a valuable building block in organic synthesis. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, supported by available experimental data and detailed protocols to inform the selection of the most appropriate method for a given application.

Comparison of Synthetic Methodologies

The synthesis of this compound can be effectively achieved through several key methodologies, primarily centered around the reduction of a precursor aldehyde or the formation of a new carbon-carbon bond via a Grignard reaction. A less direct, yet viable, industrial approach involves a tandem hydroformylation-hydrogenation sequence starting from an alkene. The selection of an optimal pathway often involves a trade-off between yield, purity, reaction conditions, and the availability of starting materials.

Synthesis MethodKey ReactantsCatalyst/ReagentTypical Yield (%)Reaction TimeKey AdvantagesKey Disadvantages
Catalytic Hydrogenation 2,3-Dimethylpentanal, Hydrogen (H₂)Raney NickelHigh (quantitative in similar systems)15-20 minutes (for similar substrates)High yield, clean reaction, reusable catalyst.Requires specialized high-pressure equipment, handling of pyrophoric catalyst.
Grignard Reaction sec-Butylmagnesium Chloride, Formaldehyde-~73% (for similar Grignard formations)~1 hour (for Grignard formation)Versatile, well-established method.Moisture-sensitive, requires strictly anhydrous conditions.
Hydroformylation-Hydrogenation 2,3-Dimethyl-1-butene, Syngas (CO, H₂)Rh/Ru dual catalystHigh (83% for analogous alkenes)-One-pot potential from simple alkenes.Requires specialized catalysts and high-pressure equipment, potential for side reactions.

Experimental Protocols

Detailed methodologies are essential for the successful and safe replication of synthetic procedures. Below are the experimental protocols for the key synthesis routes discussed.

Method 1: Catalytic Hydrogenation of 2,3-Dimethylpentanal

This method involves the reduction of the aldehyde 2,3-dimethylpentanal to the corresponding primary alcohol using hydrogen gas in the presence of a Raney Nickel catalyst.

Synthesis of the Precursor (2,3-Dimethylpentanal):

The precursor aldehyde, 2,3-dimethylpentanal, can be synthesized from 3-methyl-2-pentanone and an α-haloacetate through a condensation reaction followed by saponification and decarboxylation. This process can achieve a molar yield of 40-70%.[1]

Hydrogenation Protocol:

  • Catalyst Preparation: Prepare W-6 Raney Nickel catalyst from a nickel-aluminum alloy by digestion in a sodium hydroxide solution. The catalyst should be thoroughly washed with distilled water and then solvent-exchanged to absolute ethanol. Store the active catalyst under ethanol in a refrigerator. Caution: Raney Nickel is pyrophoric and must be handled with care, always kept wet with solvent.[2]

  • Reaction Setup: In a low-pressure catalytic hydrogenation apparatus, transfer a suitable amount of the prepared Raney Nickel catalyst under an inert atmosphere (e.g., nitrogen) into the reaction vessel containing a solution of 2,3-dimethylpentanal in a suitable solvent like ethanol.

  • Hydrogenation: The apparatus is then flushed with hydrogen gas, and the reaction is initiated by starting the shaker and applying a hydrogen pressure of approximately 40 psi.

  • Work-up: The reaction is typically rapid for similar substrates, with hydrogen uptake ceasing within 15-20 minutes.[3] After the reaction is complete, the catalyst is allowed to settle, and the solution of this compound is decanted. The product can then be purified by distillation.

Method 2: Grignard Reaction with Formaldehyde

This classic organometallic reaction involves the nucleophilic addition of a Grignard reagent, sec-butylmagnesium chloride, to formaldehyde.

  • Preparation of the Grignard Reagent (sec-Butylmagnesium Chloride):

    • All glassware must be rigorously dried to exclude moisture.

    • In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

    • A solution of 2-chlorobutane in an anhydrous ether (e.g., diethyl ether or THF) is added dropwise to the magnesium. The reaction is initiated, often with a small crystal of iodine, and maintained at a gentle reflux.

    • After the addition is complete, the mixture is refluxed until the magnesium is consumed. The resulting greyish solution is the sec-butylmagnesium chloride Grignard reagent. A similar preparation of n-butylmagnesium chloride yields approximately 73% of the Grignard reagent.[4]

  • Reaction with Formaldehyde:

    • The freshly prepared Grignard reagent is cooled in an ice bath.

    • Gaseous formaldehyde (depolymerized from paraformaldehyde) is bubbled through the stirred Grignard solution. Alternatively, a solution of formaldehyde in an anhydrous solvent can be added dropwise.

    • The reaction is exothermic and should be controlled by the rate of formaldehyde addition.

  • Hydrolysis and Work-up:

    • After the reaction is complete, the mixture is carefully quenched by pouring it onto a mixture of crushed ice and a weak acid (e.g., aqueous ammonium chloride solution).[5]

    • The organic layer is separated, and the aqueous layer is extracted with ether.

    • The combined organic extracts are washed, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed by rotary evaporation.

    • The crude this compound is then purified by fractional distillation. The reaction of sec-butylmagnesium bromide with formaldehyde yields 2-methyl-1-butanol.[6]

Method 3: Tandem Hydroformylation-Hydrogenation of 2,3-Dimethyl-1-butene

This one-pot, three-step reaction transforms an internal alkene into a linear alcohol. For the synthesis of this compound, the starting material would be 2,3-dimethyl-1-butene.

  • Reaction Setup: The reaction is carried out in a high-pressure reactor. A dual-catalyst system, for example, a combination of a rhodium complex for hydroformylation and a ruthenium complex for hydrogenation, is employed.[7][8]

  • Reaction Conditions: The alkene, solvent, and catalysts are charged into the reactor. The reactor is then pressurized with syngas (a mixture of carbon monoxide and hydrogen). The reaction temperature and pressure are critical parameters that need to be optimized for high conversion and selectivity. For analogous internal alkenes, reactions have been successfully carried out to produce the corresponding n-alcohol with high yields (e.g., 83% for the conversion of (Z)-2-tridecene to 1-tetradecanol).[8]

  • Process: The reaction proceeds through three stages in one pot:

    • Isomerization of the internal alkene to a terminal alkene.

    • Hydroformylation of the terminal alkene to the corresponding aldehyde (2,3-dimethylpentanal).

    • Hydrogenation of the aldehyde to the final product, this compound.

  • Work-up: After the reaction, the catalyst is separated, and the product is purified by distillation.

Signaling Pathways and Experimental Workflows

To visualize the logical relationship between the different synthetic approaches, the following diagram illustrates the pathways from common starting materials to the target molecule, this compound.

G start1 3-Methyl-2-pentanone + α-haloacetate intermediate1 2,3-Dimethylpentanal start1->intermediate1 Condensation, Saponification, Decarboxylation start2 2-Chlorobutane + Mg intermediate2 sec-Butylmagnesium Chloride start2->intermediate2 Grignard Reagent Formation start3 2,3-Dimethyl-1-butene + Syngas (CO + H₂) final_product This compound start3->final_product Tandem Hydroformylation- Hydrogenation intermediate1->final_product Catalytic Hydrogenation (Raney Ni, H₂) intermediate2->final_product Reaction with Formaldehyde, then Hydrolysis

Caption: Synthetic pathways to this compound.

This guide provides a comparative overview of the main synthetic routes to this compound. The choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity. For high-yield and clean conversion of the precursor aldehyde, catalytic hydrogenation is a strong candidate, provided the necessary equipment is available. The Grignard reaction offers a versatile and well-understood alternative, particularly suitable for smaller-scale syntheses where high-pressure apparatus may not be accessible. The tandem hydroformylation-hydrogenation route presents an elegant one-pot solution from a simple alkene, which is attractive from an industrial and process chemistry perspective.

References

A Proposed Framework for Inter-Laboratory Comparison of 2,3-Dimethyl-1-pentanol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

To date, no formal, publicly available inter-laboratory comparison study for the quantification of 2,3-Dimethyl-1-pentanol has been identified. Such studies are crucial for establishing standardized methodologies and ensuring the comparability of results across different research and development laboratories. This guide provides a comprehensive framework for conducting such a comparison, outlining key experimental protocols, data presentation formats, and a proposed study design. The methodologies presented are based on established principles of analytical chemistry and proficiency testing for volatile organic compounds.[1][2][3][4][5] this compound's volatile nature makes gas chromatography a highly suitable analytical technique.[6]

Proposed Inter-Laboratory Study Design

This section outlines a hypothetical study design for comparing the quantification of this compound among participating laboratories.

  • Study Coordinator and Sample Preparation : A central coordinating laboratory would be responsible for preparing and distributing homogenous samples of a relevant matrix (e.g., a synthetic buffer or a biological matrix surrogate) spiked with a known concentration of this compound. To accurately assess laboratory performance, blind samples, where the concentration is unknown to the participants, should be included.[7]

  • Participating Laboratories : A diverse group of laboratories from academia, contract research organizations (CROs), and pharmaceutical companies would be recruited. This ensures a comprehensive comparison of different methods, instrumentation, and operator expertise.

  • Data Submission and Analysis : Participants would be required to report their quantitative results, along with detailed information about their analytical methodology. The study coordinator would then perform a statistical analysis of the submitted data to evaluate intra- and inter-laboratory variability.[8] Performance evaluation would be based on established statistical measures such as Z-scores, which compare a laboratory's result to the consensus mean of all participants.[9]

Data Presentation: A Template for Comparative Analysis

Clear and concise data presentation is paramount for an effective inter-laboratory comparison. The following table is a template for summarizing the quantitative results from participating laboratories. For illustrative purposes, it has been populated with hypothetical data.

Table 1: Hypothetical Inter-Laboratory Comparison Results for this compound Analysis

Laboratory IDAnalytical MethodReported Concentration (mg/L)Accuracy (% Recovery)Precision (RSD %)Z-Score
Lab-001HS-GC-FID9.8598.52.1-0.5
Lab-002HS-GC-MS10.50105.03.51.5
Lab-003DI-GC-MS9.5095.04.2-1.5
Lab-004HS-GC-FID10.15101.51.80.5
Lab-005HS-GC-FID9.9599.52.50.0
Lab-006HS-GC-MS10.80108.03.92.4 (Action Limit)
Lab-007HS-GC-FID9.7097.02.8-1.0

Note: The assigned value for the hypothetical sample is 10.0 mg/L. Z-scores are calculated based on the consensus mean and standard deviation of the participants' results. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[9]

Experimental Protocols

Detailed methodologies are critical for ensuring that the comparison is based on sound scientific principles. The following are proposed standardized protocols for the analysis of this compound.

Protocol 1: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

This method is widely regarded as a robust and reliable technique for the analysis of volatile compounds in various matrices.[2][3][4][5]

1. Sample Preparation:

  • Accurately transfer 1.0 mL of the provided sample into a 20 mL headspace vial.
  • Add 1.0 mL of an internal standard solution (e.g., 2-Methyl-2-pentanol at 10 mg/L in water).
  • Immediately seal the vial with a PTFE-lined septum and aluminum crimp cap.

2. HS-GC-FID Instrumentation and Conditions:

  • Headspace Autosampler:
  • Incubation Temperature: 80°C
  • Incubation Time: 20 minutes
  • Syringe Temperature: 90°C
  • Injection Volume: 1.0 mL
  • Gas Chromatograph:
  • Injection Port Temperature: 250°C
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min
  • Oven Program:
  • Initial Temperature: 40°C, hold for 5 minutes
  • Ramp: 10°C/min to 220°C
  • Hold: 5 minutes at 220°C
  • Flame Ionization Detector (FID):
  • Temperature: 280°C
  • Hydrogen Flow: 40 mL/min
  • Air Flow: 400 mL/min
  • Makeup Gas (Nitrogen): 25 mL/min

3. Calibration:

  • Prepare a series of calibration standards of this compound in the same matrix as the samples, ranging from 1.0 mg/L to 50.0 mg/L.
  • Analyze the calibration standards under the same conditions as the samples.
  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.

4. Quality Control:

  • Analyze a blank and a quality control sample at a known concentration with each batch of samples.

Protocol 2: Direct Injection Gas Chromatography-Mass Spectrometry (DI-GC-MS)

As an alternative to HS-GC-FID, DI-GC-MS offers high selectivity and sensitivity.[1]

1. Sample Preparation:

  • Perform a liquid-liquid extraction by mixing 1.0 mL of the sample with 1.0 mL of a suitable organic solvent (e.g., dichloromethane) containing the internal standard.
  • Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.
  • Carefully transfer the organic layer to an autosampler vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:
  • Injection Volume: 1 µL
  • Injection Port Temperature: 250°C (Splitless mode)
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min
  • Oven Program: Same as HS-GC-FID protocol.
  • Mass Spectrometer:
  • Ion Source Temperature: 230°C
  • Quadrupole Temperature: 150°C
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative confirmation.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the proposed workflow for the inter-laboratory comparison of this compound analysis.

G cluster_prep Coordinating Laboratory cluster_labs Participating Laboratories cluster_eval Coordinating Laboratory prep Sample Preparation (Spiked & Blind Samples) dist Sample Distribution prep->dist analysis Sample Analysis (HS-GC-FID or other validated method) dist->analysis Shipment data_sub Data Submission (Results & Methodology) analysis->data_sub stat_analysis Statistical Analysis (e.g., Z-Scores) data_sub->stat_analysis Secure Transfer report Final Report Generation stat_analysis->report

Caption: Proposed workflow for the inter-laboratory comparison of this compound analysis.

Data Analysis and Performance Evaluation Logic

The diagram below outlines the logical flow for the statistical analysis of the inter-laboratory comparison data and the subsequent performance evaluation of the participating laboratories.

G start Receive Data from All Laboratories data_check Data Integrity Check (Completeness, Correct Units) start->data_check calc_stats Calculate Descriptive Statistics (Mean, Median, Standard Deviation) data_check->calc_stats consensus Determine Assigned Value (Consensus Mean/Median) calc_stats->consensus z_score Calculate Z-Scores for Each Laboratory consensus->z_score eval Evaluate Performance (|Z| <= 2: Satisfactory 2 < |Z| < 3: Questionable |Z| >= 3: Unsatisfactory) z_score->eval report Generate Individual Laboratory Reports eval->report Satisfactory eval->report Questionable eval->report Unsatisfactory summary Create Summary Report (Anonymized) report->summary end_node Distribute Reports summary->end_node

Caption: Logical flow for the statistical analysis and performance evaluation in the inter-laboratory study.

References

The Indispensable Role of Internal Standards in the Accurate Quantification of 2,3-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, the accurate quantification of compounds is paramount. For researchers, scientists, and drug development professionals working with volatile organic compounds such as 2,3-Dimethyl-1-pentanol, achieving reliable and reproducible results is a constant challenge. This guide provides a comprehensive comparison of analytical approaches, underscoring the superior accuracy and precision afforded by the use of an internal standard in gas chromatography (GC) analysis.

Unveiling the Superiority of the Internal Standard Method

The primary challenge in quantitative GC analysis lies in the potential for variability in injection volume, instrument response, and sample matrix effects. The external standard method, which relies on a calibration curve generated from standards prepared separately from the sample, is susceptible to these variations, leading to less accurate results. The internal standard method, however, effectively mitigates these sources of error.

An internal standard is a stable, pure compound, structurally similar to the analyte of interest, which is added in a known and constant amount to all standards and samples. By analyzing the ratio of the analyte's response to the internal standard's response, variations in injection volume and detector response are normalized, leading to significantly improved accuracy and precision.[1][2]

Comparative Analysis: Internal Standard vs. External Standard

To illustrate the quantitative advantages of employing an internal standard, let's examine representative data from the analysis of a similar alcohol, ethanol. The principles demonstrated here are directly applicable to the analysis of this compound.

Performance MetricExternal Standard MethodInternal Standard Method
Linearity (R²) 0.995> 0.999
Precision (RSD%) 5-10%< 2%
Accuracy (% Recovery) 85-115%98-102%
Limit of Quantification HigherLower

This table presents typical performance data for alcohol quantification by GC, demonstrating the enhanced performance when using an internal standard. The data is representative and serves to highlight the principles of the comparison.

The data clearly indicates that the internal standard method provides a more linear calibration curve, significantly better precision (lower Relative Standard Deviation), and higher accuracy (recovery closer to 100%).[1][3] This translates to more reliable and defensible analytical results.

Selecting an Appropriate Internal Standard for this compound

The choice of an internal standard is critical for the success of the analysis. An ideal internal standard for this compound should possess the following characteristics:

  • Structural Similarity: It should be a branched alcohol with a similar carbon number and polarity to ensure comparable chromatographic behavior and detector response.

  • Resolution: It must be well-resolved from this compound and any other components in the sample matrix.

  • Purity and Stability: The internal standard must be of high purity and stable under the analytical conditions.

  • Non-interference: It should not be naturally present in the sample.

Based on these criteria, suitable candidates for an internal standard for the analysis of this compound include:

  • 2-Hexanol: A C6 alcohol with a secondary hydroxyl group, offering similar polarity and volatility.

  • Cyclohexanol: A cyclic C6 alcohol, providing good separation from the straight-chain analyte.

  • 4-Methyl-1-pentanol: A branched C6 primary alcohol, which is a good structural analog.[4]

Experimental Protocol: Quantification of this compound using an Internal Standard

This section provides a detailed methodology for the accurate quantification of this compound in a given sample matrix using Gas Chromatography with Flame Ionization Detection (GC-FID) and an internal standard.

Materials and Reagents
  • Analyte: this compound (≥98% purity)

  • Internal Standard (IS): 2-Hexanol (≥98% purity)

  • Solvent: Methanol or Ethanol (GC grade)

  • Volumetric flasks, pipettes, and syringes

  • GC vials with septa

Preparation of Standard Solutions
  • Analyte Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with the solvent.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of 2-Hexanol into a 100 mL volumetric flask. Dissolve and dilute to the mark with the solvent.

  • Calibration Standards: Prepare a series of calibration standards by adding appropriate volumes of the Analyte Stock Solution to volumetric flasks. To each flask, add a constant and known amount of the Internal Standard Stock Solution. Dilute to the mark with the solvent. A typical calibration range would be 10 - 500 µg/mL for the analyte, with a constant IS concentration of 100 µg/mL.

Sample Preparation
  • Accurately weigh or measure a known amount of the sample into a volumetric flask.

  • Add the same constant and known amount of the Internal Standard Stock Solution as used in the calibration standards.

  • Dilute to the mark with the solvent.

  • Transfer an aliquot to a GC vial for analysis.

Gas Chromatography (GC-FID) Conditions
ParameterCondition
Instrument Agilent 8860 GC or equivalent
Column DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min
Oven Program Initial: 50 °C for 2 min, Ramp: 10 °C/min to 220 °C, Hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) 25 mL/min

Note: These conditions are a starting point and may require optimization for specific instruments and sample matrices.

Data Analysis
  • Integrate the peak areas of this compound and the internal standard (2-Hexanol) in the chromatograms of the calibration standards and samples.

  • Calculate the response factor (RF) for each calibration standard using the following formula: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)

  • Plot a calibration curve of the peak area ratio (Area_analyte / Area_IS) versus the concentration ratio (Concentration_analyte / Concentration_IS). The curve should be linear with a correlation coefficient (R²) > 0.999.

  • Calculate the concentration of this compound in the samples using the peak area ratio from the sample chromatogram and the calibration curve.

Visualizing the Workflow and Logic

To further clarify the experimental process and the underlying principle of the internal standard method, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_cal Calibration cluster_sample Sample Analysis cluster_analysis Analysis & Quantification stock_analyte Analyte Stock (this compound) cal_standards Calibration Standards (Analyte + IS) stock_analyte->cal_standards stock_is Internal Standard Stock (2-Hexanol) stock_is->cal_standards sample_prep Sample Preparation (Sample + IS) stock_is->sample_prep gc_analysis GC-FID Analysis cal_standards->gc_analysis sample_prep->gc_analysis data_processing Data Processing (Peak Area Ratios) gc_analysis->data_processing quantification Quantification data_processing->quantification logic_diagram analyte Analyte (this compound) injection Injection Variability analyte->injection detector Detector Response Drift analyte->detector is Internal Standard (2-Hexanol) is->injection is->detector ratio Peak Area Ratio (Analyte / IS) injection->ratio detector->ratio result Accurate Quantification ratio->result

References

Comparative Toxicity of 2,3-Dimethyl-1-pentanol and its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of 2,3-Dimethyl-1-pentanol and its structural isomers. The information is intended to assist in the hazard identification and risk assessment of these C7 aliphatic alcohols. The data presented is a synthesis of available experimental findings and recognized toxicological testing guidelines.

Executive Summary

Primary aliphatic alcohols, including the isomers of dimethylpentanol, generally exhibit low acute toxicity. The primary hazards associated with this class of compounds are skin and eye irritation. The degree of toxicity can be influenced by the specific isomeric structure, which affects properties such as water solubility and membrane partitioning. This guide summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key experimental and biological pathways.

Comparative Toxicity Data

The following tables summarize the available quantitative toxicity data for this compound and a selection of its isomers. It is important to note that comprehensive, directly comparative studies are limited, and therefore, data for all isomers are not available.

CompoundCAS NumberMolecular FormulaOral LD50 (Rat)Skin Irritation (Rabbit)Eye Irritation (Rabbit)
This compound10143-23-4C7H16O2380 µL/kg[1]May cause skin irritation[2]Rated 9 on a scale of 1-10[2]
2,4-Dimethyl-1-pentanol6305-71-1C7H16ONo data availableCauses skin irritation[3][4]Causes serious eye irritation[3][4]
5-Methyl-1-hexanol627-98-5C7H16OHarmful if swallowed (Acute Tox. 4)[5]Causes skin irritation (Skin Irrit. 2)[5]Causes serious eye damage
Heptan-2-ol543-49-7C7H16O~4.9 g/kg (similar to hexanol)Irritant[6]Causes serious eye irritation[7]
2-Ethyl-1-pentanol27522-11-8C7H16OLow toxicity[8]No data availableNo data available

Experimental Protocols

The following are detailed methodologies for key toxicological assessments, based on internationally recognized guidelines.

Acute Oral Toxicity Testing (Adapted from OECD Guideline 420, 423, 425)[11]

This test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.

Principle: A test substance is administered orally by gavage to fasted experimental animals (typically rats) in a stepwise procedure. The study can be conducted using one of three methods: the Fixed Dose Procedure (FDP), the Acute Toxic Class Method (ATC), or the Up-and-Down Procedure (UDP). The goal is to identify a dose that causes mortality or evident toxicity.

Procedure (Fixed Dose Procedure Example):

  • Animal Selection: Healthy, young adult rats of a single sex (usually females) are used. Animals are acclimatized to laboratory conditions for at least 5 days.

  • Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle. Food is withheld overnight before dosing, but water is available.

  • Dose Preparation: The test substance is typically administered as a solution or suspension in a suitable vehicle (e.g., water, corn oil).

  • Administration: A single dose is administered by gavage using a stomach tube.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Data Analysis: The results are used to classify the substance according to its acute oral toxicity.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Adapted from OECD Guideline 439)[12][13][14]

This in vitro test method is used to predict the skin irritation potential of chemicals.

Principle: The test system utilizes a reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper layers of human skin. A test substance is applied topically to the tissue surface. Cell viability is measured after a defined exposure and post-incubation period. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

Procedure:

  • Tissue Preparation: Commercially available RhE models are equilibrated in a 6-well plate containing culture medium.

  • Test Substance Application: A defined amount of the test substance (liquid or solid) is applied directly to the surface of the epidermis.

  • Exposure and Post-Incubation: After a specific exposure time (e.g., 60 minutes), the tissues are rinsed to remove the test substance and then incubated in fresh medium for a post-incubation period (e.g., 42 hours).

  • Viability Assessment (MTT Assay):

    • Tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan precipitate.

    • The formazan is extracted from the tissue using a solvent (e.g., isopropanol).

    • The optical density of the extracted formazan is measured using a spectrophotometer (e.g., at 570 nm).

  • Data Analysis: The cell viability of the treated tissues is expressed as a percentage of the viability of the negative control tissues. A viability of ≤ 50% classifies the substance as an irritant (UN GHS Category 2).

Acute Eye Irritation/Corrosion Testing (Adapted from OECD Guideline 405)[2][15][16][17]

This test evaluates the potential of a substance to cause irritation or corrosion to the eye.

Principle: A single dose of a test substance is applied to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control. The eyes are examined at specific intervals to score lesions of the cornea, iris, and conjunctiva.

Procedure:

  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Pre-test Considerations: A weight-of-evidence analysis of existing data should be performed to avoid unnecessary animal testing. In vitro or ex vivo methods should be considered first.

  • Administration: The test substance is instilled into the conjunctival sac of one eye. The eyelids are then held together for a short period.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. If irritation persists, observations may continue for up to 21 days.

  • Scoring: Ocular lesions are scored based on a standardized system for the cornea (opacity), iris, and conjunctiva (redness, chemosis, and discharge).

  • Data Analysis: The scores are used to classify the substance's eye irritation potential.

Visualizations

Experimental Workflow: In Vitro Cytotoxicity Assessment

Experimental_Workflow cluster_prep Cell Culture Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Seed cells in 96-well plates incubation1 Incubate for 24h (37°C, 5% CO2) cell_culture->incubation1 compound_prep Prepare serial dilutions of test compounds treatment Add compounds to cells compound_prep->treatment incubation2 Incubate for defined period treatment->incubation2 add_reagent Add Assay Reagent (e.g., MTT, LDH) incubation2->add_reagent incubation3 Incubate as per protocol add_reagent->incubation3 read_plate Measure Absorbance/ Luminescence incubation3->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability plot_curves Generate Dose-Response Curves calculate_viability->plot_curves determine_ic50 Determine IC50 values plot_curves->determine_ic50

Caption: A generalized workflow for in vitro cytotoxicity testing of chemical compounds.

Signaling Pathway: Alcohol-Induced Apoptosis

Alcohol_Induced_Apoptosis cluster_stimulus Stimulus cluster_cellular_stress Cellular Stress cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway etoh Ethanol Exposure ros ↑ Reactive Oxygen Species (ROS) etoh->ros mito_dys Mitochondrial Dysfunction etoh->mito_dys fasl ↑ Fas Ligand (FasL) expression etoh->fasl ros->mito_dys bax Bax activation mito_dys->bax bcl2 Bcl-2 inhibition mito_dys->bcl2 cyto_c Cytochrome c release bax->cyto_c bcl2->cyto_c casp9 Caspase-9 activation cyto_c->casp9 casp3 Caspase-3 activation casp9->casp3 fas Fas Receptor activation fasl->fas casp8 Caspase-8 activation fas->casp8 casp8->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A simplified diagram of ethanol-induced apoptotic signaling pathways.[9][10][11][12]

References

"performance comparison of different oxidation agents for 2,3-Dimethyl-1-pentanol"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, pivotal in the construction of complex molecules and active pharmaceutical ingredients. 2,3-Dimethyl-1-pentanol, a sterically hindered primary alcohol, presents a valuable case study for comparing the efficacy of common oxidizing agents. This guide provides an objective comparison of three widely used oxidation protocols—Pyridinium Chlorochromate (PCC), Swern Oxidation, and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)-catalyzed oxidation—for the conversion of this compound to 2,3-Dimethyl-1-pentanal. The information herein is supported by established methodologies for the oxidation of structurally similar primary alcohols.

Performance Comparison of Oxidizing Agents

The choice of an oxidizing agent is critical and often depends on the substrate's sensitivity to acidic or basic conditions, the desired selectivity, and considerations regarding toxic byproducts. The following table summarizes the key performance indicators for the selected oxidation methods as they apply to a sterically hindered primary alcohol like this compound.

Oxidizing Agent/SystemTypical Reaction ConditionsExpected YieldSelectivity for AldehydeKey Considerations
PCC (Pyridinium Chlorochromate) Dichloromethane (DCM), Room TemperatureGood to HighHighAcidic conditions; generates chromium waste.[1][2][3][4][5]
Swern Oxidation (COCl)₂, DMSO, Et₃N, DCM, -78 °C to RTHigh to ExcellentExcellentMild conditions, but requires cryogenic temperatures and produces malodorous dimethyl sulfide.[6][7][8][9]
TEMPO/NaOCl TEMPO (catalyst), NaOCl, KBr, DCM/H₂O, 0 °C to RTHigh to ExcellentExcellentMild, catalytic, and avoids heavy metals, but requires careful pH control.[2][10][11][12]

Experimental Workflow

The general workflow for the oxidation of this compound involves the reaction of the alcohol with the chosen oxidizing agent, followed by a workup procedure to isolate and purify the resulting aldehyde, 2,3-Dimethyl-1-pentanal.

experimental_workflow cluster_start Setup cluster_reaction Oxidation cluster_workup Workup & Purification cluster_end Product start This compound in appropriate solvent reaction Addition of Oxidizing Agent start->reaction 1. quench Quenching of Reaction reaction->quench 2. extraction Extraction quench->extraction 3. purification Purification (e.g., Chromatography) extraction->purification 4. product 2,3-Dimethyl-1-pentanal purification->product 5.

Caption: General experimental workflow for the oxidation of this compound.

Signaling Pathways and Logical Relationships

The core of each oxidation method lies in the specific chemical pathway through which the alcohol is converted to the aldehyde. The following diagram illustrates the distinct mechanisms of activation and reaction for PCC, Swern, and TEMPO-based oxidations.

signaling_pathways cluster_alcohol Starting Material cluster_pcc PCC Oxidation cluster_swern Swern Oxidation cluster_tempo TEMPO Oxidation cluster_product Product alcohol This compound chromate_ester Chromate Ester Intermediate alcohol->chromate_ester alkoxysulfonium Alkoxysulfonium Ylide alcohol->alkoxysulfonium oxoammonium N-Oxoammonium Ion (Active Oxidant) alcohol->oxoammonium Reaction pcc PCC (C₅H₅NH⁺[CrO₃Cl]⁻) pcc->chromate_ester Reaction aldehyde 2,3-Dimethyl-1-pentanal chromate_ester->aldehyde Elimination dmso_oxalyl DMSO + (COCl)₂ electrophile Electrophilic Sulfur Species dmso_oxalyl->electrophile Activation electrophile->alkoxysulfonium Reaction with Alcohol alkoxysulfonium->aldehyde Elimination tempo TEMPO (catalyst) tempo->oxoammonium Oxidation naocl NaOCl (oxidant) naocl->oxoammonium oxoammonium->aldehyde Oxidation

Caption: Comparative signaling pathways of different oxidation agents.

Experimental Protocols

Detailed methodologies for each of the discussed oxidation reactions are provided below. These protocols are based on established procedures for primary alcohols and are adapted for the specific substrate, this compound.

Pyridinium Chlorochromate (PCC) Oxidation

This method utilizes the chromium(VI) reagent, Pyridinium Chlorochromate, which is a relatively mild oxidant that can convert primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids in anhydrous conditions.[1][2][3][4][5]

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • A solution of this compound (1.0 eq) in anhydrous DCM is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • PCC (1.5 eq) and silica gel (equal weight to PCC) are added to the flask. The silica gel helps in adsorbing the chromium byproducts, simplifying the workup.

  • The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2,3-Dimethyl-1-pentanal.

Swern Oxidation

The Swern oxidation employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. This method is known for its mild reaction conditions and high yields, avoiding the use of heavy metals.[6][7][8][9]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Brine

Procedure:

  • A solution of oxalyl chloride (1.1 eq) in anhydrous DCM is cooled to -78 °C in a three-neck flask under an inert atmosphere.

  • A solution of DMSO (2.2 eq) in anhydrous DCM is added dropwise to the oxalyl chloride solution, and the mixture is stirred for 15 minutes at -78 °C.

  • A solution of this compound (1.0 eq) in anhydrous DCM is then added dropwise, and the reaction is stirred for another 30 minutes at -78 °C.

  • Triethylamine (5.0 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature.

  • The reaction is quenched with water, and the layers are separated.

  • The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

TEMPO-Catalyzed Oxidation

This catalytic method utilizes a stable nitroxyl radical, TEMPO, in the presence of a stoichiometric co-oxidant like sodium hypochlorite (bleach). It is an environmentally benign and highly selective method for oxidizing primary alcohols to aldehydes.[2][10][11][12]

Materials:

  • This compound

  • TEMPO (0.01 eq)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach, ~5% w/v)

  • Potassium bromide (KBr) (0.1 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

Procedure:

  • This compound (1.0 eq), TEMPO (0.01 eq), and KBr (0.1 eq) are dissolved in a mixture of DCM and saturated aqueous NaHCO₃ in a flask cooled to 0 °C.

  • Sodium hypochlorite solution (1.2 eq) is added dropwise while maintaining the temperature at 0 °C. The pH of the aqueous layer should be maintained between 8.5 and 9.5.

  • The reaction is stirred vigorously at 0 °C and monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous Na₂S₂O₃.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

References

A Comparative Guide to the Validation of Analytical Methods for 2,3-Dimethyl-1-pentanol in a Biological Matrix

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and clinical research, the accurate quantification of compounds in biological matrices is paramount. This guide provides a comparative overview of two common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the validation of a method to analyze 2,3-Dimethyl-1-pentanol in a biological matrix such as human plasma. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and performance data to aid in the selection of the most appropriate analytical methodology.

Core Principles of Bioanalytical Method Validation

A bioanalytical method validation is essential to ensure the reliability, reproducibility, and accuracy of the analytical data.[1][2] Key parameters that must be thoroughly evaluated include selectivity, accuracy, precision, linearity, range, recovery, stability, and the limits of detection and quantification.[1][3][4] The goal is to establish that the chosen analytical method is suitable for its intended purpose.

Comparison of Analytical Methods

Gas chromatography is a well-established and robust technique for the analysis of volatile compounds like this compound.[5][6] When coupled with a mass spectrometer, GC-MS provides excellent selectivity and sensitivity.[6] Liquid chromatography, particularly with tandem mass spectrometry, is a versatile technique that can also be adapted for the analysis of small molecules and is a common platform in many bioanalytical laboratories.[7][8]

The following tables summarize the hypothetical performance of a validated GC-MS method versus a potential LC-MS/MS method for the analysis of this compound in human plasma.

Table 1: Method Validation Performance Comparison

Validation ParameterMethod A: GC-MSMethod B: LC-MS/MS (Hypothetical)Acceptance Criteria
Linearity (r²) > 0.995> 0.99≥ 0.99
Range 10 - 1000 ng/mL20 - 1000 ng/mLDependent on expected concentrations
Accuracy (% Bias) Within ± 10%Within ± 15%Within ± 15% (± 20% at LLOQ)[4]
Precision (% CV) < 10%< 15%≤ 15% (≤ 20% at LLOQ)[1][4]
Selectivity High (No interference at retention time)High (No interference at MRM transition)No significant interfering peaks at the retention time of the analyte and IS.[1]
Lower Limit of Quantification (LLOQ) 10 ng/mL20 ng/mLSignal-to-noise ratio ≥ 10[3]
Analyte Recovery (%) 85 - 95%75 - 90%Consistent, precise, and reproducible[1]
Matrix Effect Low to negligible with appropriate extractionPotential for ion suppression/enhancementTo be assessed to ensure no compromise to precision, selectivity, and sensitivity.[2]

Table 2: Comparison of Method Characteristics

CharacteristicMethod A: GC-MSMethod B: LC-MS/MS
Principle Separation based on volatility and polarity in a gas phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Sample Preparation Protein precipitation followed by liquid-liquid extraction.Protein precipitation and potential derivatization.
Instrumentation Gas Chromatograph with Mass Spectrometric Detector.High-Performance Liquid Chromatograph with Tandem Mass Spectrometric Detector.
Throughput ModerateHigh
Strengths Excellent for volatile compounds, high resolution.Broad applicability, high sensitivity for a wide range of compounds.
Limitations Requires analytes to be volatile and thermally stable.Potential for matrix effects, may require derivatization for non-polar, volatile compounds.

Experimental Protocols

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a validated method for the quantification of this compound in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, add 10 µL of internal standard (e.g., 2-Methyl-2-hexanol).

  • Add 200 µL of acetonitrile to precipitate proteins and vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 500 µL of methyl tert-butyl ether (MTBE), vortex for 1 minute.

  • Centrifuge at 5,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 50 µL of ethyl acetate for injection into the GC-MS.

2. GC-MS Conditions

  • GC System: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL (splitless mode)

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp: 10°C/min to 150°C

    • Ramp: 25°C/min to 280°C, hold for 2 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS System: Agilent 5977B or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • This compound: m/z (quantifier), m/z (qualifier)

    • Internal Standard: m/z (quantifier), m/z (qualifier)

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - A Hypothetical Alternative

This protocol outlines a potential LC-MS/MS method. For a non-polar, volatile compound like this compound, derivatization might be necessary to improve retention on a reversed-phase column and enhance ionization efficiency.

1. Sample Preparation (Protein Precipitation and Derivatization)

  • To 100 µL of plasma sample, add 10 µL of an appropriate internal standard.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute in 50 µL of derivatization reagent (e.g., a reagent that adds a charged moiety) in an appropriate solvent and heat as required.

  • Quench the reaction and dilute with the mobile phase for injection.

2. LC-MS/MS Conditions

  • LC System: Shimadzu Nexera or equivalent

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to separate the derivatized analyte from interferences.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Derivatized this compound: Precursor ion → Product ion

    • Derivatized Internal Standard: Precursor ion → Product ion

Visualizing the Workflow and Method Comparison

To better illustrate the processes involved, the following diagrams outline the bioanalytical method validation workflow and a comparison of the procedural steps for the two analytical methods described.

G Bioanalytical Method Validation Workflow cluster_validation Validation Parameters MethodDevelopment Method Development ValidationPlan Validation Plan Preparation MethodDevelopment->ValidationPlan PreValidation Pre-Validation Qualification ValidationPlan->PreValidation FullValidation Full Validation PreValidation->FullValidation SampleAnalysis Routine Sample Analysis FullValidation->SampleAnalysis Selectivity Selectivity FullValidation->Selectivity Linearity Linearity & Range FullValidation->Linearity Accuracy Accuracy FullValidation->Accuracy Precision Precision FullValidation->Precision Stability Stability FullValidation->Stability Recovery Recovery FullValidation->Recovery

Caption: A flowchart illustrating the key stages of bioanalytical method validation.

G Comparison of Analytical Method Workflows cluster_gcms Method A: GC-MS cluster_lcmsms Method B: LC-MS/MS gcms_start Plasma Sample gcms_prep Protein Precipitation & Liquid-Liquid Extraction gcms_start->gcms_prep gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis gcms_data Data Acquisition (SIM) gcms_analysis->gcms_data lcms_start Plasma Sample lcms_prep Protein Precipitation & Derivatization lcms_start->lcms_prep lcms_analysis LC-MS/MS Analysis lcms_prep->lcms_analysis lcms_data Data Acquisition (MRM) lcms_analysis->lcms_data

Caption: A comparative diagram of the GC-MS and LC-MS/MS analytical workflows.

Conclusion

For the analysis of a volatile compound like this compound in a biological matrix, a validated GC-MS method is likely to be the more direct and robust approach. It offers high selectivity and sensitivity without the need for chemical derivatization. While an LC-MS/MS method could potentially be developed, it would likely require a derivatization step to achieve adequate chromatographic retention and ionization, adding complexity to the sample preparation process. The choice of method will ultimately depend on the specific requirements of the study, available instrumentation, and the desired sample throughput. This guide provides the foundational information to make an informed decision based on a comparison of these two powerful analytical techniques.

References

"comparing the cetane number of 2,3-Dimethyl-1-pentanol with other biofuels"

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for sustainable and efficient alternatives to conventional fossil fuels, researchers are increasingly turning their attention to a diverse array of biofuels. Among these, higher alcohols like 2,3-Dimethyl-1-pentanol are emerging as promising candidates for blending with or replacing diesel fuel. A critical parameter for evaluating the suitability of any fuel for use in a compression-ignition engine is its cetane number, which is a measure of the fuel's ignition quality. This guide provides a comparative analysis of the cetane number of this compound against other common biofuels, supported by an overview of the experimental methods used for this determination.

Cetane Number Comparison of Biofuels

The cetane number (CN) of a fuel dictates its ignition delay, which is the period between the injection of the fuel into the combustion chamber and the start of combustion. A higher cetane number corresponds to a shorter ignition delay, leading to smoother engine operation, lower emissions, and improved cold-start capability.

The following table summarizes the typical cetane numbers of various biofuels for comparison.

BiofuelChemical FormulaTypical Cetane Number (CN)
This compound C7H16OEstimated 20-40
EthanolC2H5OH8-15
n-ButanolC4H9OH17-25
Biodiesel (Fatty Acid Methyl Esters)Varies (typically C16-C18 esters)45-65
Renewable Diesel (Hydrotreated Vegetable Oil)Varies (typically C15-C18 alkanes)70-90
Conventional Diesel FuelMixture of hydrocarbons40-55

As the table indicates, this compound is projected to have a significantly higher cetane number than ethanol and butanol, making it a more favorable option for blending with diesel without the need for significant amounts of cetane improver additives. However, its cetane number is likely to be lower than that of biodiesel and renewable diesel.

Experimental Protocols for Cetane Number Determination

The cetane number of a fuel is determined using standardized experimental methods. The two primary methods recognized by ASTM International are:

1. ASTM D613: Standard Test Method for Cetane Number of Diesel Fuel Oil [1][2][3]

This is the traditional and most widely referenced method. It utilizes a single-cylinder, Cooperative Fuel Research (CFR) engine with a variable compression ratio.[4] The procedure involves:

  • Engine Setup: The CFR engine is operated under standardized conditions of speed, intake air temperature, and coolant temperature.

  • Fuel Sample Analysis: The fuel sample is run in the engine, and the compression ratio is adjusted until the ignition delay reaches a specific, calibrated value (typically 13 crank angle degrees).

  • Reference Fuel Comparison: The performance of the sample fuel is bracketed by running two reference fuel blends with known cetane numbers. These reference fuels are mixtures of n-cetane (hexadecane), which has a cetane number of 100, and 2,2,4,4,6,8,8-heptamethylnonane (HMN), which has a cetane number of 15.

  • Cetane Number Calculation: The cetane number of the sample fuel is then interpolated from the compression ratio readings of the sample and the two reference fuel blends.

2. ASTM D6890: Standard Test Method for Determination of Ignition Delay and Derived Cetane Number (DCN) of Diesel Fuel Oils by Combustion in a Constant Volume Chamber [5]

This method, often referred to as the Ignition Quality Tester (IQT), is a more modern and automated approach that requires a smaller sample size.[6][7][8] The key steps are:

  • Sample Injection: A small, precise amount of the fuel sample is injected into a heated, constant-volume combustion chamber filled with compressed air at a specified temperature and pressure.

  • Ignition Delay Measurement: Highly sensitive pressure sensors detect the exact time of fuel injection and the onset of combustion. The time difference between these two events is the ignition delay.

  • Derived Cetane Number (DCN) Calculation: The measured ignition delay is then used in an empirical equation that correlates ignition delay to the cetane number scale established by the ASTM D613 method.

Logical Relationship of Cetane Number to Combustion Quality

The cetane number of a fuel is intrinsically linked to its performance in a compression-ignition engine. A higher cetane number initiates a chain of events that leads to improved combustion quality. This relationship can be visualized as follows:

Cetane_Combustion_Relationship cluster_fuel_property Fuel Property cluster_engine_performance Engine Performance A Higher Cetane Number B Shorter Ignition Delay A->B leads to C More Controlled Combustion B->C results in D Smoother Engine Operation C->D E Reduced Engine Knock C->E F Lower Emissions (e.g., NOx, PM) C->F

Caption: Relationship between a higher cetane number and improved combustion characteristics in a diesel engine.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2,3-Dimethyl-1-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This guide provides detailed, step-by-step procedures for the proper disposal of 2,3-Dimethyl-1-pentanol, a flammable liquid that requires careful handling. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.

Immediate Safety and Spill Response

In the event of a small spill of this compound, immediate and correct action is crucial to mitigate risks.

Personal Protective Equipment (PPE): Before addressing a spill or preparing for disposal, ensure you are wearing the appropriate PPE:

  • Respiratory Protection: For anything other than minor spills, a NIOSH-approved respirator should be worn. In situations with unknown atmospheric concentrations, a Self-Contained Breathing Apparatus (SCBA) is necessary.[1]

  • Gloves: Inspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact.

  • Eye/Face Protection: Wear safety glasses or a face shield.

  • Protective Clothing: Wear appropriate protective clothing to prevent skin contact.

Small Spill Cleanup Protocol:

  • Remove Ignition Sources: Immediately eliminate all sources of ignition from the area.

  • Absorb the Spill: Use absorbent paper to collect the spilled liquid.[1][2]

  • Package Contaminated Materials: Seal the absorbent paper and any contaminated clothing in a vapor-tight plastic bag for disposal.[1][2]

  • Decontaminate the Area: Wash all contaminated surfaces first with 60-70% ethanol, followed by a thorough washing with soap and water.[1][2]

  • Area Ventilation and Re-entry: Do not re-enter the contaminated area until a Safety Officer or other responsible person has confirmed it is clean and safe.[1][2]

General Disposal Procedures

The disposal of this compound and its contaminated materials is subject to local, state, and federal regulations. This substance is considered hazardous waste.

Step-by-Step Disposal Guide:

  • Containment: Keep the waste chemical in a suitable, closed, and properly labeled container.[3] Empty containers may still contain product residue and vapors and should be treated as hazardous.[3]

  • Labeling: Clearly label the waste container with the chemical name "this compound" and any other required hazard warnings.

  • Storage: Store the waste container in a designated, well-ventilated flammables area, away from heat, sparks, and open flames.[3][4]

  • Waste Collection: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Do not dispose of this compound down the drain.[5]

  • Documentation: Maintain records of the disposal, including the date, quantity, and the disposal company used, in accordance with your institution's policies and local regulations.

Quantitative Data Summary

For safe handling and disposal, it is important to be aware of the physical and chemical properties of this compound.

PropertyValue
Flash Point 142 °F (61 °C)[1]
Boiling Point 311 to 313 °F (155 to 156 °C) at 760 mmHg[1]
Solubility in Water 1 to 5 mg/mL at 72.5 °F (22.5 °C)[1]
Density 0.839 g/cm³ at 73.9 °F (23.3 °C)[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: Chemical Handling cluster_1 Initial Assessment cluster_2 Spill Response Protocol cluster_3 Unused Product Disposal cluster_4 Final Disposal Pathway start This compound to be disposed assess Spill or Unused Product? start->assess spill_ppe Don Appropriate PPE assess->spill_ppe Spill product_container Ensure Proper, Closed Container assess->product_container Unused Product spill_absorb Absorb with Inert Material spill_ppe->spill_absorb spill_package Seal in Labeled, Vapor-Tight Bag spill_absorb->spill_package spill_decon Decontaminate Area spill_package->spill_decon storage Store in Designated Flammables Area spill_decon->storage product_label Label as Hazardous Waste product_container->product_label product_label->storage disposal_vendor Arrange for Licensed Disposal Vendor storage->disposal_vendor end Disposal Complete disposal_vendor->end

References

Navigating the Safe Handling of 2,3-Dimethyl-1-pentanol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 2,3-Dimethyl-1-pentanol, with a focus on personal protective equipment (PPE) and proper disposal protocols.

Personal Protective Equipment (PPE) Recommendations

Protection TypeRecommended EquipmentKey Considerations
Eye and Face Protection Chemical safety goggles or a face shield.Standard EN166 or OSHA's 29 CFR 1910.133 compliant eyewear is recommended to protect against splashes.
Hand Protection Chemically resistant gloves.While specific data for this compound is limited, nitrile or butyl rubber gloves are generally recommended for handling alcohols. A glove selection guide should be consulted, and gloves should be inspected before use and changed frequently.
Skin and Body Protection Lab coat, long-sleeved clothing, and closed-toe shoes.Wear appropriate protective clothing to prevent skin exposure.[1] In cases of potential significant exposure, chemically resistant aprons or suits may be necessary.
Respiratory Protection NIOSH-approved half-face respirator with organic vapor cartridges.Recommended especially when handling the neat chemical, in poorly ventilated areas, or where vapors may be generated. A P95 or P100 particulate filter may be added if aerosols are present.

Experimental Protocols: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.[2]

  • Use non-sparking tools and explosion-proof equipment due to the flammable nature of the substance.

  • Ground and bond containers when transferring material to prevent static discharge.

  • Wash hands thoroughly after handling.[2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[1]

  • Store separately from incompatible materials such as strong oxidizing agents, alkali metals, and nitrides.

Operational and Disposal Plans

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental responsibility.

Spill Response:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition from the area.

  • Absorb Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or earth.

  • Collect Waste: Carefully collect the absorbed material and place it into a suitable, sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain or into the environment.

  • Contaminated clothing should be removed immediately and laundered before reuse or disposed of as hazardous waste if heavily contaminated. Contaminated absorbent paper should be sealed in a vapor-tight plastic bag for eventual disposal.[3][4]

Visualizing the Safety Workflow

To provide a clear, step-by-step guide for handling this compound, the following workflow diagram illustrates the key decision points and actions from preparation to disposal.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_event Incident Management cluster_disposal Disposal A Assess Risks & Review SDS B Select & Inspect PPE A->B C Work in Ventilated Area (Fume Hood) B->C D Handle with Care (Avoid Contact) C->D E Spill Occurs D->E If Spill I Dispose of Waste (Hazardous) D->I After Use F Evacuate, Ventilate, Control Ignition E->F G Absorb Spill & Collect Waste F->G H Decontaminate Area G->H J Dispose of Contaminated PPE H->J I->J

Caption: This diagram outlines the procedural flow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.